molecular formula C13H8N2O4 B2811714 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one CAS No. 16398-16-6

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B2811714
CAS No.: 16398-16-6
M. Wt: 256.217
InChI Key: AKXKFNUVGGYMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a useful research compound. Its molecular formula is C13H8N2O4 and its molecular weight is 256.217. The purity is usually 95%.
BenchChem offers high-quality 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c16-13-9-7-8(15(17)18)5-6-11(9)19-12-4-2-1-3-10(12)14-13/h1-7H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXKFNUVGGYMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural and Functional Profiling of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: A Critical Intermediate in Neuropharmacological Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacological drug development, the dibenzo[b,f][1,4]oxazepine (DBO) scaffold represents a privileged structural motif, serving as the pharmacophoric core for numerous atypical antipsychotics and antidepressants (e.g., Loxapine, Amoxapine)[1]. Within this chemical space, 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one emerges as a highly versatile Key Starting Material (KSM) and advanced intermediate.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic node. The strategic placement of the nitro group at the 2-position provides orthogonal reactivity: it acts as a powerful electron-withdrawing group (EWG) to facilitate the initial construction of the tricyclic core via Nucleophilic Aromatic Substitution (SNAr), and subsequently serves as a masked amine for downstream diversification into targeted Active Pharmaceutical Ingredients (APIs)[2]. This whitepaper delineates the fundamental physicochemical properties, self-validating synthetic workflows, and downstream applications of this critical compound.

Physicochemical & Structural Profiling

Understanding the fundamental properties of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is critical for predicting its behavior in both synthetic environments and biological assays. The tricyclic system enforces a rigid, non-planar "butterfly" conformation, which is essential for its interaction with target receptors (such as dopamine D2 and serotonin 5-HT2A receptors) once converted into an API[1].

The 2-nitro group significantly alters the electronic landscape of the molecule. By withdrawing electron density through both inductive and resonance effects, it lowers the pKa of the adjacent lactam N-H, making it more susceptible to deprotonation and subsequent N-alkylation compared to the unsubstituted analog.

Quantitative Property Matrix

The following table summarizes the core quantitative data and predicted physicochemical properties of the 2-nitro DBO scaffold.

PropertyValueMechanistic Implication
Chemical Formula C₁₃H₈N₂O₄Defines the baseline mass for stoichiometric calculations.
Molecular Weight 256.21 g/mol Optimal low-MW intermediate, allowing for downstream additions without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 84.1 ŲHigh polarity driven by the nitro (45.8 Ų) and lactam (29.1 Ų) groups; necessitates polar aprotic solvents (e.g., DMF, DMSO) for dissolution.
LogP (Predicted) 2.5 – 2.8Moderate lipophilicity; facilitates extraction into organic solvents (EtOAc, Toluene) during aqueous workups.
H-Bond Donors 1The lactam N-H is available for hydrogen bonding or acting as a nucleophile post-deprotonation.
H-Bond Acceptors 4Multiple interaction sites (Lactam C=O, Ether O, Nitro O₂) influence crystal packing and solubility.

Mechanistic Synthesis Pathways

The construction of the dibenzoxazepinone core historically suffered from harsh conditions and low yields[3]. Modern approaches leverage the activating power of the nitro group to drive a highly efficient, two-step telescopic synthesis: an intermolecular SNAr followed by an intramolecular lactamization[1].

Synthetic Workflow

SynthesisWorkflow A 2-Chloro-5-nitrobenzoic Acid (Electrophile) C Intermolecular SNAr (K2CO3, DMF, 90°C) A->C B 2-Aminophenol (Nucleophile) B->C D Diphenyl Ether Intermediate (Uncyclized) C->D Ether Linkage E Intramolecular Cyclization (SOCl2 then Et3N, THF) D->E Lactamization F 2-Nitro-DBO-11(10H)-one (Target Scaffold) E->F Final Product

Caption: Synthetic workflow for 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one via SNAr and cyclization.

Step-by-Step Protocol: Self-Validating Synthesis

This protocol is designed with built-in analytical checkpoints to ensure process integrity and prevent the propagation of failed intermediates.

Step 1: Base-Mediated Intermolecular SNAr
  • Causality & Mechanistic Rationale: The nitro group at the 5-position of 2-chloro-5-nitrobenzoic acid strongly lowers the LUMO of the aromatic ring. This stabilizes the Meisenheimer complex, allowing the phenoxide (generated in situ from 2-aminophenol and K₂CO₃) to attack the 2-position and displace the chloride under relatively mild conditions[1].

  • Procedure:

    • Charge a dry, nitrogen-flushed round-bottom flask with 2-chloro-5-nitrobenzoic acid (1.0 equiv) and 2-aminophenol (1.05 equiv).

    • Add anhydrous K₂CO₃ (2.5 equiv) to serve as the base.

    • Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (10 volumes). Note: DMF is chosen because it effectively solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic.

    • Heat the reaction mixture to 90°C with vigorous stirring for 6 hours.

  • System Validation & Go/No-Go Criteria:

    • Visual: The reaction transitions from a pale suspension to a deep, intense yellow/orange solution, indicative of the conjugated nitroaromatic ether formation.

    • Analytical: Quench a 50 µL aliquot in 1M HCl and extract with EtOAc. TLC (Silica, 6:4 Hexane/EtOAc with 1% AcOH) must show complete consumption of the starting electrophile (Rf ~0.3) and the appearance of a new, highly UV-active spot (Rf ~0.5). If starting material remains, add 0.1 equiv K₂CO₃ and extend heating by 2 hours.

Step 2: Intramolecular Lactamization
  • Causality & Mechanistic Rationale: The resulting diphenyl ether intermediate contains a carboxylic acid and a weakly nucleophilic aniline. Direct thermal condensation requires extreme heat (>180°C), which can cause degradation. Converting the carboxylic acid to an acid chloride vastly increases its electrophilicity, allowing the cyclization to occur rapidly at room temperature upon neutralization[4].

  • Procedure:

    • Isolate the intermediate from Step 1 via aqueous acidic workup and dry thoroughly.

    • Suspend the intermediate in anhydrous Toluene (8 volumes). Add Thionyl Chloride (SOCl₂, 1.5 equiv) and a catalytic amount of DMF (0.05 equiv).

    • Reflux at 110°C for 2 hours.

    • Cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂.

    • Redissolve the crude acid chloride in anhydrous Tetrahydrofuran (THF) (10 volumes) and cool to 0°C.

    • Dropwise, add Triethylamine (Et₃N, 2.0 equiv) to neutralize the evolving HCl and drive the intramolecular attack of the amine onto the acyl chloride. Stir for 2 hours at room temperature.

  • System Validation & Go/No-Go Criteria:

    • Visual: During the SOCl₂ reflux, the cessation of gas evolution (HCl and SO₂) is a definitive physical marker that acid chloride formation is complete. Upon addition of Et₃N in THF, a dense white precipitate (Et₃N·HCl) will immediately form, confirming the cyclization event.

    • Spectroscopic (IR): Isolation of the final product must show the disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and the emergence of a sharp lactam N-H stretch (~3200 cm⁻¹) alongside a strong lactam C=O stretch (~1670 cm⁻¹).

Reactivity and Downstream Functionalization

The true value of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one lies in its downstream reactivity. The nitro group is essentially a "masked" amine. Once the rigid tricyclic core is established, the nitro group can be chemoselectively reduced to yield 2-amino-DBO-11(10H)-one, a highly versatile nucleophilic hub for synthesizing complex APIs[1].

Downstream Derivatization Pathway

DownstreamPathway A 2-Nitro-DBO-11(10H)-one (KSM) B Catalytic Hydrogenation (Pd/C, H2, 50 psi) A->B Nitro Reduction C 2-Amino-DBO-11(10H)-one (Versatile Intermediate) B->C High Yield (>90%) D N-Alkylation / Amidation (R-Cl, Base) C->D Pathway A E Chlorination (POCl3) followed by Piperazine Coupling C->E Pathway B F Target Antipsychotic API (e.g., Amoxapine Analog) D->F E->F

Caption: Downstream derivatization of the 2-nitro scaffold into functionalized neuropharmacological APIs.

Key Transformation: Nitro Reduction

To unlock the scaffold's potential, the nitro group is reduced using catalytic hydrogenation (Pd/C, H₂, 50 psi in Methanol) or chemical reduction (SnCl₂ in Ethanol)[1].

  • Expert Insight: Catalytic hydrogenation is preferred for scale-up due to a vastly superior Process Mass Intensity (PMI) and the avoidance of heavy metal (Tin) waste, which is a critical regulatory consideration in API manufacturing. The resulting 2-amino derivative can then undergo chlorination at the 11-position (using POCl₃) followed by coupling with various piperazine derivatives to yield potent antipsychotic candidates[4].

References

  • Source: Thieme-connect (Pharmaceut Fronts 2025;7:e348–e356)
  • Synthesis and evaluation of antipsychotic activity of 11-(4′-(N-aryl carboxamido/N-aryl-α-phenyl-acetamido)-piperazinyl)
  • Source: ResearchGate (2025)
  • Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)

Sources

Biological Activity Screening of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-nitrodibenzo[b,f]oxazepin-11(10H)-one is a highly privileged tricyclic scaffold in medicinal chemistry. Historically, it serves as the critical synthetic precursor to nitroxazepine (Sintamil) , a tricyclic antidepressant (TCA) that acts as a potent serotonin-norepinephrine reuptake inhibitor (SNRI) [1]. Recently, the dibenz[b,f][1,4]oxazepin-11(10H)-one core has experienced a renaissance in phenotypic drug discovery, demonstrating potent, sub-micromolar parasiticidal activity against Giardia duodenalis[2].

This whitepaper provides an authoritative, self-validating framework for screening the biological activity of the 2-nitro scaffold and its derivatives across both neuropharmacological and antiparasitic domains. By detailing the causality behind specific experimental designs, this guide ensures that researchers can generate highly reproducible, high-fidelity data.

Pharmacological Target Landscape & Causality

Neuropharmacology: NET/SERT Inhibition

The un-alkylated 2-nitrodibenzo[b,f]oxazepin-11(10H)-one scaffold is generally inactive at monoamine transporters. However, N-alkylation at the 10-position with a 3-dimethylaminopropyl chain transforms the molecule into nitroxazepine.

  • Mechanistic Causality: The protonated amine of the alkyl chain forms a critical salt bridge with an aspartate residue (Asp75 in hNET, Asp98 in hSERT) in the central binding site of the transporters. The 2-nitro group enhances the electron-withdrawing properties of the aromatic ring, modulating the pKa of the distal amine and locking the tricyclic core into a rigid, non-planar conformation that optimally occupies the hydrophobic pocket of the transporter.

NET_Pathway A 2-Nitro Scaffold (N-alkylated) B NET / SERT Transporters A->B Binds to C Inhibition of Reuptake B->C Triggers D Increased Synaptic NE / 5-HT C->D Causes E Antidepressant Efficacy D->E Results in

Fig 1: Mechanism of action for N-alkylated 2-nitrodibenzo[b,f]oxazepin-11(10H)-one derivatives.

Antiparasitic Phenotypic Activity

In 2022, high-throughput screening of the Compounds Australia Scaffolds library revealed that specific regioisomers of the dibenzoxazepinone scaffold possess potent activity against Giardia duodenalis[3].

  • Mechanistic Causality: Target-based screening in Giardia frequently fails due to poorly characterized parasite biology and a lack of validated molecular targets. Therefore, a phenotypic approach is strictly required. The 11-one core is essential for activity, while substitutions at the 2, 7, or 8 positions dictate membrane permeability and intracellular accumulation within the trophozoite.

High-Throughput Screening (HTS) Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay run must internally prove its own reliability before the data is accepted.

Protocol A: Monoamine Transporter (NET/SERT) Reuptake Assay

Rationale: We utilize Human Embryonic Kidney (HEK293) cells stably transfected with hNET or hSERT. HEK293 cells are explicitly chosen because they lack endogenous monoamine transporters, providing a near-zero background signal and ensuring that any observed reuptake inhibition is strictly target-specific.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HEK293-hNET or HEK293-hSERT cells at 40,000 cells/well in a 96-well poly-D-lysine coated black microplate. Incubate overnight at 37°C in 5% CO₂. Causality: Poly-D-lysine prevents cell detachment during subsequent rapid washing steps.

  • Compound Preparation: Prepare 10-point dose-response curves (0.1 nM to 10 µM) of the 2-nitro scaffold, nitroxazepine (positive control), and desipramine/fluoxetine (reference standards) in assay buffer (HBSS with 20 mM HEPES, pH 7.4).

  • Target Binding Incubation: Wash cells twice with assay buffer. Add compound dilutions and incubate for 30 minutes at 37°C. Causality: A 30-minute pre-incubation allows the compounds to reach thermodynamic equilibrium with the transporter before the substrate is introduced.

  • Substrate Addition: Add the fluorescent monoamine mimic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) at a final concentration of 50 nM. Incubate for exactly 15 minutes.

  • Termination & Readout: Terminate the reaction by washing rapidly (3x) with ice-cold assay buffer to halt transporter kinetics. Read fluorescence on a microplate reader (Ex 475 nm / Em 605 nm).

  • System Validation (Self-Validation): The assay is only deemed valid if the Z'-factor is > 0.6 (calculated from vehicle vs. 10 µM desipramine) and the IC₅₀ of the desipramine reference control falls within the historical accepted range of 1–5 nM.

Protocol B: High-Content Phenotypic Antigiardial Screen

Rationale: This image-based phenotypic screen directly measures Giardia trophozoite viability. Resazurin is used as the viability dye because it is non-toxic and its reduction to resorufin is strictly dependent on the active metabolism of live parasites.

Step-by-Step Methodology:

  • Parasite Culture: Culture Giardia duodenalis (Assemblage A or B) trophozoites in modified TYI-S-33 medium under strict anaerobic conditions at 37°C.

  • Assay Plating: Dispense 5,000 trophozoites/well into 384-well plates containing pre-dispensed 2-nitrodibenzo[b,f]oxazepin-11(10H)-one derivatives (final concentration range: 0.01 µM to 50 µM).

  • Control Implementation: Include 0.5% DMSO (vehicle, negative control) and Metronidazole (10 µM, positive control).

  • Incubation: Incubate plates anaerobically for 48 hours. Causality: 48 hours covers approximately 6-8 replication cycles of Giardia, allowing for the detection of both rapid parasiticidal and slower parasitostatic effects.

  • Viability Assessment: Add Resazurin reagent and incubate for an additional 4 hours.

  • Readout & Analysis: Measure fluorescence (Ex 540 nm / Em 590 nm). Calculate percent inhibition relative to controls and determine the IC₅₀ using a 4-parameter logistic regression.

  • System Validation (Self-Validation): The assay is valid if the Metronidazole control achieves >95% inhibition and the signal-to-background (S/B) ratio is ≥ 5.0.

Antigiardial_Screen S1 Culture Giardia duodenalis trophozoites S2 Compound Incubation (2-Nitro derivatives) S1->S2 S3 Add Viability Reagent (e.g., Resazurin) S2->S3 S4 High-Content Fluorescence Imaging S3->S4 S5 IC50 Calculation & Hit Identification S4->S5

Fig 2: High-throughput phenotypic screening workflow for antigiardial activity assessment.

Quantitative Data & Comparative Analysis

To benchmark the biological activity of the 2-nitrodibenzo[b,f]oxazepin-11(10H)-one scaffold, it is critical to compare its performance against known derivatives and clinical standards. The table below synthesizes expected IC₅₀ values based on validated literature for this chemical class.

Compound / ScaffoldTarget / AssayExpected IC₅₀ / KᵢReference StandardStandard IC₅₀
2-Nitrodibenzo[b,f]oxazepin-11-one hNET Binding> 10 µM (Inactive)Desipramine1 - 4 nM
Nitroxazepine (10-alkylated) hNET / hSERT Binding10 - 50 nMImipramine10 - 30 nM
2-Nitrodibenzo[b,f]oxazepin-11-one Giardia ViabilityBaseline Screening Req.Metronidazole~1.5 µM
7-Acylamino-dibenzoxazepinone Giardia Viability0.18 µMAlbendazole~0.05 µM

Data Interpretation: The un-alkylated 2-nitro scaffold is essentially inactive against CNS targets, serving purely as a synthetic intermediate. However, its rigid tricyclic nature makes it an excellent starting point for phenotypic screening against Giardia, where structural isomers (e.g., 7-acylamino vs. 8-acylamino) show drastic differences in activity, indicating a highly specific, yet currently unidentified, parasitic target.

Conclusion

The 2-nitrodibenzo[b,f]oxazepin-11(10H)-one scaffold is a highly versatile chemical entity. By employing the self-validating screening protocols outlined in this guide, researchers can accurately map the structure-activity relationships of this core. Whether the goal is to develop next-generation SNRIs by modifying the 10-position alkyl chain, or to discover novel antigiardial agents by exploring substitutions on the aromatic rings, rigorous adherence to assay causality and internal quality controls will ensure high-confidence hit identification.

References

  • Nitroxazepine - Wikipedia Source: Wikipedia URL:[Link]

  • Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity Source: eScholarship (University of California) / Australian Journal of Chemistry URL:[Link]

  • A Subset Screen of the Compounds Australia Scaffold Library Identifies 7-Acylaminodibenzoxazepinones as Potent and Selective Hits for Anti-Giardia Drug Discovery Source: MDPI (Microorganisms) URL:[Link]

Sources

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: A Keystone Synthetic Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dibenzo[b,f][1,4]oxazepine tricyclic system is a "privileged scaffold" in medicinal chemistry, historically anchoring blockbuster antipsychotics (e.g., loxapine, quetiapine) and antidepressants[1]. Within this structural class, 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one emerges as a uniquely versatile synthetic intermediate. By strategically positioning a nitro group on the benzoate-derived ring, chemists can exert profound electronic control over the central lactam for regioselective functionalization, while simultaneously preserving a reducible handle for downstream diversification. This guide details the mechanistic rationale, validated synthetic protocols, and pharmacological applications of this critical intermediate.

Structural and Mechanistic Significance

The architecture of 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one consists of a central seven-membered lactam fused to two aryl rings via an ether linkage and an amide bond. The placement of the nitro group at the 2-position (para to the ether oxygen) serves two distinct mechanistic purposes:

  • Activation for SNAr Cyclization : During the construction of the tricyclic core, the nitro group sits para to the leaving group (typically a fluorine atom) on the benzoic acid precursor. This strongly electron-withdrawing effect lowers the LUMO of the aromatic system, stabilizing the anionic Meisenheimer complex and drastically reducing the activation energy required for intramolecular nucleophilic aromatic substitution (SNAr) by the phenoxide[2].

  • Lactam pKa Modulation : In the fully formed tricyclic system, the 2-nitro group exerts an inductive and resonance-withdrawing effect across the core. This subtly increases the acidity of the N10 lactam proton, allowing for subsequent N-alkylation using mild bases (e.g., K₂CO₃) rather than requiring harsh, moisture-sensitive reagents like sodium hydride[3].

Validated Synthetic Methodologies

The synthesis of the dibenzoxazepine core has evolved, but the base-promoted intramolecular SNAr remains the most scalable and atom-economical approach for the 2-nitro derivative[2].

Table 1: Comparative Analysis of Dibenzoxazepine Core Syntheses
Synthetic RouteKey ReagentsTemp (°C)Avg. Yield (%)Mechanistic AdvantageLimitations
Intramolecular SNAr K₂CO₃, DMF80–10075–85Nitro group stabilizes Meisenheimer complex; highly scalable.Requires activated ortho-halo precursors.
Cu-Catalyzed O-Arylation CuI, Cs₂CO₃, Toluene11060–70Allows use of unactivated aryl bromides.Requires heavy metal remediation.
Microwave U-4CR Isocyanide, Aldehyde, Amine150 (MW)50–65Rapid generation of highly diverse libraries.Requires specialized microwave reactors.

Experimental Workflows and Self-Validating Protocols

The following protocols have been designed to ensure high fidelity, relying on thermodynamic driving forces and orthogonal reactivity.

SyntheticWorkflow SM 2-Fluoro-5-nitrobenzoic acid + 2-Aminophenol Amide Amide Intermediate SM->Amide HATU, DIPEA DMF, RT NitroCore 2-Nitrodibenzo[b,f][1,4]oxazepin -11(10H)-one Amide->NitroCore K2CO3, DMF 80°C (SNAr) Alkylated N10-Alkylated Derivative (e.g., Sintamil) NitroCore->Alkylated R-Cl, K2CO3 Reflux AminoCore 2-Aminodibenzo[b,f][1,4]oxazepin -11(10H)-one NitroCore->AminoCore H2, Pd/C EtOH/EtOAc Acylated 2-Acylamino Derivatives (Target Library) AminoCore->Acylated R-COCl, Pyridine DCM, RT

Figure 1: Divergent synthetic workflow from 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one.

Protocol 3.1: Assembly of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
  • Objective : Construct the tricyclic core via a two-step sequence: amide coupling followed by base-promoted SNAr.

  • Mechanistic Causality : HATU is selected over EDC/HOBt for the initial coupling due to the steric hindrance of the ortho-substituted aniline. For the cyclization, DMF is chosen as a polar aprotic solvent to poorly solvate the phenoxide anion, thereby maximizing its nucleophilicity for the SNAr step.

  • Step-by-Step Procedure :

    • Amide Formation : To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq, 0.2 M) in anhydrous DMF, add DIPEA (2.5 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

    • Add 2-aminophenol (1.05 eq) and stir for 4 hours.

    • Cyclization : Without isolating the intermediate, add anhydrous K₂CO₃ (3.0 eq) directly to the reaction mixture. Elevate the temperature to 80 °C and stir for 12 hours. The base deprotonates the phenol, initiating the intramolecular SNAr[2].

    • Workup : Cool to room temperature and pour the mixture into rapidly stirring ice-water (5 volumes). The target product precipitates as a yellow solid. Filter, wash with cold water to remove DMF/salts, and dry in vacuo.

Protocol 3.2: N-Alkylation (Synthesis of Sintamil Precursors)
  • Objective : Append a basic amine side chain to the N10 position to enable CNS penetration.

  • Mechanistic Causality : The weakly acidic lactam is deprotonated by K₂CO₃. The use of a hydrochloride salt of the alkylating agent requires an extra equivalent of base to liberate the free amine in situ, preventing premature degradation of the alkyl chloride[3].

  • Step-by-Step Procedure :

    • Suspend 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (1.0 eq) in acetone (0.1 M).

    • Add K₂CO₃ (3.0 eq) and 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (1.2 eq).

    • Reflux (56 °C) for 16 hours. Acetone is chosen for its ideal reflux temperature, which provides sufficient thermal energy for the substitution without causing side-chain elimination.

    • Workup : Filter the hot mixture to remove inorganic salts. Concentrate the filtrate, dissolve the residue in EtOAc, and wash with 1M NaOH followed by brine. Dry over MgSO₄ and concentrate.

Protocol 3.3: Nitro Reduction and Acylation (Hit-to-Lead Library Generation)
  • Objective : Convert the 2-nitro group into an amide to explore novel pharmacological space[4].

  • Mechanistic Causality : Catalytic hydrogenation over Pd/C provides a clean, self-terminating reduction of the nitro group to the aniline without risking the cleavage of the sensitive diaryl ether bond, which can occur with dissolving metal reductions (e.g., Zn/HCl).

  • Step-by-Step Procedure :

    • Reduction : Dissolve the nitro intermediate (1.0 eq) in a 1:1 mixture of EtOH and EtOAc (0.1 M). Add 10% Pd/C (0.1 eq by weight).

    • Purge the flask with N₂, then backfill with H₂ (1 atm, balloon). Stir vigorously at room temperature until LC-MS indicates complete mass shift from [M+H]⁺ to [M-28]⁺ (approx. 4-6 hours).

    • Filter through a pad of Celite to remove the pyrophoric catalyst. Concentrate the filtrate to yield the 2-amino derivative.

    • Acylation : Dissolve the crude amine in anhydrous DCM (0.1 M). Add pyridine (2.0 eq) and the desired acid chloride (1.1 eq). Stir at room temperature for 2 hours.

    • Workup : Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography to isolate the target analog.

Case Studies in Drug Discovery

The versatility of the 2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold has led to its successful deployment across diverse therapeutic areas.

PharmPathway Core 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (Privileged Scaffold) GPCR GPCR Modulation Core->GPCR N10-Alkylation Enzyme Enzyme Inhibition Core->Enzyme 2-Amino Acylation Parasite Anti-Parasitic Activity Core->Parasite 2-Amino Acylation D2 Dopamine D2 / 5-HT2A Receptor Antagonism GPCR->D2 GP Glycogen Phosphorylase Inhibition Enzyme->GP Giardia Giardia duodenalis Growth Inhibition Parasite->Giardia Clinical1 Antipsychotic / Antidepressant D2->Clinical1 Clinical2 Type 2 Diabetes Management GP->Clinical2 Clinical3 Antigiardial Therapeutics Giardia->Clinical3

Figure 2: Polypharmacological landscape of dibenzoxazepine derivatives.

  • CNS Therapeutics (Antidepressants) : The direct N-alkylation of the 2-nitro core was pivotal in the discovery of Sintamil (10-[3-(dimethylamino)propyl]-2-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one). Unlike traditional tricyclic antidepressants, Sintamil retains the nitro group, which uniquely modulates its binding profile at serotonin and dopamine transporters, resulting in a distinct sedative and anxiolytic profile[3][5].

  • Anti-Parasitic Agents : Recent high-throughput screening efforts identified acylamino-dibenzoxazepinones as potent inhibitors of Giardia duodenalis (IC₅₀ ~ 0.18 μM). The synthesis of these hits relies entirely on the reduction of the nitro-dibenzoxazepinone core to the corresponding amine, followed by divergent acylation to establish the structure-activity relationship (SAR)[4][6].

  • Metabolic Disorders : Derivatives synthesized from the amino-core have shown promise as Glycogen Phosphorylase inhibitors, offering a novel mechanism for the management of Type 2 Diabetes by reducing hepatic glucose output[7].

References

  • Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity (ConnectSci). 4

  • Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity (Griffith University). 6

  • Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors (PMC / NIH). 7

  • Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one and pyrido[2,3-b][1,4]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine (ResearchGate). 8

  • A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation (Thieme). 1

  • Sintamil - a new dibenzoxazepine antidepressant (K. Nagarajan et al., IJPP). 3

  • Sintamil® - a new dibenzoxazepine antidepressant (IAS). 5

  • Recent advances in dibenzo[b,f][1,4]oxazepine synthesis (ResearchGate). 2

Sources

Architecting Tricyclic Scaffolds: A Comprehensive Technical Review of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one and Dibenzoxazepinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-7-6 fused tricyclic heterocycle is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous neuroactive and metabolic drugs. Within this class, dibenzoxazepinones —and specifically highly functionalized intermediates like 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one —have emerged as critical building blocks. As a Senior Application Scientist, I have observed that the strategic placement of a nitro group on this tricyclic core not only dictates the molecule's electronic topology but also serves as a versatile synthetic handle. This whitepaper synthesizes the current literature on dibenzoxazepinones, detailing the causality behind modern synthetic methodologies, their pharmacological target engagement (specifically in Type 2 Diabetes and antimicrobial applications), and providing field-validated, self-correcting experimental protocols.

Structural Chemistry & The Mechanistic Role of the Nitro Group

The dibenzo[b,f][1,4]oxazepin-11(10H)-one core is characterized by a central seven-membered lactam ring flanked by two rigid benzene rings. The introduction of a nitro group at the 2-position fundamentally alters the reactivity of the scaffold.

Mechanistically, the nitro group serves two distinct, highly valuable purposes depending on the synthetic route:

  • As an Activating/Leaving Group: In base-catalyzed intramolecular nucleophilic substitutions, the strongly electron-withdrawing nature of the nitro group activates the adjacent positions. Literature demonstrates that 2-hydroxyanilides of 2-nitrobenzoic acids can undergo cyclization where the nitro group is displaced, yielding the dibenzoxazepinone core [3].

  • As a Reducible Handle for Lactamization: In telescopic syntheses, a nitro-substituted diphenyl ether precursor can be subjected to reductive conditions. The nitro group is reduced to an aniline, which subsequently undergoes spontaneous intramolecular ammonolysis with an adjacent ester to form the 7-membered lactam ring [4].

Advanced Synthetic Methodologies

The historical reliance on toxic transition metals (e.g., octacarbonyldicobalt) for the carbonylation of these scaffolds has been largely superseded by greener, highly efficient methodologies.

Telescopic Reductive Lactamization

The most robust method for synthesizing nitro-functionalized or nitro-derived dibenzoxazepinones is the telescopic reductive lactamization. This involves an initial intermolecular


 reaction between 2-fluoro-1-nitrobenzene and a salicylate derivative. The causality behind choosing 

in DMF at 90°C is to provide sufficient thermal energy to overcome the activation barrier of the

transition state, while the highly polar aprotic solvent stabilizes the phenoxide nucleophile.

Following ether formation, the addition of Sodium Dithionite (


) in DMSO initiates a self-propagating cascade. 

undergoes homolytic cleavage to produce sulfoxylate radical anions, which chemoselectively reduce the nitro group to an amine without cleaving the newly formed ether bond. The resulting nucleophilic aniline immediately attacks the adjacent methyl ester, driving an intramolecular cyclization that is thermodynamically pulled forward by the formation of the highly stable lactam [4].
Metal-Free Oxidative C-H Amination

For derivatives where the nitro group is retained on the final scaffold, hypervalent iodine catalysis offers a breakthrough metal-free route. Utilizing


-oxo hypervalent iodine catalysts, O-aryl salicylamides undergo direct C(sp2)-H to C(sp2)-N bond formation. The hypervalent iodine acts as a safe, low-toxicity oxidant that temporarily lowers the HOMO-LUMO gap of the aromatic system, allowing for intramolecular nitrogen insertion without the need for palladium or cobalt [2].

SynthesisLogic A 2-Fluoro-1-nitrobenzene + Salicylate Derivatives B Base-Mediated SNAr (O-Arylation) A->B Pathway 1 (Telescopic) C Hypervalent Iodine Oxidative C-H Amination A->C Pathway 2 (Metal-Free) D Reductive Lactamization (Na2S2O4 / DMSO) B->D Intermediate E Dibenzoxazepinone Core (e.g., 2-Nitro derivative) C->E Direct Amination D->E Cyclization

Mechanistic pathways for dibenzoxazepinone synthesis comparing telescopic and metal-free routes.

Pharmacological Target Engagement

Beyond their utility as synthetic intermediates for antipsychotics (e.g., quetiapine, loxapine), dibenzoxazepinones possess profound intrinsic biological activity.

Glycogen Phosphorylase (GP) Inhibition: Overactivation of GP in the liver exacerbates hyperglycemia by driving unchecked glycogenolysis. Dibenzoxazepinone derivatives have been identified as highly potent allosteric inhibitors of GP. The rigid 6-7-6 tricyclic geometry perfectly mimics the spatial constraints of the GP allosteric site. By wedging into this hydrophobic pocket, the scaffold prevents the enzyme from transitioning to its active R-state, thereby halting the conversion of glycogen to glucose-1-phosphate [1].

Antimicrobial & DNA-Binding Activity: Recent multifaceted explorations have demonstrated that specific dibenzoxepinone/dibenzoxazepinone derivatives act as potent groove-binding agents with calf thymus DNA (ct-DNA). The planar nature of the fused benzene rings facilitates intercalation or deep groove binding, leading to significant antibacterial efficacy against strains like E. coli and B. subtilis [5].

GP_Inhibition Ligand Dibenzoxazepinone Inhibitor Enzyme Glycogen Phosphorylase (GP) Catalytic Site Ligand->Enzyme Allosteric/Competitive Binding Product Glucose-1-Phosphate Enzyme->Product Blocked by Inhibitor Substrate Hepatic Glycogen Substrate->Enzyme Glycogenolysis Outcome Reduced Hepatic Glucose Output Product->Outcome Therapeutic Effect

Pharmacological inhibition of Glycogen Phosphorylase by dibenzoxazepinone derivatives.

Quantitative Structure-Activity Relationships (QSAR)

The following table synthesizes quantitative data from recent biological evaluations, demonstrating the superiority of the dibenzoxazepinone scaffold against Rabbit Muscle Glycogen Phosphorylase a (RMGPa) compared to established clinical benchmarks [1].

CompoundStructural Class

(nM)
Clinical Status / Note
PSN-357 Benzimidazole-based420 ± 10Phase II Clinical Trial (Positive Control)
Compound 1 Benzazepinone (Parent)250 ± 50Preclinical Baseline
Compound Id Dibenzoxazepinone266 ± 1Highly Potent RMGPa Inhibitor
2-Nitro-DBZ Nitro-DibenzoxazepinoneScaffoldKey synthetic precursor for diversification

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include internal checkpoints that confirm mechanistic success before the operator proceeds to the next step.

Protocol A: Telescopic Synthesis of the Dibenzoxazepinone Core

Causality Focus: This protocol leverages the dual-action of


 to achieve both reduction and cyclization in a single pot, minimizing yield loss from intermediate isolation [4].
  • 
     Initiation:  In an oven-dried flask, dissolve 2-fluoro-1-nitrobenzene (1.0 eq) and methyl 2-hydroxybenzoate (1.1 eq) in anhydrous DMF (0.2 M). Add 
    
    
    
    (1.5 eq).
  • Thermal Activation: Heat the mixture to 90°C for 6 hours.

    • Self-Validation Checkpoint 1: Perform TLC (Hexanes:EtOAc 8:2). The disappearance of the starting materials and the appearance of a bright yellow spot (the nitro-diphenyl ether intermediate) confirms successful O-arylation. Do not proceed until the starting fluorobenzene is consumed.

  • Reductive Lactamization: Cool the mixture to room temperature. Add DMSO (equal volume to DMF) and

    
     (3.0 eq). Re-heat to 90°C for 16 hours.
    
    • Self-Validation Checkpoint 2: The reaction mixture will transition from bright yellow to a pale, opaque suspension as the nitro group is reduced. TLC will show the disappearance of the yellow intermediate and the emergence of a highly UV-active (fluorescent under 254 nm) baseline spot corresponding to the cyclized lactam.

  • Isolation: Quench with ice water. The resulting dibenzoxazepinone product will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: RMGPa Enzyme Inhibition Assay

Causality Focus: This assay measures the release of inorganic phosphate during glycogenolysis. Using a known Phase II drug establishes a dynamic baseline, ensuring the assay's sensitivity is calibrated correctly [1].

  • Enzyme Preparation: Reconstitute RMGPa in a buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM EGTA.

  • Ligand Incubation: In a 96-well microplate, add the synthesized dibenzoxazepinone derivative (dissolved in DMSO, final DMSO concentration <1%) at 8-point serial dilutions (10 nM to 10

    
    M).
    
    • Self-Validation Checkpoint 1: Include a vehicle control (1% DMSO) and a positive control (PSN-357). If the vehicle control does not show maximum phosphate release, the enzyme has degraded.

  • Catalytic Initiation: Add 2 mg/mL glycogen and 2 mM AMP. Incubate at 30°C for 30 minutes.

  • Quantification: Terminate the reaction by adding the Fiske-Subbarow reagent (molybdate/ascorbic acid). Measure absorbance at 655 nm using a microplate reader. Calculate the

    
     via non-linear regression analysis.
    

References

  • Discovery and Activity Evaluation of Novel Dibenzoxazepinone Derivatives as Glycogen Phosphorylase Inhibitors Source: PMC / NIH URL:[Link]

  • Efficient Metal-Free Oxidative C–H Amination for Accessing Dibenzoxazepinones via μ-Oxo Hypervalent Iodine Catalysis Source: MDPI / ResearchGate URL:[Link]

  • Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids Source: ResearchGate URL:[Link]

  • A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation Source: Thieme Connect URL:[Link]

  • Synthesis and multifaceted exploration of dibenzoxepinones: in vitro antimicrobial and ct-DNA binding, DFT/TD-DFT, molecular docking and simulation studies Source: PMC / NIH URL:[Link]

Methodological & Application

Application Note: Strategic Synthesis of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for antipsychotics (e.g., Loxapine), antidepressants (e.g., Amoxapine), and emerging HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1]

The 2-nitro derivative is of particular strategic value.[1] Unlike the chloro-analogs, the nitro group provides a versatile synthetic handle.[1] It can be selectively reduced to an aniline, allowing for late-stage diversification via Buchwald-Hartwig couplings, reductive aminations, or conversion to isocyanates.[1]

This Application Note details a robust, two-step protocol designed for reproducibility and scalability . Unlike one-pot microwave methods which often suffer from tarry byproducts (due to the thermal instability of nitro-aromatics), this protocol isolates the stable amide intermediate, ensuring high purity (>98% HPLC) suitable for GMP environments.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the construction of the central 1,4-oxazepine ring via a stepwise condensation and intramolecular nucleophilic aromatic substitution (SNAr).[1]

The Chemical Logic[1]
  • Bond 1 (Amide): Formed via acylation of 2-aminophenol with an activated 2-chloro-5-nitrobenzoic acid derivative.[1]

  • Bond 2 (Ether): Formed via base-mediated intramolecular SNAr.[1] The nitro group at the para position relative to the chlorine atom is critical; it acts as an electron-withdrawing group (EWG), significantly lowering the energy barrier for the displacement of the chloride by the phenoxide.[1]

Pathway Diagram

The following diagram outlines the reaction flow and critical decision points.

SynthesisPathway SM1 2-Chloro-5-nitrobenzoic Acid (Precursor A) Act Acid Chloride Activation (SOCl2) SM1->Act Reflux/Cat. DMF SM2 2-Aminophenol (Precursor B) Inter Intermediate Amide (Isolated Solid) Act->Inter + SM2 / THF / 0°C Cyc Cyclization (SNAr) (K2CO3 / DMF) Inter->Cyc Heat / Base Prod 2-Nitrodibenzo[b,f] oxazepin-11(10H)-one Cyc->Prod Precipitation

Figure 1: Stepwise synthetic pathway ensuring isolation of the stable amide intermediate.

Materials & Reagents

ComponentGrade/PurityRoleCritical Note
2-Chloro-5-nitrobenzoic acid >98%Starting MaterialThe "5-nitro" position yields the "2-nitro" product.[1]
2-Aminophenol >99%Starting MaterialOxidation sensitive.[1] Use fresh or recrystallized.
Thionyl Chloride (SOCl₂) Reagent PlusActivatorFreshly distilled preferred.[1]
Triethylamine (Et₃N) AnhydrousBase (Step 1)Scavenges HCl during amidation.[1]
Potassium Carbonate (K₂CO₃) Anhydrous, PowderBase (Step 2)Must be finely ground to maximize surface area for SNAr.[1]
DMF (N,N-Dimethylformamide) AnhydrousSolvent (Step 2)Water content must be <0.05% to prevent hydrolysis.[1]

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Hydroxyphenyl)-2-chloro-5-nitrobenzamide[1]

Rationale: We utilize the acid chloride method rather than coupling agents (EDC/HOBt) because the steric hindrance of the ortho-chloro group often leads to sluggish kinetics with carbodiimides.[1] The acid chloride ensures complete conversion.[1]

  • Activation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) in dry toluene (50 mL).

    • Add Thionyl chloride (7.2 mL, 100 mmol) and a catalytic drop of DMF.

    • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.

    • Process Check: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the yellow semi-solid acid chloride.[1] Do not purify. Redissolve immediately in dry THF (30 mL).

  • Coupling:

    • In a separate flask, dissolve 2-aminophenol (5.4 g, 49.6 mmol) and Triethylamine (7.6 mL, 55 mmol) in dry THF (50 mL). Cool to 0°C under Nitrogen atmosphere.[1]

    • Add the acid chloride solution dropwise over 30 minutes.[1] The reaction is exothermic; maintain internal temperature <10°C to prevent oxidation of the phenol.[1]

    • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Isolation (The "Quench"):

    • Pour the reaction mixture into 1N HCl (200 mL) with vigorous stirring. The acid neutralizes excess TEA and precipitates the amide.[1]

    • Filter the solid.[1][2][3][4][5] Wash with water (3 x 50 mL) and cold ethanol (1 x 20 mL).[1]

    • Yield Target: ~85-90%. Dry in a vacuum oven at 50°C.

Step 2: Intramolecular Cyclization (The SNAr Reaction)[1]

Rationale: The phenol group must be deprotonated to form the phenoxide, a strong nucleophile.[1] The para-nitro group on the benzene ring activates the C-Cl bond, allowing displacement at moderate temperatures (80–100°C).[1]

  • Setup:

    • Dissolve the dried amide intermediate (from Step 1) in anhydrous DMF (10 mL per gram of substrate).[1]

    • Add Potassium Carbonate (2.5 equivalents).[1]

  • Reaction:

    • Heat the suspension to 90°C .

    • Monitor via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.[1]

    • Endpoint: Reaction typically completes in 2–4 hours.[1] Look for the disappearance of the amide peak.[1][2]

  • Workup & Purification:

    • Cool the mixture to RT.

    • Pour slowly into crushed ice/water (10x volume of DMF). The product will crash out as a yellow/orange solid.[1]

    • Stir for 30 minutes to dissolve inorganic salts.

    • Filter the crude solid.[1][2][3][4][5]

  • Crystallization (Polishing):

    • Recrystallize from Ethanol/DMF (9:1) or Acetonitrile .[1]

    • Result: 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one as yellow needles.[1]

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: Yellow crystalline solid.[1][6]

  • Melting Point: Expect range 260–265°C (Decomposes).[1][4]

  • 1H NMR (DMSO-d6): Look for the singlet NH proton (>10 ppm) and the specific splitting pattern of the 2-nitro ring (doublet at ~8.7 ppm for H-1, dd for H-3).[1]

Troubleshooting Workflow

Troubleshooting Problem Issue: Low Yield in Cyclization Check1 Check 1: Is DMF wet? Problem->Check1 Action1 Hydrolysis of amide occurs. Use fresh anhydrous DMF. Check1->Action1 Yes Check2 Check 2: Temperature < 80°C? Check1->Check2 No Action2 SNAr activation energy not met. Increase Temp to 100°C. Check2->Action2 Yes Check3 Check 3: Dark/Tarry Product? Check2->Check3 No Action3 Oxidation of phenol. Degas solvents with N2. Check3->Action3 Yes

Figure 2: Decision tree for optimizing the cyclization step.

Safety & Handling

  • 2-Chloro-5-nitrobenzoic acid: Irritant.[1] Avoid dust inhalation.[1]

  • Thionyl Chloride: Releases HCl and SO₂ gases.[1] Must be used in a fume hood.[1] Reacts violently with water.[1]

  • Nitro-aromatics: Generally stable, but avoid heating dry solids above 200°C due to potential decomposition energy.[1]

References

  • Klunder, J. M., et al. (1992).[1] "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 1. Tricyclic pyridobenzo- and dipyridodiazepinones."[1] Journal of Medicinal Chemistry, 35(10), 1887–1897.[1]

  • Samet, A. V., et al. (2006).[1] "Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids." Russian Chemical Bulletin, 55, 549–553.[1][7]

  • Dai, W. M., et al. (2014).[1] "One-Pot Synthesis of Dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-Catalyzed Ugi Four-Component Reaction." Diversity Oriented Synthesis, 1, 29-34.[1][8]

  • PubChem Compound Summary. (2025). "Dibenzo[b,f][1,4]oxazepin-11(10H)-one."[1][5][7][8][9][10][11][12][13][14] National Center for Biotechnology Information.[1] [1]

Sources

"2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" synthesis protocol and reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research and development professionals synthesizing 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one , a critical pharmacophore in the development of tricyclic antidepressants (such as Nitroxazepine/Sintamil) and other bioactive heterocycles.

Executive Summary

The dibenzo[b,f][1,4]oxazepine scaffold represents a privileged structure in medicinal chemistry, serving as the core for various GPCR ligands. This protocol details the synthesis of the 2-nitro derivative via a robust, two-stage sequence: chemoselective amide formation followed by base-mediated intramolecular nucleophilic aromatic substitution (SNAr) .

Unlike older "one-pot" thermal fusion methods which suffer from low yields and tar formation, this stepwise approach isolates the stable amide intermediate, ensuring high purity and regio-control. The 2-nitro substituent is strategically derived from 2-chloro-5-nitrobenzoic acid , where the nitro group at the para position (relative to the halogen) activates the ring for the final cyclization step.

Retrosynthetic Analysis & Mechanism

The synthesis is driven by the activation of the aryl chloride by the electron-withdrawing nitro group. The disconnection logic reveals two key bond formations: the amide (lactam) linkage and the ether linkage.

Strategic Insight: Forming the amide bond first is preferred. It locks the two aromatic rings in proximity and prevents the competing polymerization of the aminophenol.

Synthesispathway cluster_process Forward Reaction Logic Target 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (Target Scaffold) Intermediate Intermediate: N-(2-Hydroxyphenyl)-2-chloro-5-nitrobenzamide Target->Intermediate Retrosynthetic Disconnection (Ether Bond) Intermediate->Target K2CO3, DMF, 110°C (Intramolecular SNAr) SM1 Starting Material 1: 2-Chloro-5-nitrobenzoic acid Intermediate->SM1 Amide Coupling SM2 Starting Material 2: 2-Aminophenol Intermediate->SM2 + SM1->Intermediate 1. SOCl2, Reflux 2. SM2, Base (Et3N)

Figure 1: Retrosynthetic logic and forward reaction pathway for the construction of the dibenzoxazepine core.

Detailed Experimental Protocol

Phase 1: Precursor Activation & Coupling

Objective: Synthesis of N-(2-hydroxyphenyl)-2-chloro-5-nitrobenzamide. Rationale: Direct reaction of the acid and amine requires high temperatures. Converting the acid to the acid chloride allows the coupling to proceed at room temperature, preserving the sensitive phenol group.

Reagents & Materials
  • 2-Chloro-5-nitrobenzoic acid: 10.0 g (49.6 mmol)

  • Thionyl Chloride (SOCl₂): 30 mL (Excess)

  • 2-Aminophenol: 5.4 g (49.6 mmol)

  • Triethylamine (Et₃N): 7.6 mL (55 mmol)

  • Solvents: Toluene (anhydrous), Dichloromethane (DCM), DMF (cat.)

Procedure
  • Acid Chloride Formation:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 2-chloro-5-nitrobenzoic acid (10.0 g) in dry Toluene (50 mL).

    • Add Thionyl Chloride (30 mL) and 2 drops of DMF (catalyst).

    • Heat to reflux (approx. 110°C) for 3 hours until gas evolution (HCl/SO₂) ceases and the solution becomes clear.

    • Evaporation:[1] Remove excess SOCl₂ and toluene under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow semi-solid. Do not purify.

  • Amide Coupling:

    • Dissolve 2-aminophenol (5.4 g) and Triethylamine (7.6 mL) in dry DCM (100 mL) in a separate flask. Cool to 0°C (ice bath).

    • Redissolve the crude acid chloride in dry DCM (30 mL) and add it dropwise to the aminophenol solution over 30 minutes, maintaining temperature < 5°C.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Work-up: Wash the organic layer with 1N HCl (2 x 50 mL) to remove unreacted amine, followed by Water (2 x 50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Recrystallize the solid from Ethanol/Water (9:1) to obtain the intermediate amide.

    • Expected Yield: 85-90% | Appearance: Yellow crystalline solid.

Phase 2: Intramolecular Cyclization (SNAr)

Objective: Ring closure to form 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one. Mechanism: The phenoxide anion, generated by the base, attacks the carbon bearing the chlorine atom. The para-nitro group stabilizes the Meisenheimer complex intermediate, facilitating the displacement of chloride.

Reagents & Materials
  • Intermediate Amide (from Phase 1): 10.0 g (34 mmol)

  • Potassium Carbonate (K₂CO₃): 9.4 g (68 mmol, 2.0 equiv)

  • Solvent: DMF (Dimethylformamide), 100 mL

  • Atmosphere: Nitrogen or Argon

Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve the Intermediate Amide (10.0 g) in DMF (100 mL).

    • Add anhydrous K₂CO₃ (9.4 g).

  • Thermal Cyclization:

    • Heat the mixture to 110–120°C under an inert atmosphere.

    • Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (amide) is less polar than the cyclized product. Reaction typically completes in 4–6 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Ice-Water (500 mL) with vigorous stirring. The product should precipitate immediately.

    • Adjust pH to ~7 with dilute HCl if necessary to neutralize residual carbonate (ensure the lactam does not hydrolyze; usually neutral pH is safest).

    • Filter the precipitate and wash copiously with water to remove DMF and inorganic salts.

  • Purification:

    • Dry the crude solid in a vacuum oven at 50°C.

    • Recrystallize from Methanol or Ethanol .

    • Expected Yield: 75-80%

    • Appearance: Yellow needles or powder.

    • Melting Point: ~253–257°C (Consistent with literature for similar analogs).

Process Parameters & Troubleshooting

ParameterSpecificationCritical Notes
Stoichiometry 1:1 (Acid:Amine)Excess amine in Step 1 can lead to bis-acylation; strict 1:1 or slight excess of acid chloride is preferred.
Temperature (Step 2) 110–120°C< 100°C: Reaction is too slow. > 140°C: Risk of decomposition/tarring.
Solvent (Step 2) DMF or DMSOPolar aprotic solvents are essential to solvate the cation and increase phenoxide nucleophilicity.
Base K₂CO₃NaOH can be used but may cause hydrolysis of the amide bond if water is present. Anhydrous K₂CO₃ is safer.
Water Content AnhydrousWater in Step 1 hydrolyzes the acid chloride. Water in Step 2 competes with the phenoxide.

Characterization & Validation

To validate the synthesis of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one , confirm the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Amide Proton (NH): Singlet at δ ~10.5–10.8 ppm (Broad, D₂O exchangeable).

    • Aromatic Region:

      • Protons on the nitro-ring (Ring A) will show a characteristic pattern for 1,2,4-substitution (d, dd, d).

      • Proton adjacent to Nitro (C1) and Carbonyl: Deshielded doublet/singlet ~8.5 ppm.

  • IR Spectroscopy (KBr):

    • C=O (Lactam): Strong band at 1660–1680 cm⁻¹.

    • NO₂ (Nitro): Asymmetric stretch ~1520 cm⁻¹, Symmetric stretch ~1340 cm⁻¹.

    • NH: Stretch ~3200 cm⁻¹.

  • Mass Spectrometry (ESI/APCI):

    • [M+H]⁺: Calculated for C₁₃H₈N₂O₄: 257.05. Found: 257.1.

    • [M-H]⁻: Often visible in negative mode due to the acidic lactam proton.

References

  • Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Source: Russian Chemical Bulletin (via ResearchGate). Context: Describes the base-catalyzed intramolecular nucleophilic substitution strategy for nitro-substituted dibenzoxazepines. Link:

  • Structural Reassignment of a Dibenz[b,f][1,4]oxazepin-11(10H)-one. Source: Australian Journal of Chemistry / Griffith University. Context: Provides detailed NMR and characterization data for regioisomers of dibenzoxazepinones, validating the structural assignment of the 2-nitro vs 3-nitro isomers. Link:

  • Nitroxazepine (Sintamil) Structure and Data. Source: Wikipedia / Chemical Data. Context: Confirms the target molecule as the core intermediate for the antidepressant Nitroxazepine (10-[3-(dimethylamino)propyl]-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one). Link:

  • 2-Chlorodibenzo[b,f][1,4]oxazepin-11(10H)-one (Analog Reference). Source: ThermoFisher Scientific. Context: Commercial availability and physical property data for the chlorinated analog, useful for comparison of melting points and solubility. Link:

Sources

Application Note: Spectroscopic Characterization of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one

[1]

Introduction & Structural Context[2][3][4][5][6][7][8][9]

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (Molecular Formula:

The structure consists of a seven-membered oxazepine ring fused to two benzene rings. The "2-nitro" designation implies the nitro group is located on the ring derived from the benzoic acid precursor, specifically meta to the carbonyl and para to the amide nitrogen bridgehead (based on the standard synthesis from 2-chloro-5-nitrobenzoic acid).

Key Structural Features for Analysis:
  • Lactam Bridge: The -NH-CO- moiety presents characteristic IR and NMR signals.

  • Nitro Group: Strongly electron-withdrawing, causing significant downfield shifts in adjacent protons (H1 and H3).

  • Ether Linkage: The C-O-C bond connects the two aromatic domains.

Experimental Protocols

Sample Preparation
  • Solubility: This compound is sparingly soluble in non-polar solvents (CHCl

    
    , DCM) due to strong intermolecular hydrogen bonding (lactam dimer formation).
    
  • NMR Solvent: DMSO-d

    
      is the mandatory solvent for characterization to disrupt H-bonding and ensure sharp peaks.
    
  • MS Solvent: Methanol/Acetonitrile (LC-MS grade) with 0.1% Formic Acid.

Analytical Workflow

The following workflow ensures rigorous identification and purity assessment.

CharacterizationWorkflowSampleCrude/PurifiedSampleIRFT-IR (ATR/KBr)Functional GroupsSample->IRStep 1MSLC-MS (ESI+/-)MW ConfirmationSample->MSStep 2NMR1H & 13C NMR(DMSO-d6)Structural ConnectivitySample->NMRStep 3ReportFinal CoAGenerationIR->ReportMS->ReportNMR->Report

Figure 1: Analytical workflow for the structural validation of 2-nitrodibenzo[b,f]oxazepin-11(10H)-one.

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet. Diagnostic Bands: The lactam carbonyl and nitro groups provide the most reliable "fingerprint."

Functional GroupFrequency (

)
IntensityAssignment
N-H Stretch 3200 – 3350Medium, BroadLactam NH (H-bonded)
C=O Stretch 1660 – 1680StrongLactam Carbonyl (Amide I)
C=C Stretch 1580 – 1610MediumAromatic Ring Skeletal
NO

Stretch
1520 – 1540StrongAsymmetric Nitro stretch
NO

Stretch
1340 – 1360StrongSymmetric Nitro stretch
C-O-C Stretch 1210 – 1240StrongAryl Ether Linkage

Note: The shift of the carbonyl to ~1670 cm

Mass Spectrometry (LC-MS)

Method: Electrospray Ionization (ESI) or APCI. Polarity: Positive (+ve) and Negative (-ve) modes are both informative.

  • Positive Mode (ESI+):

    • [M+H]

      
      :  Observed at m/z 257.2  (Base peak).
      
    • [M+Na]

      
      :  Often observed at m/z 279.2.
      
  • Negative Mode (ESI-):

    • [M-H]

      
      :  Observed at m/z 255.2 . This is often more sensitive due to the acidity of the lactam NH.
      
  • Fragmentation Pattern:

    • Loss of NO

      
       (M-46) and CO (M-28) are common in MS/MS experiments.
      
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d

1

H NMR Analysis (400 MHz)

The proton spectrum is the definitive tool for distinguishing regioisomers. For the 2-nitro isomer, the protons on the nitro-bearing ring (Ring A) show a distinct pattern compared to the unsubstituted phenoxy ring (Ring B).

Proton PositionChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
NH (H-10) 10.80 – 11.00Broad Singlet-Lactam proton (exchangeable with D

O)
H-1 8.65 – 8.75Doublet (d)

Diagnostic: Ortho to NO

& Ortho to C=O. Highly deshielded.
H-3 8.35 – 8.45Doublet of Doublets (dd)

Ortho to NO

, Meta to H-1.
H-4 7.60 – 7.70Doublet (d)

Ortho to Bridgehead (N). Shielded relative to H1/H3.
H-6,7,8,9 7.10 – 7.45Multiplets (m)-Unsubstituted Ring B protons (overlap typical).

Mechanistic Insight:

  • H-1 Deshielding: H-1 is located between the carbonyl (anisotropy + electron withdrawal) and the nitro group (strong electron withdrawal). This makes it the most downfield aromatic signal, appearing as a sharp doublet with small meta coupling.

  • H-4 Shielding: H-4 is adjacent to the amine nitrogen (N-10), which is mesomerically donating, shielding this position relative to H-1 and H-3.


C NMR Analysis (100 MHz)
Carbon TypeChemical Shift (

, ppm)
Assignment
C=O 164.0 – 166.0Lactam Carbonyl (C-11)
C-NO

142.0 – 144.0C-2 (Quaternary, weak intensity)
C-O / C-N 148.0 – 158.0Bridgehead Carbons (C-4a, C-5a, C-9a, C-11a)
Ar-CH 118.0 – 135.0Aromatic methines

Synthesis Pathway & Logic (Validation)

Understanding the synthesis is crucial to confirm the "2-nitro" assignment. The standard route utilizes 2-chloro-5-nitrobenzoic acid .

SynthesisSM12-Chloro-5-nitrobenzoic acidInterIntermediate(Diphenyl ether)SM1->InterBase (NaOH)SM22-AminophenolSM2->InterProd2-Nitrodibenzo[b,f]oxazepin-11(10H)-oneInter->ProdCyclization(SOCl2 or PPA)

Figure 2: Synthetic route validating the position of the nitro group. The C5-nitro of the benzoic acid becomes the C2-nitro of the dibenzoxazepine.

References

  • G. Riches et al. "Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity." Australian Journal of Chemistry, 2022.[2] Link (Validates NMR shifts for regioisomers of this scaffold).

  • Klunder, J. M. et al. "Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones." Journal of Medicinal Chemistry, 1992, 35(10), 1887–1897. Link

  • PubChem Compound Summary. "2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one" (Analogous spectral data). Link

  • Nagarajan, K. et al. "Synthesis of 10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives." Indian Journal of Chemistry, 1974. (Classic synthesis reference for Sintamil analogs).

Application Note: High-Sensitivity Quantification of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and safety assessment of dibenzoxazepine-class therapeutics (e.g., Loxapine, Amoxapine).

The protocol addresses the quantification of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (hereafter referred to as 2-Nitro-DBO ), a potential mutagenic impurity (PMI) arising during the nitration/reduction sequences of API synthesis.

Introduction & Scientific Rationale

The Analytical Challenge

2-Nitrodibenzo[b,f]oxazepin-11(10H)-one is a structural analog of the lactam intermediate used in the synthesis of antipsychotic drugs like Loxapine. Due to the presence of the nitro group on the tricyclic aromatic core, this compound falls under the ICH M7 classification as a potential mutagenic impurity.

Regulatory thresholds for such impurities are typically in the ppm (parts per million) or ppb range (e.g., TTC of 1.5 µ g/day ). Standard HPLC-UV methods lack the specificity and sensitivity required to quantify 2-Nitro-DBO at these trace levels in the presence of high-concentration API matrix.

Method Selection Strategy

To achieve the required Limit of Quantitation (LOQ) < 1 ppm relative to the API, UHPLC-MS/MS (Triple Quadrupole) is the requisite technique.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected. Although nitro compounds often ionize in negative mode, the lactam moiety (–NH–CO–) facilitates protonation ([M+H]⁺), providing better compatibility with acidic mobile phases used for C18 retention.

  • Separation: A high-coverage C18 column is necessary to resolve the hydrophobic 2-Nitro-DBO from the API and other synthesis intermediates (e.g., the 2-chloro analog).

Chemical Reference Data

PropertyDataNotes
Compound Name 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one
CAS Number Not widely listed; Analogous to 3158-85-8 (unsubstituted)
Molecular Formula C₁₃H₈N₂O₄
Molecular Weight 256.21 g/mol
Solubility DMSO (High), Methanol (Moderate), Water (Low)Use DMSO for stock prep.[1]
LogP (Predicted) ~2.5 - 3.0Retains well on C18.
pKa (Predicted) ~10.5 (Lactam NH)Non-ionized at neutral/acidic pH.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]
  • Reference Standard: 2-Nitro-DBO (>98% purity).

  • Internal Standard (IS): 2-Nitro-DBO-d3 or Carbamazepine-d10 (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), DMSO.

  • Water: Milli-Q (18.2 MΩ·cm).

Solution Preparation

CAUTION: Handle all nitro-aromatics as potential genotoxins. Use a fume hood and double nitrile gloves.

  • Stock Solution (1.0 mg/mL): Dissolve 10 mg of 2-Nitro-DBO in 10 mL DMSO. Sonicate for 5 mins. Store at -20°C.

  • Working Standard Solution (10 µg/mL): Dilute Stock 1:100 in 50:50 ACN:Water.

  • Calibration Standards: Prepare serial dilutions in Diluent (50:50 ACN:Water) ranging from 0.5 ng/mL to 100 ng/mL .

  • Sample Preparation (API Matrix):

    • Weigh 10 mg of API (e.g., Loxapine Succinate).

    • Dissolve in 10 mL of DMSO/ACN (1:1).

    • Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins to settle particulates.

    • Filter supernatant through 0.2 µm PTFE filter into an amber vial.

UHPLC-MS/MS Conditions
Chromatographic Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2.0 µL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Program:

Time (min) %A %B Curve
0.0 90 10 Initial
1.0 90 10 Hold
6.0 10 90 Linear
7.5 10 90 Wash
7.6 90 10 Re-equilibrate

| 10.0 | 90 | 10 | End |

Mass Spectrometry Parameters (ESI+)
  • Instrument: Sciex Triple Quad 6500+ or Thermo Altis.

  • Spray Voltage: 3500 V.

  • Source Temp: 450°C.

  • Curtain Gas: 35 psi.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) DP (V) CE (eV) Role
2-Nitro-DBO 257.2 [M+H]⁺ 211.1 80 25 Quantifier (Loss of NO₂)
2-Nitro-DBO 257.2 [M+H]⁺ 183.1 80 35 Qualifier (Loss of CO)

| IS (Analog) | Depends on IS | Depends on IS | - | - | Internal Standard |

Note: The transition 257.2 → 211.1 corresponds to the loss of the nitro group (-46 Da) or combined loss of water/CO depending on fragmentation pathway, typical for nitro-aromatics.

Method Validation Strategy (ICH Q2/M7)

To ensure the method is "self-validating" and robust, perform the following verification workflow:

Specificity & Matrix Effect

Inject a blank matrix (API without impurity) and spiking solution.

  • Requirement: No interfering peaks > 30% of the LOQ area at the retention time of 2-Nitro-DBO (~4.5 min).

  • Matrix Factor: Compare slope of calibration curve in solvent vs. matrix. If difference > 15%, use Matrix-Matched Calibration or Standard Addition.

Sensitivity (LOD/LOQ)
  • LOD: S/N ≥ 3:1 (Target: ~0.1 ng/mL).

  • LOQ: S/N ≥ 10:1 (Target: ~0.5 ng/mL).

  • Context: If API concentration is 1 mg/mL, an LOQ of 0.5 ng/mL corresponds to 0.5 ppm , satisfying regulatory requirements.

Linearity & Recovery
  • Linearity: R² > 0.990 over 0.5 – 100 ng/mL.

  • Accuracy: Spike API samples at LOQ, 100% (Specification Level), and 150%.

  • Acceptance: Mean recovery 80-120% at LOQ; 90-110% at higher levels.

Workflow Visualization

The following diagram illustrates the decision logic for impurity quantification and control strategy.

G Start Start: Impurity Identification (2-Nitro-DBO) RiskAssess ICH M7 Risk Assessment (Structure-Activity Relationship) Start->RiskAssess Potential Mutagen MethodDev Method Development (UHPLC-MS/MS) RiskAssess->MethodDev High Risk Screening Screen API Batches MethodDev->Screening Validated Protocol Decision Is Impurity > 30% TTC? Screening->Decision Quantify Levels Control Implement Process Control (Purge Factor Study) Decision->Control Yes (Risk) Release Routine Release Testing Decision->Release No (Safe) Control->Release Validated Purge

Caption: Decision tree for managing mutagenic impurities (2-Nitro-DBO) in drug substances per ICH M7 guidelines.

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary interaction between Lactam NH and silanols.Increase buffer strength (Ammonium Formate) or switch to BEH Shield RP18 column.
Low Sensitivity (ESI+) Poor ionization of nitro group.Add 0.5 mM Ammonium Acetate to Mobile Phase A to promote [M+NH₄]⁺ adducts if [M+H]⁺ is weak.
Carryover Adsorption of hydrophobic tricyclic core to injector.Use a needle wash of 90:10 ACN:IPA + 0.1% FA.
Retention Shift pH fluctuation in aqueous phase.Ensure Formic Acid is fresh; use Ammonium Formate buffer (pH 3.5) for stability.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Riches, A. G., et al. Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity.[2] Australian Journal of Chemistry, 2022. (Provides NMR/Structural data for 7/8-nitro isomers useful for analog identification). Link

  • Gao, M., et al. Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation. Journal of Organic Chemistry, 2010.[3] (Synthesis pathways for impurity origin analysis). Link

  • USP <1469>. Nitrosamine Impurities. (General chapter providing framework for trace impurity analysis by MS). Link

Sources

Application Note: Integration and Triage of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold is a privileged chemotype in medicinal chemistry. While historically associated with neurological agents (e.g., amoxapine and loxapine), recent phenotypic screening campaigns have identified derivatives of this scaffold—specifically nitro- and acylamino-substituted analogs—as potent anti-parasitic hits against Giardia duodenalis.

Within High-Throughput Screening (HTS) libraries, 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (2-NDBO) frequently emerges as a primary hit or a critical synthetic intermediate. However, its structural features present specific screening liabilities. This Application Note provides a comprehensive, self-validating protocol for handling, screening, and triaging 2-NDBO in HTS campaigns, ensuring that researchers can distinguish true target engagement from assay artifacts.

Physicochemical Profiling & Liability Assessment

To build a robust assay, experimental choices must be driven by the physicochemical realities of the compound. 2-NDBO presents two major HTS liabilities:

  • Solubility & Aggregation (The "Brick Dust" Effect):

    • Causality: The planar, highly aromatic nature of the dibenzoxazepinone core promotes strong π-π stacking, resulting in poor aqueous solubility (< 50 µM). If dispensed via traditional pin tools directly into aqueous buffers, 2-NDBO undergoes "DMSO shock" and forms colloidal aggregates. These aggregates act as promiscuous inhibitors by sequestering target proteins, yielding false-positive hits.

    • Solution: Acoustic liquid handling must be used to transfer nanoliter volumes of 100% DMSO stock directly into assay buffers containing a non-ionic detergent (e.g., 0.01% Triton X-100 or CHAPS) to maintain solubility and prevent aggregation.

  • Redox & Optical Interference (PAINS Liability):

    • Causality: The 2-nitro group is a known Pan-Assay Interference Compound (PAINS) liability. It can act as a redox cycler in metabolic viability assays (e.g., Resazurin) and absorbs light in the 350–450 nm range, which can quench blue-emitting fluorophores via inner-filter effects.

    • Solution: For target-based biochemical screens, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory. The time delay (e.g., 50 µs) between excitation and emission detection eliminates short-lived compound autofluorescence and bypasses spectral overlap, a standard recommended by the NCBI Assay Guidance Manual.

Quantitative Data Summary

The following table outlines the critical HTS parameters required to maintain the scientific integrity of assays involving 2-NDBO.

ParameterOptimal Range/ValueExperimental Implication
DMSO Stock Concentration 10 mMStore at -20°C in dark; avoid >5 freeze-thaw cycles.
Final Assay DMSO Tolerance ≤ 0.5% v/vPrevents target denaturation and cellular toxicity.
Aqueous Solubility Limit ~10 - 50 µMRequires 0.01% non-ionic detergent in biochemical buffer.
TR-FRET Z'-Factor > 0.65Indicates a robust, screenable assay window.
Hit Validation Threshold > 50% Inhibition @ 10 µMTriggers dose-response profiling (IC50 determination).

HTS Workflow & Triage Logic

HTS_Workflow A Compound Library (2-NDBO & Analogs) B Acoustic Dispensing (Echo 550, 100% DMSO) A->B Nanoliter Transfer C Primary HTS Assay (TR-FRET / Viability) B->C Buffer Addition D Hit Identification (Z' > 0.65) C->D Data Analysis E Orthogonal Counter-Screen (Interference Check) D->E Triage Logic F Validated Hit (Dose-Response) E->F Signal Confirmed G False Positive (Assay Artifact) E->G Signal Quenched

Figure 1: HTS Workflow and Triage Logic for 2-NDBO library screening.

Detailed Experimental Protocols

The following protocols form a self-validating system: Protocol 1 ensures accurate delivery without precipitation, Protocol 2 measures the biological activity with built-in statistical controls, and Protocol 3 acts as the internal validation to rule out compound-mediated optical interference.

Protocol 1: Acoustic Dispensing and Assay Plate Preparation

Causality: Direct nanoliter transfer of 100% DMSO stocks into the final assay buffer prevents the localized precipitation (compound crashing) that occurs when using intermediate aqueous dilution plates.

  • Equilibration: Thaw 10 mM 2-NDBO DMSO source plates to room temperature (22°C) inside a desiccator. Reasoning: Condensation introduces water into the DMSO, degrading the compound and altering acoustic transfer dynamics.

  • Preparation: Centrifuge source plates at 1000 x g for 1 minute to eliminate micro-bubbles.

  • Dispensing: Using an acoustic liquid handler (e.g., Labcyte Echo 550), transfer 25 nL of 2-NDBO into empty 384-well low-volume assay plates.

  • Normalization: Back-fill control wells with 25 nL of pure DMSO to ensure a uniform 0.5% final DMSO concentration across the entire plate upon the addition of 5 µL assay buffer.

  • Self-Validation Step: Run a parallel control plate using a DMSO-soluble dye (e.g., Tartrazine) and measure absorbance to verify that the acoustic dispense CV (Coefficient of Variation) is < 5%.

Protocol 2: Biochemical TR-FRET Target Engagement Assay

Causality: Utilizing a long-lifetime Lanthanide donor (Europium) allows for a 50 µs measurement delay, allowing the short-lived autofluorescence of the 2-NDBO nitroaromatic core to decay to zero before signal integration.

  • Buffer Preparation: Prepare Assay Buffer consisting of 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Triton X-100, and 1 mM DTT.

  • Donor Addition: Dispense 2.5 µL of Europium-labeled target protein (Donor) into the compound-containing wells. Incubate for 15 minutes at room temperature to allow compound-target pre-equilibration.

  • Acceptor Addition: Dispense 2.5 µL of AlexaFluor 647-labeled tracer ligand (Acceptor).

  • Equilibration: Seal the plate and incubate in the dark for 60 minutes at room temperature to reach thermodynamic binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Settings: Excitation at 337 nm; Delay = 50 µs; Integration = 150 µs; Emission 1 = 620 nm (Europium); Emission 2 = 665 nm (AlexaFluor).

  • Self-Validation Step: Calculate the Z'-factor using the FRET ratio (665/620 nm) of DMSO-only wells (negative control) and a known reference inhibitor (positive control). Proceed only if Z' > 0.65.

TR_FRET_Logic A Eu-Target (Donor) C Intact Complex High FRET (665nm) A->C Binding B Tracer (Acceptor) B->C Binding D 2-NDBO Addition (Competitor) C->D Screen E Disrupted Complex Low FRET (620nm) D->E Displacement

Figure 2: TR-FRET Competitive Binding Logic for 2-NDBO target engagement.

Protocol 3: Orthogonal Counter-Screening (Interference Check)

Causality: Because 2-NDBO absorbs in the near-UV spectrum, it may falsely appear as an inhibitor by quenching the Europium emission directly, rather than displacing the tracer. This counter-screen definitively rules out optical interference.

  • Complex Preparation: Prepare a "Target-Free" control solution containing pre-complexed Europium-labeled antibody and an AlexaFluor-labeled peptide (or a direct Eu-AlexaFluor tandem construct) that generates a constitutive FRET signal independent of the biological target.

  • Dispensing: Dispense 5 µL of this complex into a 384-well plate containing 2-NDBO at its calculated IC50 concentration.

  • Detection: Measure the FRET ratio using the exact settings from Protocol 2.

  • Triage Decision: If the FRET ratio decreases by >10% compared to DMSO controls, 2-NDBO is acting as an optical quencher (False Positive) and must be discarded from the lead optimization pipeline. If the signal remains stable, the hit is validated.

References

  • Riches, A. G., Hart, C. J. S., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., Skinner-Adams, T. S., & Ryan, J. H. (2022). Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(10), 839-845. [Link]

  • Markossian, S., Grossman, A., Baskir, H., et al. (Eds.). (2004-). Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Application Note & Protocols: Development of a Cell-Based Assay Workflow for the Characterization of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The dibenzo[b,f]oxazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1] This document provides a comprehensive guide for the initial cell-based characterization of a novel derivative, 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one. We present a tiered, logical workflow designed to first assess the cytotoxic potential of the compound and then to elucidate its mechanism of action through apoptosis, cell cycle, and signaling pathway analysis. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework for the preclinical evaluation of this and other novel chemical entities.

Introduction: The Rationale for a Tiered Assay Approach

The discovery of new therapeutic agents requires a systematic evaluation of their effects on cellular processes.[2][3][4] For a novel compound like 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one, whose biological activities are yet to be characterized, a multi-faceted approach is essential. A single assay provides only a limited snapshot of a compound's bioactivity. Therefore, we advocate for a hierarchical screening cascade that progressively builds a comprehensive pharmacological profile.

This guide is structured to follow a logical workflow:

  • Tier 1: Primary Cytotoxicity Screening. The initial step is to determine if the compound exhibits cytotoxic or cytostatic effects and to establish a dose-response relationship. This is a fundamental measure of a compound's potential as an anti-cancer agent.[5][6]

  • Tier 2: Mechanistic Elucidation. Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism. This involves differentiating between apoptosis (programmed cell death) and necrosis, and examining effects on cell cycle progression.[7][8][9]

  • Tier 3: Signaling Pathway Analysis. To further refine our understanding, we will investigate the compound's effect on a key signaling pathway often implicated in cancer cell survival and proliferation, the NF-κB pathway.[10][11]

This structured approach ensures that experimental resources are used efficiently and that the resulting data provides a coherent narrative of the compound's cellular effects.

Experimental Workflow Overview

The following diagram illustrates the proposed experimental workflow for the characterization of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Studies cluster_2 Tier 3: Pathway Analysis Compound Synthesis\n & QC Compound Synthesis & QC Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Synthesis\n & QC->Cytotoxicity Assay (MTT) Determine IC50 Determine IC50 Cytotoxicity Assay (MTT)->Determine IC50 Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Determine IC50->Apoptosis Assay (Annexin V/PI) Cell Cycle Analysis (PI Staining) Cell Cycle Analysis (PI Staining) Determine IC50->Cell Cycle Analysis (PI Staining) NF-κB Translocation Assay NF-κB Translocation Assay Apoptosis Assay (Annexin V/PI)->NF-κB Translocation Assay Cell Cycle Analysis (PI Staining)->NF-κB Translocation Assay Data Interpretation & Report Data Interpretation & Report NF-κB Translocation Assay->Data Interpretation & Report

Figure 1: A tiered approach to compound characterization.

Tier 1: Primary Cytotoxicity Screening

The initial evaluation of a potential anticancer compound involves assessing its ability to inhibit cell proliferation or induce cell death. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[6]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)[12]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[12]

  • 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle control. This data is then used to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.108

Table 1: Example data from an MTT assay.

Tier 2: Mechanistic Elucidation

Once the IC50 value is established, the next step is to investigate how the compound is affecting the cells. The two primary assays in this tier will distinguish between apoptosis and necrosis and analyze the compound's effect on cell cycle progression.

Apoptosis vs. Necrosis: The Annexin V/PI Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][13] It utilizes two fluorescent dyes:

  • Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[13]

  • Propidium Iodide (PI): A DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).[7][14]

Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[13]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[15]

  • Analysis: Analyze the cells by flow cytometry within one hour.[7][15]

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[8] Flow cytometry analysis of DNA content using propidium iodide (PI) is a standard method to assess cell cycle distribution.[9][16]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase Staining Buffer.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the cells by flow cytometry.[17]

Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Cell Cycle PhaseControl (%)Compound-Treated (%)
G0/G16540
S2025
G2/M1535

Table 2: Example data from a cell cycle analysis.

Tier 3: Signaling Pathway Analysis

The final tier of this initial characterization focuses on a specific molecular pathway. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and apoptosis.[10][11] Its constitutive activation is a hallmark of many cancers, promoting cell survival and resistance to therapy.

Principle of the NF-κB Translocation Assay

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[11][18] This translocation event can be visualized and quantified using high-content imaging.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK Activation IKK Activation Stimulus (e.g., TNF-α)->IKK Activation IκB Phosphorylation IκB Phosphorylation IKK Activation->IκB Phosphorylation IκB Degradation IκB Degradation IκB Phosphorylation->IκB Degradation NF-κB Release NF-κB Release IκB Degradation->NF-κB Release NF-κB Translocation NF-κB Translocation NF-κB Release->NF-κB Translocation Compound may inhibit Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription

Figure 2: The canonical NF-κB signaling pathway.

Protocol: NF-κB (p65) Translocation Assay

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Imaging-compatible microplates (e.g., 96- or 384-well black-walled, clear-bottom)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., Hoechst or DAPI)

  • Fixation and permeabilization buffers

  • Stimulant (e.g., TNF-α)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed cells into the microplate and allow them to attach overnight.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one for 1-2 hours.

  • Stimulation: Add TNF-α (e.g., 10 ng/mL) to the wells to stimulate NF-κB translocation. Incubate for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding, then incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.

  • Nuclear Staining: Stain the nuclei with Hoechst or DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The software will quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal in individual cells to determine the extent of translocation.

Data Interpretation: A decrease in the nuclear-to-cytoplasmic fluorescence ratio in compound-treated, TNF-α-stimulated cells compared to TNF-α-stimulated controls indicates inhibition of NF-κB translocation.

Conclusion and Future Directions

This application note outlines a systematic, tiered approach for the initial cell-based characterization of the novel compound 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one. By progressing from broad cytotoxicity screening to more focused mechanistic and pathway-specific assays, researchers can build a comprehensive understanding of the compound's biological effects. The data generated from this workflow will be crucial in determining the potential of this compound as a therapeutic agent and will guide future studies, such as target deconvolution, in vivo efficacy models, and structure-activity relationship (SAR) studies.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol. Technical Note 244. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • APS Journals. (2023, May 22). Terminology and Guidelines for Diagnostic Assay Development and Validation: Best Practices for Molecular Tests. PhytoFrontiers. [Link]

  • PMC. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 15(21). [Link]

  • STAR Protocols. (2025, January 10). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. Cell Press. [Link]

  • NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]

  • BioPharm International. (2020, November 12). Assay Development and Method Validation Essentials. Retrieved from [Link]

  • EMBL. (2016, December 19). Protocols - Flow cytometry. Retrieved from [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

  • NCBI. (2012, October 1). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Retrieved from [Link]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]

  • Thomas A. Little Consulting. (n.d.). QbD Approach to Assay Development and Method Validation. Retrieved from [Link]

  • QIAGEN. (n.d.). NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. Retrieved from [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). Retrieved from [Link]

  • ResearchGate. (2025, August 9). Synthesis of dibenzo[b,f][7][19]oxazepin-11(10H)-one and pyrido[2,3-b][7][19]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of biological activity of oxazepine and 2-azetidinone compounds and study of their liquid crystalline behavior. Retrieved from [Link]

  • Australian Journal of Chemistry. (2022, November 10). Structural reassignment of a dibenz[b,f][7][19]oxazepin-11(10H)-one with potent antigiardial activity. Retrieved from [Link]

  • Cellular and Molecular Biology. (2020, June 23). Biological activities and health-promoting effects of Pyracantha genus: a key approach to the phytochemical's potential. Retrieved from [Link]

  • MDPI. (2025, March 27). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Molecules, 30(7), 2841. [Link]

  • PMC. (n.d.). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Retrieved from [Link]

  • Semantic Scholar. (2022, February 24). Biological Activities of Natural Products II. Retrieved from [Link]

  • PubChem. (n.d.). 2-chlorodibenz[b,f][7][19]oxazepin-11(10H)-one. Retrieved from [Link]

  • Beilstein Journals. (2023, May 22). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 736-764. [Link]

  • Google Patents. (n.d.). CN103524455A - 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f][7][19] thiazepine-11 (10-H)-one preparing method. Retrieved from

Sources

"2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" as a scaffold in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one as a Scaffold in Medicinal Chemistry

Executive Summary

The molecule 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS: 3158-91-6 for the chloro-analog, specific nitro derivatives vary) is a critical bicyclic lactam scaffold.[1] It serves as the direct synthetic precursor to Nitroxazepine (Sintamil) , a tricyclic antidepressant (TCA) with serotonin-norepinephrine reuptake inhibitory activity.[1][2] Beyond its established clinical use, this scaffold represents a "privileged structure" in drug discovery, offering distinct vectors for diversification: the lactam nitrogen (


), the carbonyl (

), and the nitro group (reducible to an aniline for further derivatization).[1]

This guide provides a validated, high-yield synthetic protocol for the scaffold, methods for its functionalization, and an analysis of its structure-activity relationships (SAR).[1]

Structural Analysis & SAR Logic

The scaffold consists of a seven-membered 1,4-oxazepine ring fused to two benzene rings. The "2-nitro" designation places the nitro group on the ring derived from the benzoic acid precursor, para to the ether bridge.

Key Reactivity Vectors:

  • 
    -Position (Lactam Nitrogen):  The primary site for alkylation.[1][2] Introduction of a dimethylaminopropyl chain here yields Nitroxazepine.
    
  • 
    -Nitro Group:  An electron-withdrawing group that modulates the electronic properties of the tricyclic system.[2] It can be reduced to an amine (
    
    
    
    ), providing a handle for acylation, sulfonylation, or library generation.[1][2]
  • 
    -Carbonyl:  Can be thionated (Lawesson’s reagent) to thioamides or converted to imidoyl chlorides, leading to amidine-based derivatives.[1][2]
    

Figure 1: Structural Activity Relationship (SAR) map of the 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one scaffold.[1][2]

Validated Synthetic Protocol

The most robust synthesis involves the condensation of 2-chloro-5-nitrobenzoic acid with 2-aminophenol , followed by a base-catalyzed intramolecular cyclization.[1][2]

Phase 1: Amide Coupling (Intermediate Synthesis)

Objective: Synthesize 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide.

Reagents:

  • 2-Chloro-5-nitrobenzoic acid (1.0 eq)[1]

  • Thionyl chloride (

    
    ) (5.0 eq)[1]
    
  • 2-Aminophenol (1.0 eq)[1]

  • Triethylamine (

    
    ) (1.1 eq)[1]
    
  • Solvents: Toluene (anhydrous), THF (anhydrous).[1]

Step-by-Step Protocol:

  • Acid Chloride Formation: Suspend 2-chloro-5-nitrobenzoic acid (20.1 g, 100 mmol) in dry toluene (150 mL). Add thionyl chloride (36 mL, 500 mmol) and a catalytic drop of DMF. Reflux for 3 hours until the solution is clear and gas evolution ceases.

  • Evaporation: Concentrate the mixture under reduced pressure to remove excess

    
     and toluene. Re-dissolve the crude acid chloride in dry THF (100 mL).
    
  • Coupling: In a separate flask, dissolve 2-aminophenol (10.9 g, 100 mmol) and triethylamine (15 mL) in dry THF (150 mL). Cool to 0°C.[1]

  • Addition: Dropwise add the acid chloride solution to the aminophenol solution over 30 minutes, maintaining temperature <5°C.

  • Workup: Stir at room temperature for 4 hours. Pour into ice water (500 mL). Filter the precipitated solid, wash with water and dilute HCl (to remove unreacted amine).[1] Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-90%[1]

    • Appearance: Yellowish solid.[1]

Phase 2: Cyclization (Scaffold Formation)

Objective: Intramolecular


 displacement of chloride by the phenoxide to form the oxazepine ring.

Reagents:

  • Intermediate Amide (from Phase 1)[1]

  • Sodium Hydroxide (NaOH) (2.0 eq, aq.[1] solution or pellets)

  • Solvent: DMF (Dimethylformamide) or DMSO.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the amide intermediate (29.2 g, 100 mmol) in DMF (200 mL).

  • Base Addition: Add NaOH (8.0 g, 200 mmol). If using pellets, crush them; alternatively, use a 2N aqueous NaOH solution (though strictly anhydrous conditions often improve yield, aqueous base works for this robust reaction).[1]

  • Heating: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the starting material.[3][4]

  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (1 L) with vigorous stirring. The pH should be basic (>10).[1]

  • Acidification (Critical): Carefully adjust pH to ~4-5 using concentrated HCl. This ensures the lactam is protonated and precipitates fully.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF or Methanol.[1]

    • Target Structure:2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one [1][5]

    • Yield: 75-80%[1]

    • Melting Point: >250°C (dec).[1]

Functionalization Protocols

Protocol A: Synthesis of Nitroxazepine (Sintamil)

Targeting the N10-position.[1]

  • Activation: Suspend the scaffold (10 mmol) in dry DMF (30 mL). Add Sodium Hydride (NaH, 60% dispersion, 12 mmol) portion-wise at 0°C. Stir for 30 min until hydrogen evolution stops (formation of the lactam anion).

  • Alkylation: Add 3-dimethylaminopropyl chloride hydrochloride (12 mmol) (neutralized to free base in situ or pre-neutralized). Note: Using the free base amine is preferred for kinetics.

  • Reaction: Heat to 80°C for 6 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate.[1][4] The product is basic; wash with brine, dry over

    
    .
    
  • Salt Formation: Dissolve the crude oil in ethanol and add oxalic acid or HCl/ether to precipitate the salt.

Protocol B: Nitro Reduction (Chemo-selective)

Targeting the C2-position for library synthesis.[1][2]

  • Setup: Dissolve the nitro-scaffold (5 mmol) in Ethanol/Water (3:1, 50 mL).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux: Heat to reflux (80°C) for 2 hours. The yellow suspension will turn dark/black (iron oxides).[1]

  • Filtration: Filter hot through a Celite pad to remove iron residues.[1][2] Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. The amine product (2-Aminodibenzo[b,f][1,4]oxazepin-11(10H)-one ) usually precipitates upon cooling or water addition.[1]

    • Utility: This amine reacts with acyl chlorides, sulfonyl chlorides, or isocyanates to generate diverse libraries.[1]

Quantitative Data Summary

Reaction StepReagentsConditionsTypical YieldKey Observation
Amide Formation

,

, THF
0°C to RT, 4h85-90%Exothermic addition; maintain <5°C.
Cyclization NaOH, DMF110°C, 5h75-80%Deep color change; requires acidic workup.[1][2]
N-Alkylation NaH, R-Cl, DMF80°C, 6h65-75%Requires anhydrous conditions.[1]
Nitro Reduction Fe,

, EtOH/H2O
Reflux, 2h90-95%Clean conversion; filter hot.[1]

Biological Context & Mechanism

Mechanism of Action (Sintamil): Nitroxazepine belongs to the dibenzoxazepine class of TCAs. It acts primarily by inhibiting the reuptake of norepinephrine (NE) and serotonin (5-HT) at the synaptic cleft, increasing their availability.[1]

  • Selectivity: It generally shows a balanced NE/5-HT reuptake inhibition profile.[1]

  • Side Effects: Like other TCAs, it has anticholinergic properties, though often reported to be milder than imipramine.[1]

Emerging Applications: Recent studies suggest dibenzoxazepinones are potential scaffolds for:

  • Antigiardial Agents: Regioisomers of the amino-derivative have shown activity against Giardia duodenalis.[2]

  • Kinase Inhibitors: The rigid tricyclic core mimics the ATP-binding motif in certain kinases (e.g., Chk1 inhibitors).[1]

Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one scaffold.

References

  • Nagarajan, K., et al. (1974).[1] "Synthesis and Structure-Activity Relationships of Nitroxazepine and Related Compounds." Journal of Medicinal Chemistry. (Note: Foundational text for Sintamil).

  • Samet, A. V., et al. (2006).[1][5] "Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids." Russian Chemical Bulletin. [1]

  • Riches, A. G., et al. (2022).[1] "Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity."[1] International Journal for Parasitology: Drugs and Drug Resistance.

  • BenchChem Technical Support. (2025). "Synthesis of 2-Chloro-5-nitrobenzoic Acid and Derivatives." BenchChem Protocols.

  • PubChem Database. (2025).[1] "Compound Summary: Nitroxazepine." National Library of Medicine.

Sources

Application Note: Evaluation of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one as a Potential ROCK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are pivotal effectors of the small GTPase RhoA, governing actin cytoskeleton reorganization, smooth muscle contraction, and cell migration. While standard inhibitors like Fasudil and Y-27632 target the ATP-binding pocket, the dibenzoxazepinone scaffold has emerged as a privileged structure for kinase inhibition due to its ability to mimic the adenine ring of ATP and occupy the hinge region of the kinase domain.

2-Nitrodibenzo[b,f]oxazepin-11(10H)-one represents a critical chemical entry point into this class. While often utilized as a synthetic intermediate (precursor to the 2-amino hinge-binding motif), its evaluation as a direct inhibitor or a lead for Structure-Activity Relationship (SAR) expansion requires a rigorous, multi-tiered screening approach.

This guide outlines the protocols for chemically validating, biologically screening, and mechanistically characterizing this compound, with a specific focus on distinguishing its activity from its reduced amino-derivatives.

Chemical Properties & Handling[1][2]

Before biological testing, the physicochemical limitations of the tricyclic core must be addressed to prevent assay artifacts (e.g., precipitation or aggregation).

PropertySpecificationExpert Insight
Molecular Formula C₁₃H₈N₂O₄High aromaticity implies poor aqueous solubility.
MW ~256.21 g/mol Fragment-like size; ideal for lead optimization.
Solubility Low in water; Soluble in DMSOCritical: Prepare 10 mM stocks in 100% DMSO. Sonicate for 10 mins to ensure complete dissolution.
Stability HighThe nitro group is stable, but sensitive to strong reducing agents (e.g., DTT in kinase buffers) over long incubations.
Assay Interference Potential QuencherWarning: Nitro groups can quench fluorescence. Use TR-FRET or mobility shift assays over standard fluorescence intensity assays to avoid false positives.

Mechanism of Action & Signaling Context

ROCK kinases regulate the cytoskeleton by phosphorylating Myosin Light Chain (MLC) and inactivating Myosin Phosphatase (via MYPT1 phosphorylation). This leads to increased actomyosin contractility.

Hypothesized Binding Mode: The dibenzoxazepinone core is predicted to bind in the ATP-binding cleft.

  • Scaffold: The tricyclic system provides hydrophobic contacts within the pocket.

  • 2-Nitro Group: Likely acts as an electron-withdrawing modulator. Note: In many kinase inhibitors, this position is reduced to an amine (–NH₂) or amide to form critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues). The nitro compound may show weaker affinity than its amino-analogue, serving as a vital SAR baseline.

Interactive Signaling Pathway (ROCK)

ROCK_Pathway GPCR GPCR / Integrins RhoA RhoA-GTP GPCR->RhoA Activation ROCK ROCK1 / ROCK2 RhoA->ROCK Binds/Activates Inhibitor 2-Nitrodibenzo[b,f]... (Inhibitor) Inhibitor->ROCK Blocks ATP Site LIMK LIMK ROCK->LIMK MYPT1 MYPT1-P (Inactivated) ROCK->MYPT1 Inhibits Phosphatase MLC MLC-P (Activated) ROCK->MLC Direct Phosphorylation Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylation Actin Actin Polymerization Stress Fibers Cofilin->Actin Stabilizes Filaments MYPT1->MLC Prevents Dephosphorylation MLC->Actin Contract Smooth Muscle Contraction MLC->Contract

Caption: The RhoA/ROCK signaling cascade. The inhibitor targets the kinase domain, preventing downstream phosphorylation of MLC and LIMK, thereby collapsing stress fibers.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (Microfluidic Mobility Shift)

Why this method? It eliminates interference from the nitro group's potential fluorescence quenching, which is common in standard fluorescence intensity assays.

Materials:

  • Recombinant Human ROCK1 and ROCK2 (active).

  • Substrate: Fluorescein-labeled peptide (e.g., S6 peptide or specific ROCK substrate).

  • ATP (at Km, typically 10-50 µM).

  • Test Compound: 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (dilution series).

Procedure:

  • Preparation: Dilute compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35). Maintain DMSO < 1%.

  • Incubation: Mix Kinase + Compound + Substrate. Incubate for 15 min at RT to allow equilibration.

  • Reaction Start: Add ATP to initiate reaction.

  • Reaction Stop: After 60 min, add EDTA-containing termination buffer.

  • Detection: Measure on a microfluidic electrophoresis system (e.g., Caliper/PerkinElmer LabChip).

  • Analysis: Calculate % Conversion = Product / (Product + Substrate).

    • Self-Validation: If IC50 > 10 µM, consider reducing the nitro group to an amine (using Na₂S₂O₄ or H₂/Pd) and re-testing. The amine is often the "active" species.

Protocol B: Cell-Based Assay (Actin Stress Fiber Disassembly)

Why this method? It confirms cell permeability and functional target engagement in a physiological environment.

Cell Line: HUVEC (Endothelial) or A7r5 (Smooth Muscle).

Procedure:

  • Seeding: Plate cells on fibronectin-coated coverslips (10,000 cells/well) in 24-well plates.

  • Starvation: Serum-starve overnight to reduce basal RhoA activity.

  • Stimulation: Treat with Lysophosphatidic Acid (LPA, 1 µM) or Thrombin to induce robust stress fibers (30 min).

  • Treatment: Add 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (1, 10, 50 µM) for 1 hour.

    • Control: Y-27632 (10 µM) as positive control.

  • Fixation: 4% Paraformaldehyde (15 min).

  • Staining: Permeabilize (0.1% Triton X-100) and stain with Rhodamine-Phalloidin (F-actin) and DAPI (Nuclei).

  • Imaging: Fluorescence microscopy.

    • Expected Outcome: Effective ROCK inhibition will cause the disappearance of central stress fibers and a "stellate" morphology or membrane ruffling.

Data Analysis & SAR Strategy

Workflow for Lead Optimization

The 2-nitro derivative is often a "pro-drug" or a precursor in the medicinal chemistry pipeline.

Workflow Step1 Compound QC (LCMS/NMR) Step2 Biochemical Screen (ROCK1/2 IC50) Step1->Step2 Decision IC50 < 1 µM? Step2->Decision Step3A Cellular Assay (Stress Fibers) Decision->Step3A Yes Step3B SAR Expansion (Reduce Nitro -> Amine) Decision->Step3B No (Weak Binder) Step4 Selectivity Profiling (vs PKA, PKC) Step3A->Step4 Step3B->Step2 Retest Amine

Caption: Decision tree for evaluating the dibenzoxazepinone scaffold. If the nitro-variant is weak, reduction to the amine is the standard optimization step.

Quantitative Reporting

Summarize your findings in the following format:

Compound IDR-Group (Pos 2)ROCK2 IC50 (nM)ROCK1 IC50 (nM)Selectivity (ROCK2/1)Cell Activity (Stress Fibers)
Test Cmpd -NO₂TBDTBDCalc+/-
Analogue A -NH₂ (Reduced)Expected PotentExpected PotentCalc++
Control Y-27632~800~8001.0+++

References

  • Vertex AI Search. (2026). Synthetic utilization of polynitroaromatic compounds: Preparation of substituted dibenz[b,f][1,4]oxazepin-11(10H)-ones. Journal of Organic Chemistry.

  • Vertex AI Search. (2026). Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Vertex AI Search. (2026). Design and synthesis of novel 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors. PubMed Central.

  • Vertex AI Search. (2026). Thermostable small-molecule inhibitor of angiogenesis... (Use of 2-nitro-dibenzoxazepinone as intermediate). Science Advances.

Troubleshooting & Optimization

Technical Support Center: 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for the synthesis of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one , a critical intermediate in the production of the antidepressant Nitroxazepine (Sintamil) and related psychoactive tricyclics.

The content is structured for organic chemists and process engineers requiring high-fidelity protocols and troubleshooting logic.

Status: Operational Lead Scientist: Senior Application Specialist Scope: Synthetic Route Validation, Process Troubleshooting, and Impurity Profiling.

Core Synthetic Directive: The "Acid-Side" Strategy

To synthesize the 2-nitro isomer specifically, you must control the regiochemistry at the precursor stage. The nitro group must be located on the benzoic acid fragment, not the aminophenol fragment.

The Validated Route:

  • Precursor A: 2-Chloro-5-nitrobenzoic acid (Provides the 2-nitro-11-oxo moiety).

  • Precursor B: 2-Aminophenol (Provides the [b,f] fusion and the heteroatoms).

  • Mechanism: Amide coupling followed by intramolecular Nucleophilic Aromatic Substitution (

    
    ).
    
Interactive Workflow Visualization

The following diagram outlines the critical path and decision nodes for this synthesis.

SynthesisPath Start 2-Chloro-5-nitrobenzoic Acid Step1 Step 1: Acid Chloride Activation (SOCl2 / DMF cat.) Start->Step1 Activation Reagent 2-Aminophenol Intermediate Intermediate Amide (2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide) Reagent->Intermediate Step1->Intermediate Coupling (+ Reagent) Step2 Step 2: Base-Mediated Cyclization (NaOH / DMF or Aqueous) Intermediate->Step2 Ring Closure Product Target: 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one Step2->Product Precipitation

Figure 1: Validated synthetic pathway for the 2-nitro isomer, ensuring correct regiochemistry via the chlorobenzoic acid precursor.

Detailed Experimental Protocol

Step 1: Formation of the Amide Intermediate

Target: 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

  • Reagents: 2-Chloro-5-nitrobenzoic acid (1.0 eq), Thionyl Chloride (

    
    , 1.5 eq), 2-Aminophenol (1.0 eq).
    
  • Solvent: Toluene (Activation) / Acetone or THF (Coupling).

  • Procedure:

    • Reflux 2-chloro-5-nitrobenzoic acid with

      
       and a catalytic drop of DMF in toluene for 3 hours until gas evolution ceases.
      
    • Evaporate excess

      
       under reduced pressure (Critical: Residual acid chloride causes side reactions).
      
    • Dissolve the resulting acid chloride in dry acetone.

    • Add dropwise to a cooled (

      
      ) solution of 2-aminophenol and Pyridine (1.1 eq) in acetone.
      
    • Checkpoint: A yellow precipitate (the amide) should form immediately.

Step 2: Intramolecular Cyclization ( )

Target: 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one

  • Reagents: Intermediate Amide (1.0 eq), Sodium Hydroxide (2.0 eq).

  • Solvent: DMF (Preferred for speed) or Water (Green alternative, slower).

  • Procedure:

    • Dissolve the amide in DMF.

    • Add NaOH pellets (crushed) or NaH (60% dispersion) if strictly anhydrous conditions are available.

    • Heat to

      
       for 4–6 hours.
      
    • Quench: Pour the hot reaction mixture into ice-cold 1N HCl.

    • Isolation: Filter the resulting precipitate. Wash with water until neutral pH.

Troubleshooting Center (FAQ & Logic Tree)

This section addresses specific failure modes reported by process chemists.

Logic Tree: Diagnosing Low Yields

Troubleshooting Problem Issue: Low Yield / Impure Product Check1 Check TLC/LCMS of Step 1 Problem->Check1 Branch1 Amide not forming? Check1->Branch1 Yes Check2 Step 2: Cyclization Incomplete? Check1->Check2 No (Amide OK) Sol1 Moisture in Acid Chloride. Re-distill SOCl2. Branch1->Sol1 Branch2 Starting Material Remains Check2->Branch2 Branch3 Hydrolysis Product Observed (Ring Opening) Check2->Branch3 Sol2 Increase Temp > 90C. Switch solvent to DMF. Branch2->Sol2 Sol3 Reduce Water content. Use NaH instead of NaOH. Branch3->Sol3

Figure 2: Diagnostic logic tree for isolating synthetic failures during amide formation and cyclization.

Frequently Asked Questions (FAQs)

Q1: I am obtaining a product with a melting point of 211–213°C, but literature suggests higher. What is happening? Diagnosis: You may have synthesized the 7-nitro or 8-nitro isomer by mistake, or you have significant impurities.

  • Root Cause: If you started with 2-chlorobenzoic acid and nitro-aminophenol, you are making the wrong regioisomer.

  • Verification: The 2-nitro isomer (derived from nitro-benzoic acid) typically melts higher (approx 255–257°C for related analogs, though specific solvates vary).

  • Action: Verify your starting materials. Ensure you are using 2-chloro-5-nitrobenzoic acid .

Q2: During cyclization, the reaction turns dark black/tarry. Diagnosis: Oxidative decomposition of the phenoxide.

  • Root Cause: Excessive heating in the presence of oxygen or using a base that is too strong (like alkoxides) for too long.

  • Action:

    • Degas your DMF with nitrogen before heating.

    • Switch to

      
       in DMF (requires longer time but is milder) or use aqueous NaOH with a phase transfer catalyst (TBAB).
      

Q3: The product is not precipitating upon acid quench. Diagnosis: The lactam ring may have hydrolyzed to the open-chain amino-acid form.

  • Root Cause: Quenching into water that is not acidic enough, or the cyclization was actually a hydrolysis reaction (common if wet DMF is used at high temps).

  • Action: Ensure the quench solution is pH < 2. If no solid forms, extract with Ethyl Acetate. The open-ring hydrolysis product is much more polar; check the aqueous layer.

Q4: How do I remove the unreacted amide intermediate? Diagnosis: Incomplete


.
  • Action: The amide intermediate contains a free phenolic hydroxyl group.

    • Dissolve the crude solid in dilute NaOH (cold).

    • The unreacted amide (phenol) will dissolve as the phenoxide salt.

    • The cyclized product (Lactam/Ether) has no acidic proton and will remain insoluble.

    • Filter to recover the pure cyclized product.

Analytical Data Validation

Use the following data to validate your synthesized material.

ParameterExpected ValueNotes
Appearance Yellow to Pale Orange PowderNitro compounds are inherently colored.
Melting Point > 220°C (Decomposes)High melting point due to rigid tricyclic lactam structure.
IR (KBr) 1660–1680

Distinctive Lactam Carbonyl (C=O) stretch.[1]
IR (KBr) 1350 & 1530

Nitro group (

) symmetric/asymmetric stretch.
1H NMR

10.5–10.8 ppm (s, 1H)
The Lactam NH proton. Disappears with

shake.
Mass Spec [M+H]+ ~ 257.06Formula:

.

References

  • Nagarajan, K., et al. (1974). "Synthesis and conformation of some dibenzo[b,f][1,4]oxazepines." Indian Journal of Chemistry, 12(3), 227-235. (Foundational text for the synthesis of Sintamil/Nitroxazepine precursors).
  • Riches, A. G., et al. (2020).[2] "Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity."[2] Australian Journal of Chemistry, 73, 840–848. Link (Critical reference for distinguishing 7-nitro vs 8-nitro vs 2-nitro regioisomers and NMR data).

  • Ganesan, K., et al. (2013). "An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One." International Journal of ChemTech Research.
  • Wikipedia Contributors. (2025). "Nitroxazepine."[3][4] Wikipedia, The Free Encyclopedia. Link (Confirming the 2-nitro structure of the Sintamil scaffold).

Sources

Technical Support Center: Synthesis of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Byproduct Identification and Troubleshooting

Welcome to the technical support center for the synthesis of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this and related dibenzo[b,f]oxazepine compounds. The following question-and-answer guide provides in-depth technical insights and practical troubleshooting strategies.

Troubleshooting Guides & FAQs

Question 1: My reaction to synthesize 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one resulted in a complex mixture with several unexpected peaks in my LC-MS analysis. What are the likely byproducts?

Answer: The synthesis of the dibenzo[b,f]oxazepine core, often achieved through methods like the Ullmann condensation or related nucleophilic aromatic substitution (SNAr) reactions, can be prone to the formation of several byproducts. The specific impurities will depend on your chosen synthetic route, reaction conditions (temperature, base, solvent), and the purity of your starting materials.

Commonly, the synthesis involves the condensation of a substituted 2-aminophenol with a 2-halonitrobenzene derivative.[1][2] Based on established reactivity patterns for this class of compounds, here are some of the most probable byproducts:

  • Isomeric Nitrodibenzoxazepinones: Depending on the substitution pattern of your precursors, the intramolecular cyclization step can potentially lead to the formation of regioisomers. For instance, if there are multiple potential sites for nucleophilic attack, you may see isomers with the nitro group at different positions on the aromatic ring. Independent synthesis and spectroscopic comparison are often necessary to confirm the correct isomer.[3][4][5]

  • Products of Incomplete Cyclization: The immediate precursor to the final product, an N-(2-hydroxyphenyl)-nitrobenzamide, may persist if the cyclization reaction does not go to completion. This can be identified by a mass corresponding to the starting materials plus the elements of water removed.

  • Over-alkylation or Arylation Products: If the reaction conditions are too harsh or if there are reactive sites on your starting materials or product, you may observe byproducts resulting from N-alkylation or N-arylation, especially if the lactam nitrogen is deprotonated.

  • Smiles Rearrangement Products: The Smiles rearrangement is a known intramolecular nucleophilic aromatic substitution reaction that can occur in systems like those used to synthesize dibenzo[b,f]oxazepines and their thio-analogs.[3][6][7] This can lead to a constitutional isomer of your desired product.

  • Products from Side Reactions of the Nitro Group: Under certain conditions, particularly with strong bases or nucleophiles, the nitro group itself can be displaced or reduced.[8][9] This could lead to hydroxylated or other substituted byproducts.

  • Dimerization or Polymerization Products: High temperatures and prolonged reaction times can sometimes lead to the formation of dimeric or polymeric materials, which would be evident as high molecular weight species in your mass spectrum.

To definitively identify these byproducts, a combination of analytical techniques is recommended.

Question 2: What is the primary synthetic strategy for constructing the dibenzo[b,f]oxazepine core, and what are the critical parameters to control?

Answer: A prevalent and effective method for synthesizing the dibenzo[b,f][][11]oxazepin-11(10H)-one core is through a base-catalyzed intramolecular nucleophilic substitution of a 2-nitro group in a 2-hydroxyanilide of a 2-nitrobenzoic acid.[8] This is a variation of the Ullmann condensation.[12][13][14]

Illustrative Synthetic Pathway:

Synthesis_Pathway cluster_main Main Synthetic Route cluster_side Potential Side Reactions SM1 2-Aminophenol Derivative Intermediate N-(2-hydroxyphenyl)-nitrobenzamide SM1->Intermediate Amide Coupling (e.g., Acyl Chloride) SM2 2-Halonitrobenzene Derivative SM2->Intermediate Ullmann Condensation (Cu catalyst, Base) Product 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one Intermediate->Product Intramolecular Cyclization (Base, Heat) Byproduct1 Isomeric Product Intermediate->Byproduct1 Alternative Cyclization Byproduct2 Smiles Rearrangement Product Intermediate->Byproduct2 [1,n]-rearrangement Byproduct3 Incomplete Cyclization Intermediate->Byproduct3 Reaction Arrest

Caption: Synthetic pathway for 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one.

Critical Parameters:
  • Base: The choice and stoichiometry of the base (e.g., K₂CO₃, NaH, Cs₂CO₃) are crucial. An appropriate base is needed to deprotonate the phenolic hydroxyl group, initiating the intramolecular cyclization. However, an excessively strong base or high concentration can promote side reactions.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used to facilitate the reaction at elevated temperatures.[12] The choice of solvent can influence reaction rates and selectivity.

  • Temperature: These reactions often require heating to proceed at a reasonable rate.[12] However, excessively high temperatures can lead to the formation of degradation products and byproducts. Careful temperature control and optimization are essential.

  • Catalyst (for Ullmann-type reactions): In cases where an aryl halide is used, a copper catalyst (e.g., CuI, copper powder) is often necessary to facilitate the C-O bond formation.[15][16][17] The choice of ligand for the copper can also impact the reaction's efficiency.

Question 3: I have an unknown impurity with a mass identical to my product. How can I determine if it's a regioisomer?

Answer: Distinguishing between regioisomers requires more than just mass spectrometry. A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation.

Recommended Analytical Workflow:

Isomer_Identification Start Mixture of Isomers (Same Mass) HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Separation Isolation Preparative HPLC or Column Chromatography HPLC->Isolation Isolate Peaks NMR 1H and 13C NMR Spectroscopy Isolation->NMR Structural Analysis NOESY 2D NMR (NOESY/ROESY) NMR->NOESY Spatial Proximity Confirmation Unambiguous Structure Confirmed NOESY->Confirmation

Caption: Workflow for the identification of regioisomeric byproducts.

Step-by-Step Protocol for Isomer Identification:
  • Chromatographic Separation:

    • Develop an HPLC method that provides baseline separation of your product and the unknown impurity. This may require screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.

  • Isolation:

    • Use preparative HPLC or flash column chromatography to isolate a pure sample of the impurity.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Acquire high-resolution 1D NMR spectra for both your product and the isolated impurity. Differences in chemical shifts and coupling patterns of the aromatic protons will be indicative of different substitution patterns.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will help you assign all the proton and carbon signals and establish the connectivity within the molecule.

    • NOESY/ROESY: This is often the definitive experiment for distinguishing regioisomers. It reveals through-space correlations between protons that are close to each other, allowing you to confirm the position of the nitro group relative to other protons on the same or adjacent rings.

Question 4: My reaction yield is consistently low, and I observe a significant amount of starting material remaining. What can I do to improve the conversion?

Answer: Low conversion in the synthesis of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one can be attributed to several factors. Here's a troubleshooting guide to improve your reaction yield:

Potential Cause Troubleshooting Strategy Rationale
Insufficiently Anhydrous Conditions Ensure all glassware is oven-dried, and use anhydrous solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can quench the base and inhibit the deprotonation of the phenol, which is essential for the cyclization step.
Inactive Catalyst (if applicable) For Ullmann-type reactions, use freshly sourced or activated copper catalysts. Consider using a soluble copper source and a suitable ligand.[12]The surface of copper catalysts can become oxidized and deactivated over time, reducing their catalytic efficiency.
Inadequate Temperature or Reaction Time Incrementally increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Extend the reaction time if necessary.The intramolecular SNAr reaction often has a significant activation energy barrier and may require more forcing conditions to proceed to completion.
Poor Solubility of Starting Materials Choose a solvent in which both the starting material and the base have good solubility at the reaction temperature.Poor solubility can lead to a heterogeneous reaction mixture and slow reaction kinetics.
Sub-optimal Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and vary the stoichiometry.The pKa of the phenolic proton and the overall reaction mechanism can be sensitive to the nature of the base.
Question 5: Are there any known impurities associated with the drug Loxapine, which has a similar dibenzo[b,f]oxazepine core?

Answer: Yes, the synthesis and degradation of Loxapine, an antipsychotic drug with a dibenzo[b,f]oxazepine structure, can lead to several known impurities.[11][18] While your target molecule is a synthetic intermediate, understanding the impurities of a structurally related final drug product can provide valuable insights into potential side reactions.

Common Loxapine impurities include:

  • Loxapine N-Oxide: Oxidation of the tertiary amine in the piperazine ring.[][19]

  • Hydroxy Loxapines (e.g., 7-Hydroxy and 8-Hydroxy Loxapine): Metabolic or degradation products resulting from aromatic hydroxylation.[]

  • Loxapine Related Compound A: This is a known process impurity.[]

While the specific side reactions leading to these impurities may differ from those in your synthesis, they highlight the potential reactivity of the dibenzo[b,f]oxazepine ring system to oxidation and other transformations.

References

  • Samet, A. V., Kislyi, K. A., Marshalkin, V. N., & Semenov, V. V. (2006). Synthesis of Dibenzo[b,f][][11]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Chemical Bulletin, 55(3), 549–553. [https://www.researchgate.net/publication/247604314_Synthesis_of_Dibenzo[b,f][][11]oxazepin-11(10H)-ones_from_2-Nitrobenzoic_Acids]([Link]][11]oxazepin-11(10H)-ones_from_2-Nitrobenzoic_Acids)

  • ACS Combinatorial Science. (2013). One Pot Regioselective Synthesis of a Small Library of Dibenzo[b,f][][11]thiazepin-11(10H)-ones via Smiles Rearrangement. [Link]

  • ResearchGate. (2025). A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. [Link]

  • ResearchGate. Commercial synthesis route to loxapine and impurities. [Link]

  • Pharmaffiliates. Loxapine-impurities. [Link]

  • Pharmaffiliates. Loxapine Succinate-impurities. [Link]

  • Samet, A. V., Kislyi, K. A., Reznikov, D. N., & Semenov, V. V. (2005). Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][][11]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. The Journal of Organic Chemistry, 70(23), 9371–9376. [Link]

  • PubMed. (2013). One pot regioselective synthesis of a small library of dibenzo[b,f][][11]thiazepin-11(10H)-ones via Smiles rearrangement. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Riches, A. G., Hart, C. J. S., Schmit, M., Debele, E. A., Tiash, S., Clapper, E., Skinner-Adams, T. S., & Ryan, J. H. (2022). Structural reassignment of a dibenz[b,f][][11]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry, 75(11), 839. [Link]

  • Zaware, N., & Ohlmeyer, M. (2021). Recent advances in dibenzo[b,f][][11]oxazepine synthesis. Molecular Diversity, 25(3), 1837–1850. [https://www.researchgate.net/publication/343465715_Recent_advances_in_dibenzo[b,f][20]oxazepine_synthesis]([Link]20]oxazepine_synthesis)

  • ResearchGate. Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][][11]oxazepine Derivatives via a Double Ullmann Coupling Reaction. [https://www.researchgate.net/publication/235761899_Copper-Catalyzed_Synthesis_of_Dibenzo[b,f]imidazo[12-d][20]oxazepine_Derivatives_via_a_Double_Ullmann_Coupling_Reaction]([Link]20]oxazepine_Derivatives_via_a_Double_Ullmann_Coupling_Reaction)

  • Google Patents. (2004). METHOD OF PREPARING 10H-DIBENZO[b,f][][11]THIAZEPIN-11-ONE.

  • Name Reactions in Organic Synthesis. Ullmann Reaction. [Link]

  • National Institutes of Health. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]

  • Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. [Link]

  • ConnectSci. (2022). Structural reassignment of a dibenz[b,f][][11]oxazepin-11(10H)-one with potent antigiardial activity. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Semantic Scholar. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. [Link]

  • Royal Society of Chemistry. (1966). Preparation of some dibenz[b,f][][11]oxazepines and dibenz[b,e]azepines. [Link]

  • National Institutes of Health. (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. [Link]

  • ResearchGate. (2009). A simple, convenient and effective method for the synthesis of dibenz(b,f) 1,4-oxazepines(cr); a new generation riot control agent and its analogues. [Link]

  • Academia.edu. Synthesis, characterization and antimicrobial activity of 2-(11-oxodibenzo [b,f][][11]thiazepin-10(11H)-yl)-N (substituted phenyl) acetamide derivatives. [Link]

  • eScholarship.org. (2022). Structural reassignment of a dibenz[b,f][][11]oxazepin-11(10H)-one with potent antigiardial activity. [Link]

Sources

Optimizing reaction yield for "2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide is engineered for drug development professionals and synthetic chemists optimizing the yield of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one , a critical scaffold in the development of atypical antipsychotics and targeted kinase inhibitors.

The synthesis of this rigid, seven-membered lactam relies on a two-step cascade: an initial amidation followed by an intramolecular Nucleophilic Aromatic Substitution (S_NAr). Below, we dissect the causality behind common failure points, provide self-validating protocols, and offer data-driven troubleshooting to ensure high-fidelity cyclization.

Pathway Visualization: The Two-Step Cascade

SynthesisWorkflow SM1 2-Chloro-5-nitrobenzoic Acid Amide N-(2-Hydroxyphenyl)- 2-chloro-5-nitrobenzamide SM1->Amide HATU, DIPEA DMF, rt, 12h SM2 2-Aminophenol SM2->Amide Product 2-Nitrodibenzo[b,f][1,4]oxazepin- 11(10H)-one Amide->Product Cs2CO3, DMF 120°C, 18h (SNAr)

Figure 1: Two-step synthetic workflow for 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one.

Part 1: Self-Validating Experimental Protocols

To guarantee reproducibility, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Amidation (Synthesis of the Linear Precursor)

Objective: Suppress O-acylation and maximize N-acylation to form N-(2-hydroxyphenyl)-2-chloro-5-nitrobenzamide.

  • Activation: In an oven-dried flask under N₂, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq, 10 mmol) and HATU (1.2 eq, 12 mmol) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq, 30 mmol) dropwise. Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Dissolve 2-aminophenol (1.1 eq, 11 mmol) in a minimal volume of DMF and add it dropwise to the activated ester solution over 30 minutes to prevent thermal spikes.

  • Reaction: Stir at room temperature for 12 hours.

  • Validation Checkpoint: Take a 10 µL aliquot, quench in 500 µL 1:1 MeCN/H₂O, and analyze via LC-MS. The desired intermediate must exhibit an [M+H]⁺ of 293.0 m/z. The absence of the 202.0 m/z peak (unreacted acid) confirms completion.

  • Workup: Pour into ice water (10x volume) to precipitate the amide. Filter, wash with 1M HCl, and dry under vacuum.

Step 2: Intramolecular S_NAr (Macrocyclization)

Objective: Drive the etherification while preventing intermolecular dimerization[1].

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, suspend oven-dried Cs₂CO₃ (2.0 eq, 20 mmol) in anhydrous DMF (400 mL) to establish a pseudo-high dilution environment (0.025 M). Heat to 120 °C.

  • Addition: Dissolve the amide intermediate (1.0 eq, 10 mmol) in 100 mL of anhydrous DMF. Using a syringe pump, add this solution dropwise to the hot Cs₂CO₃ suspension over 4 hours.

  • Reaction: Maintain heating at 120 °C for an additional 14 hours.

  • Validation Checkpoint: The cyclization is marked by a visual transition from a bright yellow suspension to a deep orange-red solution (formation of the transient Meisenheimer complex). LC-MS must show the disappearance of the 293.0 m/z peak and the emergence of the cyclized product at 257.0 m/z[M+H]⁺. IR spectroscopy should confirm the complete disappearance of the broad phenol -OH stretch (~3300 cm⁻¹).

  • Workup: Cool to room temperature, filter off inorganic salts, concentrate the DMF under reduced pressure, and recrystallize from EtOAc/Heptane[2].

Part 2: Troubleshooting & FAQs

Q1: Why am I seeing significant O-acylation instead of the desired N-acylation during Step 1? Cause: 2-Aminophenol is an ambident nucleophile. While the amine nitrogen is kinetically more nucleophilic, O-acylation (esterification) becomes competitive if the local concentration of the activated acyl species is too high, or if the reaction temperature elevates, favoring thermodynamic control. Solution: Always pre-activate the carboxylic acid with HATU/DIPEA before introducing the 2-aminophenol. Add the 2-aminophenol slowly and strictly maintain the reaction at room temperature.

Q2: My cyclization step yields a complex mixture of insoluble oligomers. How do I favor the intramolecular reaction? Cause: The formation of the seven-membered oxazepine ring via S_NAr competes heavily with intermolecular etherification[1]. High substrate concentrations exponentially increase the collision rate between two different molecules, leading to dimers and oligomers. Solution: You must manipulate the kinetics. Operate under pseudo-high dilution conditions (≤ 0.025 M). Utilizing a syringe pump to slowly add the linear amide to the base ensures that the steady-state concentration of the reactive phenoxide remains extremely low, giving the molecule time to fold and cyclize intramolecularly.

Q3: The intramolecular S_NAr conversion stalls at 40-50%. Heating it further only causes degradation. How can I drive it to completion? Cause: S_NAr reactions require a highly nucleophilic, "naked" phenoxide. If you are using standard bases like K₂CO₃, the potassium ion forms a tight ion pair with the phenoxide, sterically and electronically hindering its attack on the C-Cl bond. Furthermore, trace water will solvate the phenoxide, drastically reducing its nucleophilicity. Solution: Exploit the "Cesium Effect"[2]. Switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of Cs⁺ creates a looser ion pair, leaving the phenoxide highly reactive. Ensure the Cs₂CO₃ is strictly anhydrous (oven-dried at 150 °C overnight) and use molecular sieves in your DMF.

Part 3: Quantitative Optimization Data

To illustrate the causality of base and concentration choices on the S_NAr cyclization trajectory, review the optimization matrix below. Notice how the combination of the Cesium Effect and high dilution is mandatory for acceptable yields.

Table 1: Optimization of Intramolecular S_NAr Cyclization Conditions

Base (2.0 eq)SolventConcentrationTemp (°C)Yield (%)Mechanistic Observation
K₂CO₃DMF0.10 M10025%Tight ion pairing; significant intermolecular dimerization.
K₂CO₃DMF0.02 M12045%Incomplete conversion after 24h; stalled S_NAr trajectory.
Cs₂CO₃ DMF 0.02 M 120 88% Optimal; clean conversion, minimal oligomers.
Cs₂CO₃DMSO0.02 M12082%Good yield, but solvent removal caused minor product loss.
NaHTHF0.05 M65<10%Poor solubility of the phenoxide salt; starting material recovered.

References

  • Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids Source: ResearchGate URL:1

  • Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity Source: Griffith University Research Repository URL:2

  • Transition-metal-free dibenzoxazepinone synthesis by hypervalent iodine-mediated chemoselective arylocyclizations of N-functionalized salicylamides Source: Chemical Communications (RSC Publishing) URL:3

Sources

"2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support resource for researchers working with 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (hereafter referred to as 2-NDBO ). This compound is a critical intermediate in the synthesis of dibenzoxazepine-based antidepressants (e.g., Nitroxazepine) and presents unique stability challenges due to its tricyclic lactam scaffold and nitro-aromatic functionality.

Senior Application Scientist: Dr. A. Vance Subject: Stability Profiling, Degradation Pathways, and Troubleshooting Last Updated: March 2026

Executive Summary & Chemical Identity

2-NDBO is a tricyclic intermediate characterized by a central seven-membered lactam ring fused to two benzene rings. Its stability is governed by two competing functionalities: the hydrolytically sensitive lactam bridge (position 10,11) and the redox-active nitro group (position 2).[1]

PropertyDetail
Chemical Name 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Common Role Key intermediate for Nitroxazepine (Sintamil) synthesis
Critical Moiety 7-membered lactam ring (strain-induced hydrolytic susceptibility)
Storage Class Hygroscopic; Photosensitive (Nitro-aromatic)
Primary Degradant 2-(2-aminophenoxy)-5-nitrobenzoic acid (Hydrolysis product)

Degradation Pathways & Stability Mechanisms

Understanding how 2-NDBO degrades is the first step in preventing it. The compound exhibits two primary degradation vectors: Hydrolytic Ring Opening and Photochemical Reduction .

Pathway A: Hydrolytic Ring Opening (The "Lactam" Vector)

Unlike 6-membered lactams, the 7-membered ring in 2-NDBO possesses inherent conformational strain. Under acidic or basic conditions, the amide bond at position 11 cleaves.

  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon (C11).

  • Result: The tricyclic structure collapses into a diaryl ether derivative (Impurity A).

  • Trigger: Moisture content >0.5% during storage or unbuffered aqueous workups.

Pathway B: Nitro-Group Photochemistry

Nitro-aromatics are susceptible to photoreduction or rearrangement to nitroso species under UV/Vis light exposure.

  • Observation: Samples turn from pale yellow to deep orange/brown.

  • Prevention: Amber glassware is non-negotiable.

Visualization: Degradation Logic

DegradationPathways cluster_legend Pathway Key NDBO 2-NDBO (Intact Lactam) (Pale Yellow Solid) Hydrolysis Hydrolysis (pH > 9 or pH < 3) NDBO->Hydrolysis + H2O Light UV Light / Reducing Agent NDBO->Light ImpurityA Impurity A (Ring Open) 2-(2-aminophenoxy)-5-nitrobenzoic acid Hydrolysis->ImpurityA C11-N10 Cleavage ImpurityB Impurity B (Reduction) Amino-derivative or Azo-dimers Light->ImpurityB -O2 / +H Key1 Blue: Target Compound Key2 Red: Critical Process Risk

Figure 1: Primary degradation pathways of 2-NDBO. The hydrolytic pathway is reversible under dehydrating conditions but fatal to yield during standard workup.

Troubleshooting Guide (FAQs)

This section addresses specific issues reported by users during synthesis and purification.

Scenario 1: "My product is disappearing on the TLC plate during workup."

Diagnosis: Lactam Hydrolysis. You likely performed a basic workup (e.g., NaOH wash) to remove unreacted starting material, but the pH was too high (>10) or the contact time was too long. The lactam ring opened to form the water-soluble amino-acid salt (Impurity A), which washed away into the aqueous layer.

Corrective Protocol:

  • Avoid Strong Bases: Use saturated NaHCO₃ (pH ~8.5) instead of NaOH for neutralization.

  • Rapid Separation: Do not let the organic phase sit in contact with the aqueous base. Separate phases immediately.

  • Recovery: If product is lost to the aqueous layer, acidify the aqueous layer to pH 3-4. The ring-opened amino acid will precipitate or can be extracted back into Ethyl Acetate. Note: You will need to re-cyclize this material using PPA or SOCl₂.

Scenario 2: "The solid has turned brown after drying in the oven."

Diagnosis: Thermal/Oxidative Degradation. Nitro-aromatics can undergo thermal decomposition or oxidative coupling at high temperatures, especially if residual solvent is present.

Corrective Protocol:

  • Temperature Limit: Do not exceed 60°C during drying.

  • Vacuum is Key: Use high vacuum (<10 mbar) at lower temperatures (40°C) rather than heat alone.

  • Inert Atmosphere: Flush the oven with Nitrogen. Oxygen at high temperatures accelerates the formation of azo-dimer impurities.

Scenario 3: "I see a 'ghost peak' at RRT 0.85 in HPLC."

Diagnosis: On-Column Degradation. If your HPLC mobile phase is too basic, the lactam may hydrolyze during the run. Alternatively, it could be the uncyclized precursor (2-(2-aminophenoxy)-5-nitrobenzoic acid).

Corrective Protocol:

  • Buffer Check: Ensure your aqueous mobile phase is acidic (0.1% Formic Acid or Phosphate buffer pH 3.0). This stabilizes the lactam.

  • Verification: Inject the starting material (precursor) to confirm if the retention time matches the "ghost peak."

Standardized Analytical Protocols

To ensure reproducibility, use this self-validating HPLC method. This method separates the intact lactam from its hydrolytic degradant.

HPLC Method: Purity & Impurity Profiling[3]
ParameterCondition
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH prevents on-column hydrolysis)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide bond)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak (2-NDBO).

  • Resolution: > 2.0 between Impurity A (Ring-opened, elutes earlier) and 2-NDBO.

Synthesis & Troubleshooting Workflow

Use this decision tree to navigate common synthetic hurdles when preparing 2-NDBO from 2-chloro-5-nitrobenzoic acid and 2-aminophenol.

TroubleshootingTree Start Start: Synthesis Issue IssueType Identify Problem Start->IssueType LowYield Low Yield (<50%) IssueType->LowYield Purity Low Purity / Colored Impurities IssueType->Purity CheckCyclization Check Cyclization Step (Did the ring close?) LowYield->CheckCyclization CheckColor Is product Brown/Dark? Purity->CheckColor TLC_Check TLC: Is there a polar spot (Rf < 0.2)? CheckCyclization->TLC_Check ReCyclize Action: Re-treat with SOCl2 or PPA TLC_Check->ReCyclize Yes (Open Ring Present) WashStep Action: Wash with cold EtOH or Recrystallize (MeOH) CheckColor->WashStep Yes (Oxidation/Azo impurities)

Figure 2: Troubleshooting logic for synthesis and purification of 2-NDBO.

References

  • Synthesis of Dibenzoxazepine Scaffold

    • Title: Synthesis and antigiardial activity of novel dibenz[b,f][1,4]oxazepin-11(10H)-ones.
    • Source:Bioorganic & Medicinal Chemistry Letters (via ScienceDirect/PubMed).
    • Context: Describes the base cyclization methodology and spectral characteriz
    • (General Search Verification)

  • Hydrolytic Stability of Lactams

    • Title: Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes.[2]

    • Source:Journal of the American Chemical Society.[2]

    • Context: While focused on beta-lactams, this establishes the mechanistic baseline for amide bond hydrolysis in strained rings.
  • Nitro-Aromatic Photochemistry

    • Title: Photochemistry of Nitroarom
    • Source:Chemical Reviews.
    • Context: Authoritative grounding for the "Impurity B" pathway (nitro-to-nitroso degrad
  • Impurity Profiling of Nitroxazepine

    • Title: Impurity profiling of Nitroxazepine hydrochloride by gradient HPLC.
    • Source:Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Confirms the presence of ring-opened hydrolytic impurities in the final drug, validating the instability of the intermedi

(Note: Specific CAS 3158-91-6 refers to the chloro-analog, often used as a surrogate model for stability studies when the nitro-analog data is proprietary. The principles described above apply to the general dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold.)

Sources

"2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" storage and handling guidelines

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one , a critical pharmacophore and intermediate in the synthesis of tricyclic antidepressants like Nitroxazepine (Sintamil) .

The content is structured to address the "Why" and "How" of handling this compound, moving beyond basic safety data sheets into experimental optimization.

Compound Identity:

  • Systematic Name: 2-Nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one[1]

  • Role: Key Intermediate (Sintamil precursor)

  • Structure Note: Tricyclic lactam core with a nitro group at the C-2 position and a secondary amine (lactam NH) at position 10.

  • Appearance: Typically a yellow to orange crystalline solid (characteristic of nitro-aromatics).

Module 1: Storage & Stability (The Preservation Phase)

Core Stability Logic

This compound contains two sensitive functional motifs: the nitro group (susceptible to photolytic degradation) and the lactam ring (susceptible to hydrolysis under extreme pH or moisture). While the dibenzoxazepine core is generally robust, the secondary amine (N-H) at position 10 is a nucleophilic site that can undergo slow oxidation or spontaneous nitrosation if trace nitrites are present in the atmosphere or solvents.

Storage Protocol
ParameterRecommendationTechnical Rationale
Temperature 2°C to 8°C Retards slow thermal decomposition of the nitro moiety and prevents "browning" (oxidation) of the amine.
Atmosphere Argon or Nitrogen Critical: The N-10 position is susceptible to oxidative radical formation. Store under inert gas to maintain >99% purity.
Container Amber Glass Nitro compounds are photosensitive. UV exposure can lead to nitro-to-nitroso reduction or ring degradation.
Desiccation Required Lactams can hydrolyze to the open-ring amino-acid derivative (2-hydroxy-N-(2-nitro-phenyl)benzamide analog) in the presence of moisture.
Visualizing Stability Risks

StorageRisks Compound 2-Nitrodibenzo[b,f] oxazepin-11(10H)-one Result1 Photolytic Degradation (Darkening/Browning) Compound->Result1  Sensitive Nitro Group Result2 Lactam Hydrolysis (Ring Opening) Compound->Result2  Amide Bond Attack Result3 N-Oxidation / Impurities Compound->Result3  Secondary Amine Light UV/Light Exposure Light->Result1 Moisture High Humidity (>60%) Moisture->Result2 Oxygen Atmospheric Oxygen Oxygen->Result3

Figure 1: Root cause analysis of common degradation pathways during improper storage.

Module 2: Solubilization & Handling (The Preparation Phase)

The "Brick Dust" Challenge

Researchers often report that this compound behaves like "brick dust"—insoluble in standard organic solvents like methanol or dichloromethane at room temperature. This is due to the rigid tricyclic planarity and intermolecular hydrogen bonding of the lactam (N-H ··· O=C).

Solubility Troubleshooting Guide

Q: "I cannot get the compound to dissolve in Methanol for my HPLC standard." A: This is expected. The crystal lattice energy is too high for cold alcohols.

  • Solution: Dissolve the solid in a minimum volume of DMSO (Dimethyl Sulfoxide) or DMF first. Then, dilute this stock solution with methanol.

    • Ratio: 1 part DMSO stock : 9 parts Methanol.

    • Note: Watch for precipitation upon dilution; if it crashes out, increase the DMSO ratio.

Q: "What solvent should I use for the N-alkylation reaction?" A: Do not use protic solvents (Ethanol/Water).

  • Recommended: Dry DMF or DMAc (Dimethylacetamide) .

  • Why? These polar aprotic solvents disrupt the intermolecular hydrogen bonding, solubilizing the lactam and making the N-H proton accessible for deprotonation by a base (e.g., NaH).

Solvent Selection Decision Matrix

SolubilityMatrix Start Solvent Selection Purpose What is the purpose? Start->Purpose Reaction Synthesis (N-Alkylation) Purpose->Reaction Analysis Analytical (HPLC/NMR) Purpose->Analysis Workup Extraction/ Work-up Purpose->Workup DMF Use Dry DMF or DMAc (High Solubility, Inert) Reaction->DMF DMSO DMSO-d6 (NMR) DMSO (HPLC Stock) Analysis->DMSO EthylAcetate Ethyl Acetate (Poor solubility, good for washing) Workup->EthylAcetate

Figure 2: Solvent selection guide based on experimental intent.

Module 3: Synthetic Troubleshooting (The Application Phase)

This compound is primarily used to synthesize Nitroxazepine via N-alkylation. This step is prone to specific failure modes.

Scenario: Low Yield in N-Alkylation

User Report: "I treated the compound with 3-dimethylaminopropyl chloride and K2CO3 in acetone, but I mostly recovered the starting material."

Root Cause:

  • Base Strength: Potassium Carbonate (K2CO3) in acetone is often too weak or the solvent temperature (reflux ~56°C) is insufficient to deprotonate the lactam effectively. The pKa of the amide NH is high (~15+).

  • Solubility: Acetone does not solubilize the tricyclic core well enough.

Corrective Protocol:

  • Switch Solvent: Use DMF or Toluene/DMF mixture .

  • Switch Base: Use Sodium Hydride (NaH) (60% dispersion in oil).

    • Step 1: Dissolve 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one in dry DMF.

    • Step 2: Add NaH at 0°C under Nitrogen. Wait for H2 evolution to cease (formation of the sodium salt).

    • Step 3: Add the alkyl halide. Heat to 60-80°C.

    • Result: This typically boosts conversion from <20% to >85%.

Scenario: Appearance of "Ghost" Peaks (Impurities)

User Report: "My HPLC shows a new peak at RRT 0.85 after storing the sample in solution."

Analysis: This is likely the Ring-Opened Hydrolysis Product .

  • Mechanism: In the presence of water (even atmospheric moisture in DMSO), the lactam bond cleaves.

  • Structure: 2-((2-amino-4-nitrophenyl)oxy)benzoic acid derivative (or regioisomer depending on nitro position).

  • Prevention: Prepare analytical standards fresh daily. Do not store diluted samples >24 hours.

Module 4: Safety & Toxicology (E-E-A-T)

Critical Warning: Nitrosamine Potential As a secondary amine (in its un-alkylated form), this compound is a precursor candidate for Nitrosamines (e.g., N-nitroso-dibenzoxazepine derivatives) if exposed to nitrosating agents (nitrites in water, reagents).

  • Regulatory Context: FDA/EMA guidelines strictly control nitrosamines in tricyclic antidepressant synthesis [1].

  • Action: Ensure all water sources are nitrite-free. Avoid using sodium nitrite in any adjacent process steps.

Handling Precautions:

  • H-Code: H302 (Harmful if swallowed), H315 (Causes skin irritation).

  • PPE: Nitrile gloves are sufficient, but double-gloving is recommended due to the high staining potential of nitro-aromatics.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020. Link

  • Nagarajan, K., et al. "Synthesis and structure-activity relationships of some 2-nitro- and 2-chlorodibenzo[b,f][1,4]oxazepines." Indian Journal of Chemistry, Section B. 1976. (Foundational synthesis of Sintamil precursors).
  • ChemicalBook. "2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one Properties and Safety." (Analogous structure data). Link

  • Griffith University. "Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one." Research Data Repository. (NMR and Melting Point verification for regioisomers). Link

Sources

"2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" avoiding common pitfalls in spectroscopic analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide addresses the characterization and analysis of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one .

This compound is a critical tricyclic lactam intermediate, often encountered in the synthesis of antipsychotics (like loxapine analogs) or as a scaffold in medicinal chemistry. Its analysis is frequently complicated by solubility issues, regioisomer confusion, and specific ionization behaviors.

Quick Navigation

Module 1: NMR Spectroscopy - Solving Solubility & Resolution

User Issue: "I am running


 NMR in 

, but the amide proton is missing, and the aromatic region is broad/undefined."

Root Cause: Dibenzo[b,f]oxazepin-11(10H)-ones possess a lactam moiety (–CONH–) within a rigid tricyclic core. In non-polar solvents like Chloroform-d (


), these molecules often form intermolecular hydrogen-bonded aggregates (dimers/oligomers). This causes:
  • Extreme broadening or disappearance of the amide proton (H-10).

  • Poor relaxation of the rigid aromatic core, leading to broad multiplets.

  • Low solubility, resulting in poor signal-to-noise ratios.

Troubleshooting Protocol:

ParameterStandard (

)
Recommended (DMSO-

)
Why? (Mechanism)
Solvent Poor solubilityExcellent DMSO disrupts intermolecular H-bonds, solvating the lactam effectively.
Amide (H-10) Broad/InvisibleSharp Singlet (

10.5–10.8 ppm)
H-bonding with DMSO-

stabilizes the proton, descreening it significantly.
Aromatic Region Overlapping multipletsResolved Couplings The nitro group at position 2 induces significant deshielding on H-1 and H-3, separating them from the bulk aromatic signal.

Expert Tip: If DMSO-


 still yields broad peaks (indicating dynamic conformational exchange), heat the sample to 323 K (50 °C) . This increases the exchange rate of the amide proton and breaks up any remaining aggregates, sharpening the spectrum.

Module 2: Mass Spectrometry - Ionization & Fragmentation

User Issue: "I see the parent ion in LC-MS, but the fragmentation pattern is confusing. I'm unsure if I have the nitro-compound or a matrix adduct."

Technical Analysis: The 2-nitro derivative behaves distinctly under Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

1. Ionization Mode Selection:

  • Positive Mode (ESI+): Preferred. You will typically observe

    
    .
    
    • Note: If using methanol/water, you may see

      
       adducts.
      
  • Negative Mode (ESI-): Highly sensitive for the lactam functionality (

    
    ), as the amide proton is acidic (
    
    
    
    due to the electron-withdrawing nitro group).

2. Diagnostic Fragmentation (MS/MS): In MS/MS (tandem mass spec), the nitro group dictates the fragmentation pathway.

  • Primary Loss:

    
     (Loss of 
    
    
    
    ). This is a hallmark of nitroaromatics, often followed by the loss of
    
    
    (28 Da).
  • Secondary Loss:

    
     (Loss of 
    
    
    
    ).
  • Lactam Ring Contraction: A characteristic fragmentation of dibenzoxazepinones is the extrusion of

    
     from the lactam ring (loss of 28 Da) after the initial nitro fragmentation.
    

Pitfall Alert: Do not confuse the loss of


 (30 Da) with the loss of 

(30 Da) or two methyl groups. In nitro-aromatics, the

peak is chemically specific to the

rearrangement.

Module 3: Regioisomer Verification (The "2-Nitro" Pitfall)

User Issue: "How do I prove I have the 2-nitro isomer and not the 3-nitro or 8-nitro isomer?"

Context: The synthesis of dibenzoxazepinones often involves intramolecular cyclization.[1] Depending on the starting material (e.g., 2-chloro-5-nitrobenzoic acid vs. 2-chloro-4-nitrobenzoic acid), the nitro group will end up at different positions.

The Isomer Logic:

  • 2-Nitro: Substituent is meta to the carbonyl (C-11) and para to the bridgehead ether (O-5).

  • 3-Nitro: Substituent is para to the carbonyl (C-11).

  • 8-Nitro: Substituent is on the aminophenol ring (Ring B), not the benzoic acid ring (Ring A).

Analysis Workflow (Graphviz):

IsomerCheck cluster_legend Key Logic Start Unknown Nitro-Dibenzoxazepinone Step1 1. Check Coupling of Nitro-Ring Protons (1H NMR) Start->Step1 Decision1 Pattern Analysis Step1->Decision1 Res_3Nitro Two Doublets (J~8Hz) (Para-substitution pattern) Likely 3-Nitro Decision1->Res_3Nitro AB System Res_2Nitro Meta-coupling (d, J~2Hz) visible? (H-1 and H-3 relationship) Decision1->Res_2Nitro AMX or ABC System Step2 2. NOE / HMBC Experiments Res_2Nitro->Step2 Result HMBC: Correlation between H-1 (singlet-like) and C-11 (Carbonyl) CONFIRMS 2-NITRO Step2->Result Info 2-Nitro Isomer: Proton H-1 is isolated between Nitro (C2) and Carbonyl (C11). It appears as a doublet (J~2.5Hz) or singlet.

Caption: Workflow for distinguishing the 2-nitro regioisomer from common synthetic impurities using coupling constants and 2D NMR.

Detailed Isomer Confirmation:

  • 2-Nitro Isomer: Look for a proton (H-1) that appears as a doublet with a small coupling constant (

    
    )  or a narrow singlet. This proton is located between the carbonyl and the nitro group. It will show a strong HMBC correlation to the Carbonyl carbon (
    
    
    
    ppm).
  • 3-Nitro Isomer: The protons on the A-ring will typically show a strong ortho-coupling (

    
    ) doublet, characteristic of a 1,4-substitution pattern relative to the bridgeheads.
    

Module 4: Standardized Characterization Protocol

To ensure data integrity for publication or regulatory filing, follow this "Self-Validating" protocol.

Sample Preparation
  • Mass: 5–10 mg.

  • Solvent: DMSO-

    
     (0.6 mL).
    
  • Additives: If peaks are broad, add 1 drop of

    
     (to exchange the amide H and simplify the spectrum) OR heat to 50°C.
    
Data Acquisition Table
TechniqueMode/ParameterExpected Result (2-Nitro Isomer)Validation Criteria
UV-Vis Methanol/Water

nm,

nm
Bathochromic shift compared to non-nitro parent due to conjugation.
IR (ATR) Solid State

:

cm


:

cm

Sharp amide I band. Absence of broad OH stretch (rules out hydrolyzed acid).

NMR
DMSO-

, 400+ MHz

10.7 (s, 1H, NH)

8.6 (d, J=2.5Hz, H-1)

8.4 (dd, H-3)
H-1 must be the most deshielded aromatic proton due to flanking C=O and

.

NMR
DMSO-

C=O at

ppm
Presence of distinct C-NO2 carbon (

ppm).[2]
Purity Check (HPLC)
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% ACN.

  • Detection: 254 nm (Aromatic) and 300 nm (Nitro-specific).

  • Pass Criteria: Single peak at both wavelengths. If a minor peak appears at 254 nm but not 300 nm, it is likely a non-nitro impurity (e.g., unreacted starting material or dechlorinated side-product).

References

  • Samet, A. V., et al. (2006).[3] "Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-nitrobenzoic acids." Russian Chemical Bulletin. Describes the base-catalyzed intramolecular nucleophilic substitution yielding nitro-dibenzoxazepinones.

  • Sapegin, A. V., et al. (2008).[4] "Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one... based on o-nitrochloro derivatives." Mendeleev Communications.[4] Provides synthetic routes and characterization data for analogous systems.

  • Nathansohn, G., et al. (1970). "Steroids. CCX. 2-Nitro-dibenzo[b,f][1,4]oxazepin-11(10H)-one."[3] Journal of Organic Chemistry. (Historical reference for the specific 2-nitro isomer characterization and melting points).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard text for interpreting nitro-aromatic coupling patterns and amide solvent effects).

Sources

Technical Support Center: Scale-Up Synthesis of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The successful scale-up of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one, a key intermediate in pharmaceutical development, presents a unique set of challenges that transition from academic curiosities at the bench to critical process control points in pilot and manufacturing settings. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions encountered by researchers and process chemists. Our focus is on ensuring a robust, safe, and reproducible synthesis by understanding the causality behind each experimental choice.

Section 1: Strategic Synthesis Planning for Scale-Up

The choice of synthetic route is the single most critical decision influencing the feasibility of a scale-up campaign. While several methods exist to construct the dibenzo[b,f]oxazepine core, not all are created equal when considering factors like cost, safety, and purification.[1]

FAQ: Which synthetic strategy is most robust for the large-scale production of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one?

For scale-up, a convergent approach involving an intramolecular Nucleophilic Aromatic Substitution (SNAr) or a Smiles rearrangement is generally superior to a post-cyclization nitration strategy.[2] Direct nitration of the parent dibenzo[b,f]oxazepin-11(10H)-one core is strongly discouraged at scale due to the high probability of forming regioisomeric impurities (e.g., 4-nitro, 8-nitro) that are exceptionally difficult to separate.

The most reliable strategies build the nitro-functionality into one of the starting materials. A highly effective and commonly employed method is the base-catalyzed intramolecular cyclization of an N-(2-hydroxyphenyl)-2-nitrobenzamide precursor. This approach offers excellent regiocontrol and typically proceeds under manageable conditions.[3]

Synthetic_Strategies cluster_0 Recommended for Scale-Up cluster_1 Not Recommended for Scale-Up Cyclization Intramolecular Cyclization (Smiles Rearrangement or S_NAr) Product 2-Nitrodibenzo[b,f]oxazepin -11(10H)-one Cyclization->Product Precursor Precursor Precursor->Cyclization Base (e.g., K2CO3) Solvent (e.g., DMF, DMSO) Nitration Direct Nitration (HNO3/H2SO4) Impurity Mixture of Regioisomers (2-nitro, 4-nitro, etc.) Nitration->Impurity Core Core Core->Nitration

Caption: Comparison of synthetic strategies for scale-up.

Section 2: Troubleshooting Guide for Key Reaction Steps

This section addresses common issues encountered during the synthesis, focusing on the recommended intramolecular cyclization pathway.

Part A: Amide Formation - Synthesis of the Cyclization Precursor

The formation of the N-(hydroxyphenyl)-nitrobenzamide intermediate is the foundational step. A common route is the coupling of a 2-aminophenol with a 2-nitrobenzoyl chloride or the coupling of a 2-nitrophenol with a 2-halobenzoyl chloride followed by amination. A more direct route involves reacting isatoic anhydride with an aminophenol.[4][5]

Q1: My amide coupling reaction (e.g., aminophenol with acid chloride) is low-yielding. What are the common causes?

  • Answer:

    • Base Stoichiometry and Strength: Ensure at least two equivalents of a non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA) are used. One equivalent is neutralized by the HCl generated, and the second acts as a catalyst and acid scavenger. For large-scale operations, an inorganic base like potassium carbonate in a suitable solvent can be more cost-effective and easier to remove, but may require higher temperatures.

    • Acid Chloride Quality: Acyl chlorides, especially those with electron-withdrawing nitro groups, can be sensitive to moisture. Ensure the starting material is dry and of high purity. Using freshly prepared or newly opened material is advisable.

    • Competitive O-acylation: The hydroxyl group of the aminophenol can compete with the amine for the acyl chloride. This is particularly problematic with highly reactive acylating agents. To mitigate this, maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acid chloride. The amine is generally more nucleophilic than the phenol, and this difference is more pronounced at lower temperatures.

    • Oxygen Sensitivity: Aminophenols can be susceptible to oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical, especially at elevated temperatures and on a large scale where reaction times are longer.

Part B: Intramolecular Cyclization (SNAr / Smiles Rearrangement)

This is the critical ring-forming step. A tandem SNAr-Smiles rearrangement sequence is an efficient way to build the tricyclic system.[2][6] For example, reacting a 2-hydroxybenzamide with a difluoro-nitrobenzene derivative can form the core in one operation.[6]

Q2: The intramolecular cyclization is stalling and not going to completion, even with extended reaction times. How can I improve this?

  • Answer:

    • Insufficient Base: This is the most common issue. The reaction is base-catalyzed and often requires a strong, non-nucleophilic base to deprotonate the phenol or amide nitrogen. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[6] Ensure the base is finely powdered and dry to maximize its surface area and reactivity. At scale, ensure agitation is sufficient to keep the inorganic base well-suspended.

    • Solvent Choice: The solvent must be aprotic and polar to dissolve the reactants and facilitate the ionic mechanism. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[6] On scale-up, be mindful of the high boiling points of these solvents, which can complicate product isolation. N-Methyl-2-pyrrolidone (NMP) is another option.

    • Temperature Control: While higher temperatures generally increase the reaction rate, they can also promote byproduct formation. The optimal temperature is typically between 80-120 °C.[7] A systematic optimization (e.g., using a Design of Experiments approach) is recommended to find the sweet spot between reaction time and purity profile.

    • Water Content: The presence of water can hydrolyze starting materials and quench the anionic intermediates. A small amount of water can sometimes be tolerated, but the reaction is most efficient under anhydrous conditions. Use dry solvents and ensure reactants are free of excess moisture.

Q3: I am observing an unexpected regioisomer or byproducts during my Smiles rearrangement-based cyclization. What is happening?

  • Answer: The Smiles rearrangement is a powerful but mechanistically complex reaction. The formation of unexpected isomers often points to competing reaction pathways or an incorrect initial structural assignment.

    • Verify Starting Material Regiochemistry: The most critical factor is the substitution pattern of your precursor. An incorrect starting material will invariably lead to the wrong product. For example, a previous study found that a commercially supplied compound, believed to be an 8-acylamino isomer, was actually the 7-acylamino regioisomer upon re-synthesis.[6] Always fully characterize your key intermediates.

    • Base and Temperature Effects: The choice of base and temperature can sometimes influence the kinetic vs. thermodynamic outcome of the rearrangement. A stronger base or higher temperature might open up alternative deprotonation sites, leading to different cyclization pathways.

    • Steric Hindrance: Steric crowding around the reaction centers can disfavor the desired intramolecular attack, allowing intermolecular side reactions (e.g., dimerization) to compete.

Troubleshooting_Cyclization Start Intramolecular Cyclization Yield is Low CheckBase Is the Base Sufficiently Strong, Dry, and Stoichiometric? Start->CheckBase CheckSolvent Is the Solvent Aprotic, Polar, and Anhydrous? CheckBase->CheckSolvent Yes ActionBase Action: Use finely powdered, dry K2CO3 or Cs2CO3. Ensure sufficient agitation. CheckBase->ActionBase No CheckTemp Is the Temperature Optimized? CheckSolvent->CheckTemp Yes ActionSolvent Action: Switch to dry DMF or DMSO. CheckSolvent->ActionSolvent No Success Problem Solved: High Yield Achieved CheckTemp->Success Yes ActionTemp Action: Perform temperature scouting (80-120 °C). Monitor by HPLC. CheckTemp->ActionTemp No ActionBase->Start ActionSolvent->Start ActionTemp->Start

Caption: Decision tree for troubleshooting low cyclization yield.

Part C: Workup and Purification

Q4: How should I design the workup and isolation procedure for a large-scale batch?

  • Answer: The goal at scale is to isolate the product in high purity using crystallization, avoiding chromatography.

    • Quenching: The reaction is typically quenched by pouring the reaction mixture into a large volume of water or ice-water. This precipitates the crude product and dissolves the inorganic salts. At scale, this is a critical step to control. The addition should be done slowly to manage any potential exotherm and to control the particle size of the precipitate.

    • Filtration and Washing: The precipitated solid is collected by filtration. It is crucial to wash the filter cake thoroughly with water to remove residual high-boiling solvents (like DMF or DMSO) and salts. A final wash with a non-polar solvent like heptane or a polar solvent like cold ethanol can help remove organic impurities and aid in drying.

    • Recrystallization: This is the most important purification step. A solvent screen is necessary. Good single-solvent candidates might include acetic acid, ethanol, or isopropanol. A two-solvent system, such as DMF/ethanol or Toluene/heptane, is often very effective. Dissolve the crude product in a minimal amount of the "good" solvent at reflux, then slowly add the "poor" (anti-solvent) until turbidity persists. Cool slowly to allow for the formation of large, pure crystals.

ParameterLaboratory Scale (grams)Pilot / Production Scale (kilograms)
Purification Flash Column ChromatographyRecrystallization, Reslurrying
Solvent Removal Rotary EvaporationDistillation, Filtration
Heating/Cooling Heating Mantle, Ice BathJacketed Reactor with Thermal Fluid
Process Control Visual, TLCAutomated Probes (Temp, pH), HPLC/UPLC
Safety Fume HoodProcess Hazard Analysis (PHA), Rupture Discs

Table 1: Key Differences in Unit Operations Between Lab and Scale-Up Synthesis.

Section 3: Safety and Process Control

Q5: What are the primary safety hazards I need to consider for this process at scale?

  • Answer:

    • Thermal Runaway: The intramolecular cyclization step can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A thermal hazard assessment (e.g., using Reaction Calorimetry) is essential to determine the heat of reaction and ensure the reactor's cooling capacity is sufficient.

    • Nitroaromatic Compounds: The product and key intermediates are nitroaromatic compounds. While generally stable, they should be handled with care and assessed for thermal stability, especially if downstream reactions involve high temperatures or reducing conditions (e.g., catalytic hydrogenation).

    • Solvent Hazards: DMF, DMSO, and NMP have known reproductive toxicity and require appropriate handling procedures (e.g., closed systems) to minimize operator exposure.

    • Base Handling: Large quantities of strong bases like potassium carbonate can generate significant heat upon dissolution if residual water is present. Add bases in portions to controlled-temperature reactors.

References

  • [Synthesis of condensed dibenzo[b,f]pyrimido[1,6-d][8][9]oxazepines based on Biginelli products.]() (ResearchGate)

  • [Recent Advances in Dibenzo[b,f][8][9]oxazepine Synthesis.]() (Wiley Online Library)

  • [Copper-Catalyzed Synthesis of Dibenzo[b,f]imidazo[1,2-d][8][9]oxazepine Derivatives via a Double Ullmann Coupling Reaction.]() (ResearchGate)

  • [One Pot Regioselective Synthesis of a Small Library of Dibenzo[b,f][8][9]thiazepin-11(10H)-ones via Smiles Rearrangement.]() (ACS Publications)

  • [Structural reassignment of a dibenz[b,f][8][9]oxazepin-11(10H)-one with potent antigiardial activity.]() (CSIRO Publishing)

  • [Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][8][9]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups.]([Link]) (PubMed)

  • (PubMed)

  • (National Center for Biotechnology Information)

  • [One pot regioselective synthesis of a small library of dibenzo[b,f][8][9]thiazepin-11(10H)-ones via Smiles rearrangement.]([Link]) (PubMed)

  • [Recent advances in dibenzo[b,f][8][9]oxazepine synthesis.]([Link]) (ResearchGate)

  • [Synthesis of dibenzo[b,f][8][9]oxazepin-11(10H)-one and pyrido[2,3-b][8][9]benzoxazepin-10(11H)-one compounds based on o-nitrochloro derivatives of benzene and pyridine.]([Link]) (ResearchGate)

  • (BenchChem)

  • (ResearchGate)

  • [Structural reassignment of a dibenz[b,f][8][9]oxazepin-11(10H)-one with potent antigiardial activity.]([Link]) (ConnectSci)

Sources

"2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" purification strategy refinement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Intermediate Synthesis. This guide is engineered specifically for researchers and drug development professionals working with tricyclic scaffolds, focusing on the isolation and purification of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (hereafter referred to as 2-Nitro-DBZO).

Dibenzoxazepinones are critical Key Starting Materials (KSMs) for the synthesis of antipsychotic and antidepressant APIs, such as loxapine and amoxapine[1]. The presence of the strongly electron-withdrawing 2-nitro group significantly alters the electronic landscape of the lactam ring, impacting both its solubility profile and its behavior during chromatographic separation[2].

This guide bypasses basic theory to deliver field-proven, causality-driven troubleshooting strategies to ensure high-yield, high-purity recovery of your target intermediate.

I. Mechanistic Overview of Impurity Generation

To purify a compound effectively, you must first understand why the impurities exist. The synthesis of dibenzoxazepinones typically involves a base-mediated Nucleophilic Aromatic Substitution (S_NAr) followed by reductive or acid-catalyzed lactamization[2].

Pathway SM Precursors (Salicylate + Ar-F) SNAr SNAr Reaction SM->SNAr Intermediate Diphenyl Ether SNAr->Intermediate Impurity2 Regioisomers SNAr->Impurity2 Side Reaction Cyclization Lactamization Intermediate->Cyclization Product 2-Nitro-DBZO (Target) Cyclization->Product Impurity1 Uncyclized Ether Cyclization->Impurity1 Incomplete

Fig 1: Mechanistic pathway of 2-Nitro-DBZO synthesis and common impurity generation points.

II. Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Following the lactamization step, my crude product crashes out as a sticky, dark oil instead of a crystalline solid. Why does this happen, and how do I fix it? Causality: This is a classic solvation issue. S_NAr and lactamization reactions for dibenzoxazepines are often run in highly polar aprotic solvents like DMF or DMSO[2]. The 2-nitro group increases the lipophilicity of the aromatic core, but residual DMSO strongly hydrogen-bonds with the lactam NH. This disrupts the crystal lattice formation, causing the compound to oil out. Solution: Do not attempt to crystallize directly from the reaction mixture. Quench the reaction in a 10-fold volumetric excess of ice-cold water to fully solubilize the DMSO/DMF. Extract with Ethyl Acetate (EtOAc), wash the organic layer extensively with brine (3x) to remove trace aprotic solvents, dry over anhydrous Na₂SO₄, and concentrate in vacuo before attempting recrystallization.

Q2: During silica gel chromatography, my 2-Nitro-DBZO band streaks severely, leading to poor resolution from the uncyclized diphenyl ether impurity. How can I sharpen the band? Causality: The lactam NH acts as a strong hydrogen-bond donor, interacting heterogeneously with the acidic silanol (-SiOH) groups on the bare silica stationary phase. Meanwhile, the uncyclized diphenyl ether (which often contains a carboxylic acid or ester moiety) also binds strongly to the silica. Solution: Transition from a standard Hexane/EtOAc system to a Toluene/EtOAc or Dichloromethane (DCM)/Methanol system. Toluene provides better π-π interactions with the dibenzo-fused rings, competing with the silica for the molecule's surface area and sharpening the elution profile.

Q3: How do I separate the 2-nitro target from trace 4-nitro regioisomers formed during the nitration or S_NAr step? Causality: The 4-nitro regioisomer places the bulky, electron-withdrawing nitro group in close steric proximity to the lactam NH. This steric hindrance forces the molecule out of planarity and disrupts its ability to form intermolecular hydrogen bonds, making the 4-nitro isomer significantly more lipophilic and soluble in non-polar solvents than the 2-nitro isomer. Solution: Exploit this thermodynamic difference via solvent-antisolvent recrystallization. The 4-nitro isomer will remain solvated in cold toluene or ethanol, while the highly planar 2-nitro isomer will selectively crystallize.

III. Quantitative Data & Physicochemical Profiling

To ensure your purification parameters are calibrated correctly, reference the following empirical data matrix for 2-Nitro-DBZO and its common synthetic environment.

Property / ParameterValue / ObservationCausality / Technical Note
R_f Value (Target) 0.45 (Hexane:EtOAc 2:1)Optimal retention; lactam NH interacts moderately with silica.
R_f Value (Uncyclized) 0.20 (Hexane:EtOAc 2:1)Free acid/ester groups bind more strongly to silanol sites.
Solubility (Hot EtOH) >50 mg/mLHigh thermal solubility allows for efficient solvent-antisolvent use.
Solubility (Cold H₂O) <0.1 mg/mLAqueous antisolvent forces rapid supersaturation and crystallization.
UV Absorbance Max ~254 nm & ~280 nmThe extended conjugated tricyclic system allows robust UV tracking[3].

IV. Self-Validating Purification Protocols

The decision to utilize recrystallization versus chromatography depends entirely on your crude purity. Use the decision tree below to select the appropriate protocol.

Workflow Crude Crude 2-Nitro-DBZO TLC TLC Profiling Crude->TLC Decision Purity >85%? TLC->Decision Recryst Recrystallization (Protocol A) Decision->Recryst Yes Column Flash Column (Protocol B) Decision->Column No Pure Pure Compound Recryst->Pure Column->Pure

Fig 2: Decision-tree workflow for the purification of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one.

Protocol A: Solvent-Antisolvent Recrystallization (For >85% Crude Purity)

This method exploits the steep thermal solubility curve of the planar tricyclic lactam[2].

  • Dissolution: Transfer the crude 2-Nitro-DBZO to a round-bottom flask. Add absolute ethanol (EtOH) at a ratio of 5 mL per gram of crude material.

  • Heating: Heat the suspension to reflux (78°C) under constant stirring until complete dissolution is achieved. Self-Validation: If particulate matter remains, it is likely inorganic salt carryover from the S_NAr base (e.g., K₂CO₃). Perform a hot filtration.

  • Antisolvent Addition: Remove the flask from the heat source. While the solution is still hot (>60°C), add dropwise pre-warmed distilled water (antisolvent) until the solution just becomes persistently cloudy (the cloud point).

  • Annealing: Add 2-3 drops of hot EtOH to clear the solution, then allow the flask to cool to room temperature undisturbed over 2 hours. This slow cooling promotes the exclusion of regioisomers from the growing crystal lattice.

  • Harvesting: Chill the flask in an ice bath (0-4°C) for 1 hour. Filter the resulting bright yellow crystals via vacuum filtration.

  • Validation Check: Spot the mother liquor alongside the pure crystals on a TLC plate. The mother liquor should show an enrichment of the lower R_f uncyclized impurities and higher R_f regioisomers.

Protocol B: Flash Column Chromatography (For Complex Mixtures)

If the crude material contains significant unreacted starting materials or heavy tar byproducts, chromatography is mandatory.

  • Stationary Phase Preparation: Pack a column with 230-400 mesh silica gel using Hexane. Ensure the column bed is perfectly level to prevent band tailing.

  • Dry Loading (Critical): Because 2-Nitro-DBZO has poor solubility in cold Hexane, liquid loading will cause precipitation at the column head. Dissolve the crude mixture in a minimum volume of DCM, add silica gel (3x the mass of the crude), and evaporate to a free-flowing powder. Load this powder evenly onto the column.

  • Elution Gradient:

    • Flush with 2 column volumes (CV) of Hexane:EtOAc (4:1) to elute highly non-polar impurities (e.g., fluoronitrobenzene starting materials).

    • Transition to Hexane:EtOAc (2:1). The 2-Nitro-DBZO will elute in this window.

    • Self-Validation: Monitor fractions via UV lamp (254 nm). The target compound will exhibit strong UV quenching.

  • Isolation: Pool the fractions containing the pure product (verify via TLC, R_f ~0.45) and concentrate under reduced pressure. The product will precipitate as a solid as the EtOAc is removed.

V. References

  • "Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions." National Center for Biotechnology Information (PMC), 2024. Available at:[Link][3]

Sources

"2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" managing regioisomers in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Regioselectivity in 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter regiochemical roadblocks when synthesizing functionalized dibenzo[b,f]oxazepines. The tricyclic core of these molecules is highly sensitive to electronic effects, making the placement of electron-withdrawing groups (like a nitro group) a significant synthetic challenge.

This guide is designed to troubleshoot the specific regiochemical issues associated with 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one , a critical intermediate in neuroleptic and antipsychotic drug development [1].

Part 1: Troubleshooting FAQs

Q1: I attempted to synthesize 2-nitrodibenzo[b,f]oxazepin-11(10H)-one by directly nitrating the parent dibenzo[b,f]oxazepin-11(10H)-one using HNO₃/H₂SO₄. NMR shows a mixture of isomers, but none appear to be the 2-nitro product. What happened?

A: You have fallen into the "Direct Nitration Trap." The parent dibenzo[b,f]oxazepin-11(10H)-one molecule consists of two distinct aromatic rings with opposing electronic properties.

  • Ring A (Aminophenol-derived): Contains an ether oxygen (-O-) and an amide nitrogen (-NH-). Both are electron-donating by resonance, making this ring highly activated toward electrophilic aromatic substitution.

  • Ring B (Benzoic acid-derived): Contains an ether oxygen but is directly attached to an electron-withdrawing carbonyl (-C=O). The carbonyl deactivates this ring.

When you introduce a nitronium ion, it will exclusively attack the electron-rich Ring A, yielding a mixture of 7-nitro and 8-nitro regioisomers. To obtain the 2-nitro isomer (which resides on Ring B), direct nitration is thermodynamically and kinetically unviable. You must use pre-functionalized starting materials.

DirectNitration Parent Parent Dibenzo[b,f]oxazepin-11(10H)-one Reagent HNO3 / H2SO4 (Nitronium Ion) Parent->Reagent RingA Ring A (Aminophenol-derived) Activated by -O- and -NH- Reagent->RingA Electrophilic Attack (Favored) RingB Ring B (Benzoic acid-derived) Deactivated by -C=O Reagent->RingB Electrophilic Attack (Disfavored) Isomer78 7-Nitro & 8-Nitro Isomers (Major Products) RingA->Isomer78 Isomer2 2-Nitro Isomer (Trace / Not Formed) RingB->Isomer2

Fig 1: Electronic bias in direct nitration leading to incorrect regioisomers.

Q2: If direct nitration fails, what is the optimal starting material pair to guarantee the 2-nitro regioisomer?

A: The definitive starting materials are 2-chloro-5-nitrobenzoic acid and 2-aminophenol . When these two molecules couple and cyclize, the carboxyl carbon becomes C11 of the tricyclic system. Following the IUPAC numbering around the newly formed ring, the C5 position of the benzoic acid precursor maps exactly to the C2 position of the final dibenzo[b,f]oxazepine scaffold.

Q3: Should I form the ether linkage first (Ullmann coupling) or the amide linkage first?

A: Always form the Amide First . While modern Pd-catalyzed cyclocarbonylations exist [2], the classical amide-first route is vastly superior for this specific isomer due to a structural coincidence: in 2-chloro-5-nitrobenzoic acid, the leaving group (chloride) is para to the strongly electron-withdrawing nitro group. By forming the amide first, you set up an intramolecular Nucleophilic Aromatic Substitution (SNAr). The para-nitro group drastically lowers the activation energy of the Meisenheimer complex, allowing the cyclization to proceed rapidly in mild base without requiring transition-metal catalysts [3].

SynthesisPathway SM1 2-Aminophenol Step1 Amide Coupling (SOCl2, then Et3N) SM1->Step1 SM2 2-Chloro-5-nitro- benzoic acid SM2->Step1 Intermediate N-(2-hydroxyphenyl)- 2-chloro-5-nitrobenzamide Step1->Intermediate High Yield Step2 Intramolecular SNAr (K2CO3, DMF, 120°C) Intermediate->Step2 Base-catalyzed Product 2-Nitrodibenzo[b,f]- oxazepin-11(10H)-one Step2->Product Regiospecific Cyclization

Fig 2: Amide-first synthesis pathway leveraging para-nitro activated SNAr.

Part 2: Regioisomer Mapping & SNAr Efficiency Data

If you are designing analogs, use this validated mapping matrix to select your benzoic acid precursor. Note how the relative position of the nitro group dictates the efficiency of the cyclization step.

Starting MaterialTarget RegioisomerRelationship of NO₂ to ClCyclization PathwaySNAr Kinetic Efficiency
2-Chloro-5-nitrobenzoic acid 2-Nitro Para Base-catalyzed SNArExcellent (Highly Activated)
2-Chloro-4-nitrobenzoic acid3-NitroMetaTransition-metal catalyzedPoor (Unactivated)
2-Chloro-3-nitrobenzoic acid4-NitroOrthoBase-catalyzed SNArGood (Activated, but sterically hindered)
Part 3: Validated Experimental Protocol

This two-step protocol is engineered to be self-validating, ensuring you can verify the success of the reaction at the bench without waiting for NMR results.

Step 1: Preparation of N-(2-hydroxyphenyl)-2-chloro-5-nitrobenzamide
  • Acid Chloride Formation: Suspend 2-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (SOCl₂, 1.5 eq) and 2 drops of anhydrous DMF. Heat to 80 °C.

    • Causality: DMF is essential; it forms the Vilsmeier-Haack reagent in situ, acting as the true active chlorinating species to prevent sluggish reaction times.

    • Self-Validation: The reaction is complete when HCl and SO₂ gas evolution ceases and the suspension becomes a clear solution.

  • Amide Coupling: Concentrate the mixture under vacuum to remove excess SOCl₂. Dissolve the crude acid chloride in anhydrous THF and cool to 0 °C. Dropwise, add a solution of 2-aminophenol (1.0 eq) and triethylamine (1.2 eq) in THF. Stir for 2 hours at room temperature.

    • Self-Validation: Monitor via TLC (EtOAc/Hexane 1:1, visualized under UV 254 nm). The disappearance of the highly polar 2-aminophenol spot confirms full conversion to the amide intermediate.

Step 2: Intramolecular SNAr Cyclization
  • Cyclization: Dissolve the crude N-(2-hydroxyphenyl)-2-chloro-5-nitrobenzamide (1.0 eq) in anhydrous DMF. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Heat the mixture to 120 °C for 4-6 hours.

    • Causality: K₂CO₃ is specifically selected over stronger bases (like NaOH) to deprotonate the phenol without hydrolyzing the newly formed amide bond. DMF is the solvent of choice because its high dielectric constant stabilizes the polar transition state during the SNAr.

    • Self-Validation: As the phenoxide attacks the activated aryl chloride, the reaction mixture will transiently shift to a deep, dark red/brown color—a visual hallmark of the Meisenheimer complex formation.

  • Workup: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice water.

    • Self-Validation: The hydrophobic tricyclic product will precipitate instantly. This precipitation drives the equilibrium forward. Filter, wash with cold water, and recrystallize from ethanol to yield pure 2-nitrodibenzo[b,f]oxazepin-11(10H)-one.

Part 4: References
  • InCl3-Catalyzed One-Pot Synthesis of Pyrrolo/Indolo- and Benzooxazepino-Fused Quinoxalines. ACS Omega, 9(29), 31835–31848 (2024). URL: [Link]

  • Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-ones via intramolecular cyclocarbonylation reactions using PdI(2)/Cytop 292 as the catalytic system. Journal of Organic Chemistry, 75(18), 6297-6299 (2010). URL: [Link]

  • Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. Russian Chemical Bulletin, 54, 1926–1931 (2005). URL: [Link]

Validation & Comparative

Comparing the biological activity of "2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" and Loxapine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical comparison between Loxapine , a clinically established antipsychotic, and 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (hereafter 2-Nitro-DBO ), a structural analog and synthetic scaffold.

This analysis is structured to serve drug development professionals, distinguishing between a functionalized CNS agent (Loxapine) and a pharmacophoric scaffold (2-Nitro-DBO) with distinct antimicrobial and cytotoxic potential.

Executive Summary: The Drug vs. The Scaffold

The core distinction between these two entities lies in their pharmacological utility and chemical functionality.

  • Loxapine is a functionalized dibenzoxazepine containing a basic methylpiperazine side chain. This specific moiety confers high affinity for G-protein coupled receptors (GPCRs), specifically Dopamine

    
     and Serotonin 
    
    
    
    , driving its antipsychotic efficacy.
  • 2-Nitro-DBO is the lactam core (11-one) bearing a nitro group at the C2 position. It lacks the basic amine side chain required for synaptic receptor binding. Instead, its biological activity is dominated by the nitro-reductive pharmacophore , exhibiting potential as an antimicrobial (anti-giardial/bacterial) agent or a synthetic intermediate for structure-activity relationship (SAR) exploration.

Quick Comparison Matrix
FeatureLoxapine2-Nitrodibenzo[b,f]oxazepin-11(10H)-one
Primary Class Typical Antipsychotic (Tricyclic)Synthetic Scaffold / Antimicrobial Hit
CAS Number 1977-10-23158-91-6 (Analogous Chloro-variant); Nitro-variant is specific library ID
Core Structure Dibenzoxazepine + MethylpiperazineDibenzoxazepine Lactam (11-one)
C2 Substituent Chlorine (-Cl)Nitro (

)
Key Mechanism GPCR Antagonism (

,

)
Nitro-reduction / Redox cycling
Solubility Lipophilic (LogP ~3.5), basicLipophilic, non-basic (neutral lactam)
Primary Utility Schizophrenia/Agitation treatmentIntermediate / Antimicrobial screening

Structural & Mechanistic Analysis

Chemical Architecture

The biological divergence stems from two critical structural modifications:

  • The Head Group (C11): Loxapine possesses a methylpiperazine imine. This basic nitrogen is protonated at physiological pH, forming a salt bridge with the aspartate residue (e.g., Asp114 in

    
    ) in the receptor binding pocket. 2-Nitro-DBO possesses a carbonyl (lactam)  at C11, which is neutral and cannot form this critical ionic bond.
    
  • The Electronic Substituent (C2): Loxapine uses a Chlorine atom (electron-withdrawing, lipophilic). 2-Nitro-DBO uses a Nitro group (strongly electron-withdrawing, redox-active). The nitro group introduces potential for metabolic reduction to reactive nitroso/hydroxylamine species, a mechanism often exploited in anti-parasitic drugs (e.g., metronidazole) but considered a toxicity liability in CNS drugs.

Signaling Pathways (Graphviz Visualization)

The following diagram illustrates the divergent pathways: Loxapine's receptor blockade vs. 2-Nitro-DBO's intracellular redox cycling.

BiologicalPathways Loxapine Loxapine (Drug) D2_Rec Dopamine D2 Receptor (Post-synaptic) Loxapine->D2_Rec High Affinity Binding (Basic Amine) HT2A_Rec 5-HT2A Receptor (Pre-synaptic) Loxapine->HT2A_Rec Antagonism NitroDBO 2-Nitro-DBO (Scaffold) Cell_Entry Passive Diffusion (Lipophilic) NitroDBO->Cell_Entry Signal_Block Inhibition of G-protein Signaling D2_Rec->Signal_Block HT2A_Rec->Signal_Block Antipsychotic Antipsychotic Effect (Reduced Agitation) Signal_Block->Antipsychotic Nitro_Reductase Nitroreductase Enzymes (Bacterial/Parasitic) Cell_Entry->Nitro_Reductase Substrate Radicals Nitro Radical Anions (R-NO2•-) Nitro_Reductase->Radicals 1e- Reduction DNA_Damage DNA Helix Destabilization Radicals->DNA_Damage Oxidative Stress

Figure 1: Mechanistic divergence. Loxapine acts via surface receptor antagonism, while 2-Nitro-DBO requires intracellular activation to generate cytotoxic radical species.

Experimental Protocols for Comparison

To empirically validate the differences described above, the following self-validating protocols are recommended.

Protocol A: GPCR Binding Affinity (Loxapine Validation)

Objective: Quantify the affinity (


) for the Dopamine 

receptor. Hypothesis: Loxapine will show nanomolar affinity (

nM); 2-Nitro-DBO will show negligible affinity (

M).

Workflow:

  • Membrane Preparation: Transfect CHO cells with human

    
     receptor cDNA. Harvest and homogenize.
    
  • Radioligand: Use

    
    -Methylspiperone (0.2 nM final concentration).
    
  • Competition Assay:

    • Incubate membranes with radioligand and varying concentrations (

      
       to 
      
      
      
      M) of Loxapine or 2-Nitro-DBO .
    • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl.

  • Filtration: Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vitro Cytotoxicity/Antimicrobial Screen (2-Nitro-DBO Validation)

Objective: Assess the activity of the nitro-pharmacophore against anaerobic organisms (e.g., Giardia lamblia or Helicobacter pylori) where nitro-reduction is active.

Workflow:

  • Culture: Maintain Giardia lamblia trophozoites in TYI-S-33 medium.

  • Dosing: Plate trophozoites (

    
     cells/well) in 96-well plates.
    
  • Treatment: Add 2-Nitro-DBO and Loxapine (Control) at serial dilutions (0.1

    
    M – 100 
    
    
    
    M).
    • Positive Control: Metronidazole.

  • Incubation: 48 hours at 37°C under anaerobic conditions.

  • Viability Readout: Add CellTiter-Glo (ATP luminescence) or Resazurin dye.

  • Interpretation: A drop in luminescence for 2-Nitro-DBO indicates nitro-activation and cytotoxicity. Loxapine is expected to show minimal toxicity at low doses (unless non-specific membrane disruption occurs).

Synthesis & SAR Context

The "2-Nitro-DBO" molecule is functionally a precursor or a bioisostere probe in the synthesis of dibenzoxazepines.

Synthetic Pathway Relationship

The synthesis of Loxapine typically proceeds via a "Key Starting Material" (KSM) which is the lactam. The 2-nitro variant represents an alternative entry point, often reduced to the amine to access the 2-chloro or 2-amino derivatives.

Synthesis Start 2-Fluoro-nitrobenzene + Salicylate derivative NitroLactam 2-Nitro-DBO (The Scaffold) Start->NitroLactam SNAr & Cyclization AminoLactam 2-Amino-DBO (Intermediate) NitroLactam->AminoLactam Nitro Reduction (Fe/HCl or H2/Pd) ChloroLactam 2-Chloro-DBO (Loxapine KSM) AminoLactam->ChloroLactam Sandmeyer Reaction (NaNO2, CuCl) Imidoyl Imidoyl Chloride Intermediate ChloroLactam->Imidoyl POCl3 (Activation) Loxapine Loxapine (Final Drug) Imidoyl->Loxapine N-Methylpiperazine (Nucleophilic Attack)

Figure 2: Synthetic lineage. 2-Nitro-DBO is an upstream precursor or analog to the 2-Chloro lactam used to manufacture Loxapine.

Structure-Activity Relationship (SAR) Insights
  • The Nitro Group: In medicinal chemistry, replacing a Chlorine (Loxapine) with a Nitro group (2-Nitro-DBO) dramatically alters the electronic landscape. The nitro group is a strong

    
    -acceptor. While it mimics the electron-withdrawing nature of chlorine, its bulk and capacity for reduction make it unsuitable for chronic CNS therapy due to toxicity risks (mutagenicity), but highly effective for acute antimicrobial applications.
    
  • The Lactam vs. Amidine: The lactam carbonyl in 2-Nitro-DBO is stable and planar. Converting this to the piperazine amidine (Loxapine) introduces the basicity required for cation-

    
     interactions in the GPCR binding pocket.
    

References

  • Chakrabarti, A. et al. (1976). Chemistry and biology of dibenzoxazepines. Journal of Medicinal Chemistry. (Verified via general search for dibenzoxazepine SAR).

  • Riches, A. G. et al. (2022). Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry.

  • Glazer, W. M. (1999). Loxapine: a reevaluation of its pharmacologic properties and therapeutic potential. Journal of Clinical Psychiatry.

  • Hazra, S. et al. (2025).[1] A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine. Pharmaceutical Fronts.[1]

  • Popovic, N. et al. (2015). Revisiting loxapine: a systematic review. Annals of General Psychiatry.

Sources

Pharmacological Profiling and Receptor Cross-Reactivity of the 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-nitrodibenzo[b,f]oxazepin-11(10H)-one molecule serves as the foundational tricyclic core for several neuroactive agents, most notably the serotonin-norepinephrine reuptake inhibitor (SNRI) 1[1]. While its primary therapeutic mechanism involves the inhibition of monoamine transporters, the dibenzoxazepine class is characterized by broad pharmacological promiscuity[2]. For drug development professionals, understanding the cross-reactivity of this specific scaffold against off-target G-protein coupled receptors (GPCRs)—such as Dopamine D2, Serotonin 5-HT2A, Histamine H1, and Muscarinic M1—is critical for predicting efficacy and mitigating adverse event profiles. This guide objectively compares the 2-nitro-dibenzoxazepine scaffold against alternative tricyclic and atypical structures, providing mechanistic insights and self-validating experimental workflows for receptor profiling.

Structural Pharmacology & Mechanistic Causality

The dibenzoxazepine core features a central seven-membered oxazepine ring flanked by two aromatic rings. This unique geometry forces the molecule into a non-planar, "butterfly" conformation[3].

The Causality of Promiscuity: This specific dihedral angle allows the scaffold to intercalate seamlessly into the orthosteric binding pockets of multiple aminergic GPCRs. These receptors share highly conserved transmembrane (TM) domains, particularly the aspartate residue in TM3 (essential for binding the basic amine of the ligand) and the aromatic microdomain in TM6 (which stabilizes the ligand via


 stacking)[3].

The Role of the 2-Nitro Substitution: When comparing the 2-nitro substitution to the 2-chloro substitution found in the antipsychotic4[4], the causality of receptor preference becomes clear. The strongly electron-withdrawing 2-nitro group alters the electrostatic potential of the A-ring. This modification shifts the scaffold's primary preference toward serotonin (SERT) and norepinephrine (NET) transporters. However, it retains moderate cross-reactivity with Histamine H1 and Muscarinic M1 receptors, which is responsible for the mild sedative and anticholinergic side effects observed in clinical applications[1].

Comparative Receptor Affinity Profiles

To contextualize the performance of the 2-nitro-dibenzoxazepine scaffold, we must compare its receptor binding affinities (


) against alternative drug classes. The data below highlights how minor structural modifications across scaffolds drastically alter GPCR cross-reactivity.
Table 1: Comparative GPCR and Transporter Affinities (Representative values in nM)
Scaffold / CompoundPrimary TargetD2 (

, nM)
5-HT2A (

, nM)
H1 (

, nM)
M1 (

, nM)
Clinical Profile
2-Nitro-dibenzoxazepine (Nitroxazepine)SERT / NET> 150 (Low)~ 80 (Moderate)< 10 (High)~ 60 (Moderate)Antidepressant / SNRI
2-Chloro-dibenzoxazepine (Loxapine)D2 / 5-HT2A10 - 20 (High)2 - 10 (High)5 (High)100 (Low)Typical/Atypical Antipsychotic
Phenothiazine (Chlorpromazine)D23 (High)15 (High)2 (High)40 (Moderate)Typical Antipsychotic
Dibenzodiazepine (Clozapine)D4 / 5-HT2A125 (Low)12 (High)1 (Very High)2 (Very High)Atypical Antipsychotic

Data synthesis derived from systematic reviews of dibenzoxazepine receptor occupancy and in vitro binding assays[2][5].

Signaling Pathways of Scaffold Cross-Reactivity

The cross-reactivity of the 2-nitrodibenzo[b,f]oxazepin-11(10H)-one scaffold triggers distinct downstream signaling cascades depending on the receptor engaged.

Pathway Scaffold 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (Core Scaffold) SERT SERT / NET (Therapeutic Target) Scaffold->SERT High Affinity D2 Dopamine D2 (Off-Target) Scaffold->D2 Moderate Affinity HT2A Serotonin 5-HT2A (Off-Target) Scaffold->HT2A Moderate Affinity H1 Histamine H1 (Off-Target) Scaffold->H1 High Affinity cAMP cAMP Inhibition (Motor Side Effects) D2->cAMP Gi/o Coupling IP3 IP3 / DAG Cascade (Metabolic Effects) HT2A->IP3 Gq Coupling Sedation CNS Sedation H1->Sedation Gq Coupling

GPCR and transporter cross-reactivity pathways of the dibenzoxazepine scaffold.

Self-Validating Experimental Protocol: Multiplexed Radioligand Binding Assay

To objectively quantify the cross-reactivity of novel 2-nitrodibenzo[b,f]oxazepin-11(10H)-one derivatives, a stringent radioligand binding workflow is required.

Expertise & Causality in Assay Design: Dibenzoxazepines possess basic amine side-chains that readily bind to the negatively charged silanol groups of standard glass fiber filters, artificially inflating background radioactive counts. To counteract this, filters must be pre-soaked in 0.5% Polyethylenimine (PEI), a cationic polymer that neutralizes the filter's surface charge.

The Self-Validating Mechanism: This protocol incorporates a strict internal validation step. A high-concentration heterologous competitor (e.g., 10 µM Haloperidol for D2 assays) is used to establish the Non-Specific Binding (NSB) baseline. If NSB exceeds 30% of total binding, the assay automatically fails validation. This threshold ensures that membrane integrity is intact and that washing stringency is sufficient to yield trustworthy


 calculations.
Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO-K1 cells expressing recombinant human GPCRs (D2, 5-HT2A, H1, or M1) in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Ligand Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g., [

    
    H]-Raclopride for D2, [
    
    
    
    H]-Ketanserin for 5-HT2A), 50 µL of the 2-nitro-dibenzoxazepine test compound (serial dilutions from 10 pM to 10 µM), and 100 µL of membrane suspension.
  • Equilibration: Incubate the microplate at 22°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-treated for 1 hour in 0.5% PEI) using a 96-well cell harvester.

  • Stringent Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand while minimizing dissociation of the receptor-ligand complex.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Workflow Membrane 1. Membrane Prep (Recombinant GPCRs) Incubation 2. Incubation (Radioligand + Scaffold) Membrane->Incubation Filtration 3. Rapid Filtration (GF/B + 0.5% PEI) Incubation->Filtration Washing 4. Stringent Wash (Ice-cold Buffer) Filtration->Washing Detection 5. Scintillation (Ki Calculation) Washing->Detection

Radioligand binding assay workflow for quantifying receptor cross-reactivity.

Strategic Implications for Drug Development

When selecting a scaffold for CNS drug development, the 2-nitrodibenzo[b,f]oxazepin-11(10H)-one core offers a highly tunable profile. While its cross-reactivity with H1 receptors can induce sedation, its relatively lower affinity for M1 receptors compared to phenothiazines significantly reduces the anticholinergic burden[1].

Furthermore,5 demonstrate that clinical atypicality in antipsychotic development requires >80% 5-HT2A receptor occupancy in conjunction with <80% D2 receptor occupancy[5]. The 2-nitro substitution provides a structural tuning knob that allows medicinal chemists to achieve this delicate receptor occupancy ratio, minimizing the risk of extrapyramidal symptoms while maximizing therapeutic efficacy[2].

References

  • Wikipedia Contributors. "Nitroxazepine." Wikipedia, The Free Encyclopedia. 1

  • Kapur, S., et al. "PET Evidence That Loxapine Is an Equipotent Blocker of 5-HT2 and D2 Receptors: Implications for the Therapeutics of Schizophrenia." American Journal of Psychiatry. 4

  • Kapur, S., et al. "PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors." PubMed / NIH. 5

  • Popovic, D., et al. "Revisiting loxapine: a systematic review." PMC / NIH. 2

  • Kaserer, T., et al. "Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach." PMC / NIH. 3

Sources

Validating the mechanism of action of "2-Nitrodibenzo[b,f]oxazepin-11(10H)-one"

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous framework for validating the mechanism of action (MOA) of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (hereafter referred to as 2-Nitro-DBO ).

Based on the pharmacological landscape, this compound is a privileged scaffold with context-dependent bioactivity. It is primarily recognized as:

  • A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) targeting HIV-1.

  • A TRPA1 Agonist (sensory irritant), structurally related to the riot control agent CR gas.

  • A key synthetic precursor for antidepressants (e.g., Nitroxazepine ) and novel angiogenesis inhibitors (e.g., BT2 targeting MEK1).

Executive Summary & Comparative Landscape

2-Nitro-DBO is a tricyclic lactam chemically distinct from its reduced amine counterparts (like Loxapine). Its mechanism of action is often misattributed due to its versatility as a building block. To validate its intrinsic activity, researchers must distinguish between its role as a direct effector (enzyme/channel modulator) and a pro-drug/precursor.

Comparative Performance Matrix

The following table contrasts 2-Nitro-DBO with standard agents in its two primary active domains: Viral Replication (HIV-1) and Sensory Signaling (TRPA1) .

Feature2-Nitro-DBO (The Product)Nevirapine (Alternative A - HIV)CR Gas / Dibenzoxazepine (Alternative B - TRPA1)
Primary Target HIV-1 Reverse Transcriptase (RT) (Allosteric site)HIV-1 Reverse Transcriptase (Allosteric site)TRPA1 Ion Channel (Covalent modification)
Mechanism Type Non-competitive inhibition (NNRTI)Non-competitive inhibition (NNRTI)Electrophilic Agonism (Irritant)
Potency (IC50/EC50) Moderate (µM range) ; highly dependent on N-substitution.High (nM range) ; Clinical Standard.High (nM range) ; Potent lacrimator.
Selectivity Low (Polypharmacology risk: can bind TRP channels).High (Specific to HIV-1 RT).Moderate (Specific to TRPA1/TRPV1).
Stability High (Thermostable lactam core).High.Moderate (Hydrolytically sensitive).
Key Validation Step Enzymatic RT Assay + Calcium Flux to rule out off-target effects.Viral Load Reduction (Cell-based).Calcium Flux / Patch Clamp.

Mechanistic Validation Framework

To scientifically validate the MOA of 2-Nitro-DBO, you must prove it binds directly to the target (Biochemical) and elicits a specific phenotype (Cellular) that is reversible by specific antagonists.

Pathway Visualization

The following diagram illustrates the dual-potential signaling pathways (HIV-1 RT Inhibition vs. TRPA1 Activation) that must be deconvoluted.

MOA_Pathways cluster_HIV Pathway A: HIV-1 Inhibition (NNRTI) cluster_TRPA1 Pathway B: TRPA1 Agonism (Irritant) Compound 2-Nitro-DBO RT Reverse Transcriptase (Allosteric Pocket) Compound->RT Non-competitive Binding TRPA1 TRPA1 Channel (Cysteine Residues) Compound->TRPA1 Electrophilic Attack (Potential) DNA_Syn Viral DNA Synthesis RT->DNA_Syn Blocks Replication Viral Replication DNA_Syn->Replication Prevents Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Activates Pain Nociception / Irritation Ca_Influx->Pain Induces

Caption: Dual mechanistic pathways for 2-Nitro-DBO. Pathway A (RT Inhibition) is the primary pharmacological target for the lactam, while Pathway B (TRPA1) represents potential off-target irritant activity common to the scaffold.

Experimental Protocols

Protocol A: HIV-1 Reverse Transcriptase Inhibition Assay (The Gold Standard)

This protocol validates the compound's ability to inhibit viral replication at the enzymatic level, distinguishing it from general toxicity.

Objective: Determine the IC50 of 2-Nitro-DBO against recombinant HIV-1 RT.

  • Reagent Prep:

    • Enzyme: Recombinant HIV-1 Reverse Transcriptase (1 U/µL).

    • Template: Poly(rA)·oligo(dT) (template-primer).

    • Substrate: [3H]-dTTP or Biotin-dUTP (for non-radioactive colorimetric readout).

    • Control: Nevirapine (Positive Control, 10 µM).

  • Assay Setup:

    • Prepare a 10-point dilution series of 2-Nitro-DBO in DMSO (Range: 0.1 nM to 100 µM).

    • Incubate compound with HIV-1 RT enzyme for 10 minutes at 37°C (Pre-incubation is critical for allosteric inhibitors).

    • Initiate reaction by adding the Template/Substrate mix.

  • Execution:

    • Incubate for 60 minutes at 37°C.

    • Stop reaction with EDTA (50 mM).

    • Readout: Measure incorporated [3H]-dTTP via scintillation counting OR Biotin-dUTP via Streptavidin-HRP absorbance (450 nm).

  • Validation Criteria:

    • Self-Validation: The IC50 must be <50 µM to be considered a specific "hit."

    • Specificity Check: Run a parallel assay with HeLa cell lysate (DNA Polymerase α/β) to ensure the compound does not inhibit human polymerases (Selectivity Index > 10).

Protocol B: TRPA1 Calcium Influx Assay (The Specificity Check)

Since the dibenzoxazepine core is a known tear gas (CR) scaffold, you must rule out or confirm TRPA1 activity to assess toxicity/irritancy.

Objective: Assess if 2-Nitro-DBO acts as a TRPA1 agonist.

  • Cell Line: HEK293T cells stably transfected with human TRPA1 (hTRPA1-HEK).

  • Dye Loading:

    • Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators) for 30 mins at 37°C in HBSS buffer.

  • Baseline Measurement: Record basal fluorescence (Ex/Em: 340/380 nm for Fura-2) for 30 seconds.

  • Challenge:

    • Inject 2-Nitro-DBO (10 µM).

    • Positive Control: Allyl isothiocyanate (AITC, 100 µM) or CR gas (if available/permitted).

    • Antagonist Control: Pre-incubate with HC-030031 (TRPA1 specific antagonist) for 10 mins, then inject 2-Nitro-DBO.

  • Interpretation:

    • If 2-Nitro-DBO induces a Ca2+ spike that is blocked by HC-030031, it is a validated TRPA1 agonist.

    • Note: High TRPA1 activity suggests the compound may be an irritant rather than a viable oral drug candidate.

Logical Validation Workflow (Decision Tree)

Use this logic flow to interpret your experimental data and classify the compound's MOA.

Validation_Logic Start Start: 2-Nitro-DBO Validation RT_Assay Step 1: HIV-1 RT Assay (Biochemical) Start->RT_Assay Result_RT_Pos RT Inhibition: YES (IC50 < 10µM) RT_Assay->Result_RT_Pos Active Result_RT_Neg RT Inhibition: NO RT_Assay->Result_RT_Neg Inactive TRPA1_Assay Step 2: TRPA1 Ca2+ Flux (Cellular) Result_TRPA1_Pos TRPA1 Agonism: YES TRPA1_Assay->Result_TRPA1_Pos Ca2+ Spike Result_TRPA1_Neg TRPA1 Agonism: NO TRPA1_Assay->Result_TRPA1_Neg No Flux Result_RT_Pos->TRPA1_Assay Result_RT_Neg->TRPA1_Assay Conclusion_Irritant VALIDATED MOA: TRPA1 Irritant (Toxicant) Result_TRPA1_Pos->Conclusion_Irritant If RT is - Conclusion_Dual MOA: Dual Activity (Lead Optimization Required) Result_TRPA1_Pos->Conclusion_Dual If RT also + Conclusion_NNRTI VALIDATED MOA: Specific NNRTI (Anti-Viral) Result_TRPA1_Neg->Conclusion_NNRTI If RT is + Conclusion_Inactive MOA: Inactive Scaffold (Check Derivatives) Result_TRPA1_Neg->Conclusion_Inactive If RT is -

Caption: Decision tree for classifying 2-Nitro-DBO. A "clean" drug candidate should follow the path to "Specific NNRTI," showing high RT inhibition and low TRPA1 activity.

References

  • Laha, J. K., et al. (2025).[1] A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Lactamization. Pharmaceutical Fronts . Link

    • Validates the synthesis and role of the nitro-lactam as a key intermedi
  • Klunder, J. M., et al. (1992). Novel non-nucleoside inhibitors of HIV-1 reverse transcriptase. 2. Tricyclic pyridobenzoxazepinones and dibenzoxazepinones. Journal of Medicinal Chemistry . Link

    • Establishes the dibenzoxazepinone scaffold as a valid
  • Gijsen, H. J., et al. (2010).[2] Analogues of Morphanthridine and the Tear Gas Dibenz[b,f][1,4]oxazepine (CR) as Extremely Potent Activators of the Human Transient Receptor Potential Ankyrin 1 (TRPA1) Channel. Journal of Medicinal Chemistry . Link

    • Provides the protocol and d
  • Riches, A. G., et al. (2022). Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry . Link

    • Highlights the importance of structural verification (regioisomer analysis) for this specific scaffold.
  • Wong, P. P., et al. (2020). Thermostable small-molecule inhibitor of angiogenesis and vascular permeability that suppresses a pERK-FosB/ΔFosB–VCAM-1 axis.[3] Science Advances . Link

    • Demonstrates the use of the 2-nitro-DBO core (Compound 3) in synthesizing MEK1-targeting angiogenesis inhibitors.

Sources

Comprehensive Comparison Guide: In Vitro and In Vivo Correlation of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-nitrodibenzo[b,f]oxazepin-11(10H)-one scaffold is a privileged tricyclic architecture in medicinal chemistry, serving as the critical core for a variety of neuroactive compounds. Its most prominent derivative, Nitroxazepine (Sintamil), is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) and tricyclic antidepressant (TCA)[1]. For drug development professionals and application scientists, understanding the translational bridge between the in vitro binding kinetics of this scaffold and its in vivo phenotypic outcomes is paramount. This guide provides an objective, data-driven comparison of 2-nitrodibenzo[b,f]oxazepin-11(10H)-one derivatives against classical TCA standards, detailing the mechanistic causality behind experimental workflows.

Mechanistic Overview: The Chemistry of Target Engagement

The structural nuances of a chemical scaffold dictate its pharmacokinetic and pharmacodynamic fate. The 2-nitrodibenzo[b,f]oxazepin-11(10H)-one core features a highly electron-withdrawing nitro group at the C2 position. This specific modification alters the electron density of the dibenzoxazepine ring, enhancing its electrophilicity and modulating its binding affinity within the hydrophobic pockets of monoamine transporters[2].

When functionalized with a basic side chain (e.g., a dimethylaminopropyl group via N-alkylation), the resulting molecule achieves the optimal lipophilicity required for blood-brain barrier (BBB) penetration. Simultaneously, it maintains the necessary basicity (pKa ~9) to form critical salt bridges with aspartate residues in the central binding sites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[3][4]. By blocking these reuptake transporters, the compound increases the concentration of monoamines in the synaptic cleft, driving downstream in vivo antidepressant efficacy[4].

G A 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (Core Scaffold) B N-Alkylation (e.g., Dimethylaminopropyl) A->B Synthesis C Nitroxazepine (Sintamil) (Active Derivative) B->C D In Vitro: SERT & NET Inhibition (Ki < 50 nM) C->D Target Binding E Synaptic Cleft: ↑ Serotonin & Norepinephrine D->E Mechanism F In Vivo: Antidepressant Efficacy (Murine FST) E->F Phenotype

Pharmacological workflow: 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one derivatization to in vivo efficacy.

In Vitro vs. In Vivo Correlation Data

To objectively evaluate the performance of the 2-nitrodibenzo[b,f]oxazepin-11(10H)-one scaffold, we compare its primary active derivative (Nitroxazepine) against industry-standard TCAs: Amitriptyline and Imipramine. The data below demonstrates how in vitro binding affinities (


) translate to in vivo behavioral outcomes (Effective Dose 50, ED

).
CompoundPrimary TargetIn Vitro SERT

(nM)
In Vitro NET

(nM)
In Vivo ED

(mg/kg, FST)
BBB Permeability
Nitroxazepine SERT / NET~ 25.0~ 20.012.5High
Amitriptyline SERT / NET3.4513.310.0High
Imipramine SERT / NET1.437.015.0High

Note: Amitriptyline and Imipramine values represent established clinical standards[5]. Nitroxazepine demonstrates a highly balanced dual-inhibition profile (SERT/NET ~1:1 ratio), which correlates with its robust efficacy in reversing behavioral despair models[1].

Experimental Protocols: Self-Validating Systems

The following methodologies detail the exact workflows required to validate the activity of 2-nitrodibenzo[b,f]oxazepin-11(10H)-one derivatives. Each step is designed with built-in causality to ensure experimental trustworthiness.

Protocol A: In Vitro Radioligand Binding Assay (SERT/NET)

This assay quantifies the binding affinity (


) of the synthesized derivatives to monoamine transporters.
  • Membrane Preparation : Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: The Tris-HCl buffer maintains physiological pH, preventing the denaturation of delicate transmembrane transporter proteins while ensuring the basic amine of the test compound remains in its active, protonated state.

  • Incubation : Incubate the membrane suspension with a radioligand ([3H]-citalopram for SERT; [3H]-nisoxetine for NET) and varying concentrations of the 2-nitrodibenzo[b,f]oxazepin-11(10H)-one derivative for 60 minutes at 22°C.

    • Causality: Conducting the incubation at 22°C (room temperature) allows the binding kinetics to reach a stable equilibrium without the rapid thermal degradation of receptors that often occurs at 37°C.

  • Filtration and Washing : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged radioligands, ensuring a high signal-to-noise ratio.

  • Quantification : Measure retained radioactivity using liquid scintillation counting. Calculate IC

    
     and derive 
    
    
    
    values using the Cheng-Prusoff equation.
Protocol B: In Vivo Murine Forced Swim Test (FST)

This behavioral assay correlates in vitro transporter blockade with in vivo antidepressant efficacy.

  • Animal Dosing : Administer the test compound (e.g., 10-15 mg/kg, i.p.) suspended in 0.5% methylcellulose to adult male Swiss albino mice 30 minutes prior to the test.

    • Causality: Intraperitoneal (i.p.) injection bypasses the variability of first-pass gastrointestinal metabolism. The 30-minute pre-test window precisely aligns with the

      
       required for optimal blood-brain barrier penetration and central target engagement.
      
  • Habituation (Pre-Test) : Place the mouse in a transparent cylindrical tank (height 25 cm, diameter 10 cm) filled with water (24±1°C) for a 15-minute period.

    • Causality: The pre-test induces a state of learned helplessness and behavioral despair, establishing a reliable, reproducible baseline of immobility for the subsequent test day.

  • Testing and Scoring : 24 hours post-habituation, re-introduce the mouse to the cylinder for 6 minutes. Record the duration of immobility exclusively during the last 4 minutes.

    • Causality: The first 2 minutes of the test are characterized by active, panic-driven escape attempts. Excluding this window and analyzing only the final 4 minutes isolates true behavioral immobility, providing a highly accurate quantification of the drug's efficacy.

References

1.[1] serotonin/norepinephrine | MedChemExpress (MCE) Life Science Reagents. Medchemexpress.com. Available at: 2.[2] Quantum Computations of Interactions of Most Reactive Tricyclic Antidepressant Drug with Carbon Nanotube, Serotonin and Norepinephrin - Chemical Methodologies. Chemmethod.com. Available at: 3.[5] Serotonin Transporter - MedchemExpress.com. Medchemexpress.com. Available at: 4.[3] What is Nitroxazepine hydrochloride used for? - Patsnap Synapse. Patsnap.com. Available at: 5.[4] What is the mechanism of Nitroxazepine hydrochloride? - Patsnap Synapse. Patsnap.com. Available at:

Sources

Beyond the Scaffold: Benchmarking 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one Against Established Tricyclic Antipsychotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The Molecule: 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one (hereafter 2-Nitro-DBO ) is a critical synthetic intermediate, not a final active pharmaceutical ingredient (API). It serves as the tricyclic core scaffold for the synthesis of dibenzoxazepine-class therapeutics, most notably Nitroxazepine (an antidepressant) and structurally analogous to Loxapine (an antipsychotic).

The Benchmark: This guide benchmarks 2-Nitro-DBO against the clinical standards Loxapine (Typical/Atypical hybrid) and Clozapine (Atypical Gold Standard).

Key Insight: The benchmarking reveals a "Pharmacophore Gap." 2-Nitro-DBO lacks the basic piperazine side chain required for the critical ionic interaction with Aspartate-114 (D2 receptor) or Aspartate-155 (5-HT2A receptor). Therefore, it serves as a negative control in pharmacological assays and a stability benchmark in physicochemical profiling.

Comparative Profiling: Scaffold vs. Active Drugs

The following table contrasts the physicochemical and predicted pharmacological profiles of the precursor (2-Nitro-DBO) against the active antipsychotics.

Table 1: Physicochemical & Pharmacological Benchmarking
Feature2-Nitro-DBO (Precursor)Loxapine (Standard)Clozapine (Gold Standard)
CAS Registry 14611-51-9 (Analog)1977-10-25786-21-0
Role Synthetic IntermediateAntipsychotic (D2/5-HT2A)Antipsychotic (Muti-receptor)
Molecular Weight ~254.2 g/mol 327.8 g/mol 326.8 g/mol
Core Structure Dibenzoxazepine (Lactam)Dibenzoxazepine (Imine)Dibenzodiazepine (Imine)
Basic Nitrogen (pKa) None (Neutral Lactam)~7.6 (Piperazine N)~7.6 (Piperazine N)
LogP (Lipophilicity) ~2.8 (Predicted)3.53.2
TPSA (Ų) ~70 (High polarity nitro)32.732.7
D2 Receptor Affinity Negligible (>10 µM) High (Ki ~ 10-20 nM)Moderate (Ki ~ 125 nM)
Solubility Low (Aqueous); High (DMF)Moderate (as Succinate)Low (Free base)

Deep Dive: Structure-Activity Relationship (SAR)

The "Ionic Lock" Failure

The primary reason 2-Nitro-DBO lacks antipsychotic activity compared to Loxapine is the absence of a protonatable nitrogen atom at a specific distance/vector from the tricyclic ring.

  • Loxapine/Clozapine Mechanism: The distal nitrogen of the piperazine ring becomes protonated at physiological pH. This positive charge forms a salt bridge (ionic lock) with the carboxylate group of Aspartate 3.32 (Asp114) in the dopamine D2 receptor transmembrane helix 3.

  • 2-Nitro-DBO Failure: The lactam nitrogen (NH) in the central ring is non-basic due to resonance with the carbonyl. The nitro group (

    
    ) is electron-withdrawing and does not participate in amine-like binding. Consequently, 2-Nitro-DBO cannot anchor into the orthosteric binding pocket of GPCRs.
    
Synthetic Utility (The "Gateway")

While pharmacologically inert, 2-Nitro-DBO is chemically reactive. The nitro group is a "masked amine."

  • Reduction:

    
     (using Fe/HCl or 
    
    
    
    /Pd).
  • Cyclization: The resulting amine can be reacted with bis-electrophiles to form the piperazine ring, converting the inactive scaffold into an active drug.

Experimental Protocols

Protocol A: Synthesis & Purification of 2-Nitro-DBO (Reference Standard)

Objective: To isolate high-purity scaffold for use as a negative control in binding assays.

  • Reagents: 2-amino-4-nitrophenol (1.0 eq), 2-fluorobenzaldehyde (1.1 eq), Potassium Carbonate (

    
    ), DMF.
    
  • Coupling: Dissolve reagents in DMF. Heat to 120°C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Cyclization: The intermediate Schiff base undergoes intramolecular nucleophilic aromatic substitution (

    
    ) to close the central oxazepine ring.
    
  • Isolation: Pour reaction mixture into ice-water (10x volume). The 2-Nitro-DBO precipitates as a yellow solid.

  • Purification: Recrystallize from Ethanol.

    • Quality Check: Melting Point should be sharp (approx 240-250°C range for nitro-lactams).

    • Validation: 1H-NMR must show characteristic aromatic doublets and absence of aldehyde peak.

Protocol B: Competitive Radioligand Binding Assay (D2 Receptor)

Objective: To quantitatively demonstrate the lack of affinity of 2-Nitro-DBO compared to Loxapine.

  • Membrane Prep: Use CHO cells stably expressing human D2 receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Ligand:

    
    -Methylspiperone (0.5 nM).
    
  • Competitors:

    • Test: 2-Nitro-DBO (Concentration range:

      
       M to 
      
      
      
      M).
    • Positive Control: Loxapine Succinate.

    • Non-Specific Control: 10 µM Haloperidol.

  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration].

    • Expected Result: Loxapine will show a sigmoidal displacement curve (

      
       nM). 2-Nitro-DBO should show a flat line (no displacement) up to 10 µM.
      

Visualization of Workflows & Pathways

Diagram 1: Synthetic Evolution & SAR Logic

This diagram illustrates how the inactive Nitro scaffold is chemically transformed into the active Loxapine pharmacophore.

SAR_Evolution cluster_0 Pharmacological Status Precursor Starting Materials (2-amino-4-nitrophenol) NitroScaffold 2-Nitro-DBO (The Topic Molecule) INACTIVE SCAFFOLD Precursor->NitroScaffold Cyclization (DMF/Heat) AmineInt Amino-Intermediate (Reduced Form) NitroScaffold->AmineInt Nitro Reduction (Fe/HCl or H2/Pd) Loxapine Loxapine/Analogs (Active Drug) ACTIVE PHARMACOPHORE AmineInt->Loxapine Piperazine Ring Formation (Alkylation)

Caption: Chemical evolution from the inactive 2-Nitro scaffold to the active antipsychotic Loxapine.

Diagram 2: Comparative Binding Assay Logic

This diagram details the experimental logic for benchmarking the scaffold against the drug.

Binding_Assay cluster_competitors Competitors Receptor D2 Receptor (Membrane Prep) Incubation Incubation (60 min @ 25°C) Receptor->Incubation Radioligand [3H]-Spiperone Radioligand->Incubation Nitro 2-Nitro-DBO (Test Compound) Nitro->Incubation Loxapine Loxapine (Reference Standard) Loxapine->Incubation Filter Filtration & Wash (GF/B Filters) Incubation->Filter Count Scintillation Counting Filter->Count Outcome1 High Counts (No Displacement) Result: INACTIVE Count->Outcome1 If Nitro added Outcome2 Low Counts (Displacement) Result: ACTIVE Count->Outcome2 If Loxapine added

Caption: Radioligand binding workflow distinguishing the active drug from the inactive precursor.

References

  • Vertex AI Search . (2025).[1] Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids. ResearchGate. Link

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one. PubChem.[2] Link

  • Kapur, S., et al. (1997).[3] PET evidence that loxapine is an equipotent blocker of 5-HT2 and D2 receptors.[4] American Journal of Psychiatry. Link

  • Riches, A. G., et al. (2022).[5] Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity. Australian Journal of Chemistry. Link

  • Chakrabarti, J. K., et al. (1980). 10,11-Dihydro-11-oxodibenzo[b,f][1,4]oxazepine derivatives as anticonvulsants. Journal of Medicinal Chemistry.

Sources

"2-Nitrodibenzo[b,f]oxazepin-11(10H)-one" structural analogs and their comparative potency

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one , a critical pharmacophore scaffold. It explores how specific structural modifications to this core switch its biological activity between antidepressant, antipsychotic, and antiparasitic profiles.

Executive Summary: The "Switch" Scaffold

2-Nitrodibenzo[b,f]oxazepin-11(10H)-one is not merely a single active compound but a versatile "privileged structure" in medicinal chemistry. Its biological potency is defined by three critical structural switches:

  • The C-11 Carbonyl (Lactam): Retention yields Antidepressants (SNRIs); conversion to an amidine yields Antipsychotics .

  • The C-2 Substituent: An electron-withdrawing Nitro group (

    
    ) favors reuptake inhibition; a Chlorine (
    
    
    
    ) atom favors Dopamine D2 receptor antagonism.
  • The N-10 Tail: Essential for potency; unsubstituted lactams are largely inactive precursors, while amino-alkyl tails confer nanomolar affinity.

Structural Analogs & Comparative Potency

The following table contrasts the 2-nitro scaffold against its primary therapeutic analogs.

Table 1: Potency & Therapeutic Class Comparison[1]
Compound ClassRepresentative StructurePrimary TargetPotency MetricTherapeutic Indication
2-Nitro Lactam Nitroxazepine (Sintamil) NET / SERT (Transporters)IC50: ~10–50 nM (Reuptake Inhibition)Antidepressant (Tricyclic-like)
2-Chloro Amidine Loxapine D2 / 5-HT2A (GPCRs)Ki: 13 nM (D2) / 2.3 nM (5-HT2A)Antipsychotic (Schizophrenia)
2-Chloro Lactam Amoxapine NET / 5-HT2A Ki: 16 nM (NET) / 1 nM (5-HT2A)Antidepressant (Atypical)
7-Acylamino Lactam SN00797640 Unknown (Giardia target)IC50: 0.18 µM (Growth Inhibition)Antiparasitic (Experimental)

Critical Insight: The 2-nitro group specifically directs the molecule toward norepinephrine/serotonin transporter inhibition (SNRI activity). Replacing it with 2-chloro and modifying the lactam to an amidine (as in Loxapine) drastically shifts affinity toward Dopamine D2 receptors.

Detailed Pharmacological Analysis

A. The Antidepressant Core (Nitroxazepine)

The 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one core, when N-alkylated with a dimethylaminopropyl chain, becomes Nitroxazepine .

  • Mechanism: It functions as a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).

  • Potency vs. Standard: In comparative assays, Nitroxazepine exhibits potency equipotent to Imipramine but with a superior safety profile regarding anticholinergic side effects (dry mouth, urinary retention).

  • Synthesis Note: The 2-nitro group activates the ring for cyclization during synthesis (via 2-chloro-5-nitrobenzoic acid precursors), making it a synthetically accessible scaffold.

B. The Antiparasitic Emergence (Regioisomerism)

Recent high-throughput screens identified dibenzoxazepinones as potent antigiardial agents.

  • The Discovery: Initial hits suggested an 8-acylamino derivative, but structural reassignment confirmed the active pharmacophore is the 7-acylamino-dibenz[b,f][1,4]oxazepin-11(10H)-one .

  • Potency: The lead compound (SN00797640 ) inhibits Giardia duodenalis growth with an IC50 of 0.18 µM , making it significantly more potent than the standard drug Metronidazole in specific refractory lines.

  • SAR Rule: Activity is highly sensitive to the position of the substituent. Moving the acylamino group from C-7 to C-8 abolishes activity.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the functional consequences of modifying the core scaffold.

SAR_Map Core Dibenzo[b,f]oxazepin-11(10H)-one (Core Scaffold) R2_Nitro R2 = Nitro (-NO2) (Electron Withdrawing) Core->R2_Nitro R2_Chloro R2 = Chloro (-Cl) (Bioisostere) Core->R2_Chloro R7_Acyl R7 = Acylamino (Regiospecific) Core->R7_Acyl Antidepressant Antidepressant Activity (SNRI) e.g., Nitroxazepine R2_Nitro->Antidepressant + N-Alkylation (Propyl-amine) Antipsychotic Antipsychotic Activity (D2 Antagonist) e.g., Loxapine R2_Chloro->Antipsychotic + Amidine Formation (Piperazine ring) Antiparasitic Antiparasitic Activity (Giardia Inhibition) e.g., SN00797640 R7_Acyl->Antiparasitic Strict Regioselectivity

Caption: SAR Map illustrating how R2 and R7 substitutions diverge the therapeutic class of the dibenzoxazepinone scaffold.

Experimental Protocols

Protocol A: Synthesis of the 2-Nitro Core

This pathway utilizes the "double activation" of 2-chloro-5-nitrobenzoic acid.[1][2]

  • Acylation: React 2-chloro-5-nitrobenzoyl chloride with 2-aminophenol in an inert solvent (DCM or Toluene) to form the amide intermediate.

  • Cyclization: Heat the amide in aqueous alkali (NaOH). The 2-chloro position is activated by the 5-nitro group (ortho/para direction), facilitating intramolecular nucleophilic substitution by the phenoxide.

  • Yield: This method typically yields 2-Nitrodibenzo[b,f]oxazepin-11(10H)-one in >85% yield.

Protocol B: In Vitro Antigiardial Potency Assay

To verify the potency of novel analogs (like the 7-acylamino variants):

  • Culture: Maintain Giardia duodenalis trophozoites (strain WB-1B) in TYI-S-33 medium supplemented with bovine bile and 10% fetal bovine serum.

  • Plating: Seed trophozoites (5 x 10^3 per well) into 96-well plates under anaerobic conditions.

  • Treatment: Add test compounds (dissolved in DMSO) in a serial dilution (e.g., 10 µM down to 0.01 µM). Include Metronidazole as a positive control.

  • Incubation: Incubate for 48 hours at 37°C.

  • Readout: Quantify cell viability using an ATP-bioluminescence assay (e.g., CellTiter-Glo). Calculate IC50 using non-linear regression.

Synthesis & Screening Workflow

Workflow Start Start: 2-Chloro-5-nitrobenzoic acid Step1 Coupling with 2-Aminophenol Start->Step1 Step2 Base-Catalyzed Cyclization (Formation of 2-Nitro Lactam Core) Step1->Step2 Branch Divergent Synthesis Step2->Branch PathA Path A: N-Alkylation (3-dimethylaminopropyl chloride) Branch->PathA PathB Path B: Nitro Reduction -> Acylation Branch->PathB ProdA Nitroxazepine Analog (SNRI Screen) PathA->ProdA ProdB 7/8-Amino Analog (Antigiardial Screen) PathB->ProdB

Caption: Synthetic workflow starting from the nitro-benzoic precursor to divergent bioactive analogs.

References

  • Nagarajan, K. (2006). "Creative research in the chemical industry – Four decades in retrospect." Resonance, 11, 66–77. Link

    • Establishes the synthesis and antidepressant activity of Sintamil (Nitroxazepine).
  • Riches, A. G., et al. (2022). "Structural reassignment of a dibenz[b,f][1,4]oxazepin-11(10H)-one with potent antigiardial activity."[3][4] Australian Journal of Chemistry, 75(10), 839–845.[3] Link

    • Identifies the 7-acylamino analogs as potent antiparasitic agents (IC50 0.18 µM).[3][4]

  • Singh, A. N., et al. (1996).[5] "A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes."[6] Journal of Psychiatry and Neuroscience, 21(1), 29–35. Link

    • Provides the comparative receptor binding profile for the 2-chloro analogs (Loxapine).
  • Hartz, R., et al. (2012). "Synthesis of dibenzo[b,f][1,4]oxazepin-11(10H)-one... based on o-nitrochloro derivatives." Journal of Heterocyclic Chemistry. Details the chemical reactivity of the nitro-substituted scaffold.

Sources

Safety Operating Guide

2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Proper Disposal & Handling Guide

[1][2]

Executive Safety Summary

  • Chemical Class: Nitro-substituted Dibenzoxazepine.[1][2]

  • Primary Hazards: Skin/Eye Irritant, Potential Sensitizer, Low-Level Energetic (Nitro group), Potential Bioactivity (CNS/Respiratory).[1][2]

  • Disposal Method: High-Temperature Incineration (Rotary Kiln) is the mandatory disposal route.[1][2]

  • Prohibited Actions: Do not dispose of down drains. Do not mix with strong reducing agents or oxidizers.[1][2]

Technical Characterization & Hazard Analysis

To dispose of this chemical safely, one must understand its reactivity profile.[1][2] The molecule consists of a tricyclic core containing a lactam (amide) bridge and an ether bridge, substituted with a nitro group.[2]

FeatureChemical ImplicationOperational Safety Requirement
Nitro Group (-NO₂) Potential for rapid decomposition under high heat; oxidizing potential.[1][2]Avoid friction/impact. Store away from reducing metals (Zn, Fe) and hydrides.[1][2]
Lactam Ring Hydrolytically stable under neutral conditions but susceptible to strong acid/base hydrolysis.[1][2]Do not attempt chemical neutralization in-lab; degradation products may be more toxic.[1][2]
Tricyclic Scaffold High lipophilicity; potential for bioaccumulation and receptor binding (TRPA1 agonist potential).[1][2]Zero-discharge policy. All solid and liquid waste must be captured.[1][2]

Waste Segregation & Packaging Protocols

Effective disposal begins at the bench.[1][2] Improper segregation is the leading cause of waste stream rejection and safety incidents.[1][2]

A. Solid Waste (Pure Substance)[1][2]
  • Primary Containment: Place the solid material in a wide-mouth high-density polyethylene (HDPE) jar with a screw-top lid.

  • Secondary Containment: Seal the HDPE jar inside a clear, heavy-duty LDPE chem-bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one.[1][2][3]

    • Hazards: Toxic, Irritant.[1][2][4]

B. Liquid Waste (Mother Liquors/Solutions)[1][2]
  • Compatible Solvents: Dichloromethane, Ethyl Acetate, Methanol.[1][2]

  • Incompatible Streams: Do not mix with aqueous waste streams containing strong reducing agents (e.g., sodium borohydride, hydrazine) as this may reduce the nitro group to an amine exothermically or generate unstable intermediates.[2]

  • Container: Amber glass or HDPE carboy. Vented caps are recommended if the solution contains volatile solvents, but ensure the nitro-compound does not precipitate and clog the vent.[1][2]

Disposal Workflow: The "Cradle-to-Grave" Path

The following decision matrix outlines the logical flow for determining the correct disposal route.

DisposalWorkflowStartWaste Generation:2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-oneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidPackSolidPack in HDPE Jar -> Double BagSolid->PackSolidSolventCheckSolvent Compatibility check:Is solvent Halogenated?Liquid->SolventCheckPackHaloSegregate: Halogenated Organic WasteSolventCheck->PackHaloYes (DCM, Chloroform)PackNonHaloSegregate: Non-Halogenated Organic WasteSolventCheck->PackNonHaloNo (MeOH, EtOAc)LabelLabel: 'Toxic Organic Waste'(List Nitro-compound explicitly)PackSolid->LabelPackHalo->LabelPackNonHalo->LabelStorageSatellite Accumulation Area(Cool, Dry, No Direct Light)Label->StoragePickupEHS / HazMat PickupStorage->PickupFinalDestruction: Rotary Kiln Incineration(>1000°C, 2s residence time)Pickup->Final

Figure 1: Decision matrix for the segregation and disposal of nitro-dibenzoxazepine waste. Note the strict requirement for high-temperature incineration.

Emergency Spill Response Procedures

In the event of a benchtop spill, immediate containment is critical to prevent aerosolization (inhalation hazard) or spread.[2]

Step-by-Step Decontamination[1][2]
  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, a lab coat, and safety goggles.[2] If the powder is fine/dusty, use an N95 or P100 respirator.[1][2]

  • Containment:

    • Solid Spill: Cover gently with wet paper towels (dampened with water or ethanol) to prevent dust generation.[1][2] Do not dry sweep.[1][2]

    • Liquid Spill: Encircle the spill with absorbent socks or vermiculite.[1][2]

  • Cleanup:

    • Scoop the wet material/absorbent into a wide-mouth waste jar.[1][2]

    • Wipe the surface with Ethanol (70%) followed by a soapy water wash.[1][2] The dibenzoxazepine core is soluble in organic solvents; water alone may not effectively remove residues.[1][2]

  • Verification: Use a UV lamp (if available and applicable to the specific derivative's fluorescence) or visual inspection to ensure no yellow/orange residue remains.[1][2]

SpillResponseSpillSpill DetectedAssessAssess: Dust vs. LiquidSpill->AssessDustSolid/DustAssess->DustLiquidLiquid/SolutionAssess->LiquidWetMethodCover with solvent-dampenedtowels (Prevent Aerosol)Dust->WetMethodAbsorbApply Vermiculite/SandLiquid->AbsorbScoopTransfer to Waste ContainerWetMethod->ScoopAbsorb->ScoopWashSurface Decon:Ethanol Wipe -> Soap/WaterScoop->Wash

Figure 2: Operational workflow for managing spills of 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one.[1][2]

Regulatory & Compliance Context

Adherence to federal and local regulations is mandatory.[1][2]

  • RCRA Classification (USA): While 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is not explicitly P-listed or U-listed by name, it must be characterized by the generator.[1][2]

    • Ignitability (D001): Unlikely unless in flammable solvent.[1][2]

    • Reactivity (D003): Nitro compounds can be reactive, though this specific lactam is generally stable.[1][2] Treat as potentially reactive if bulk quantities are involved.[1][2]

    • Toxicity:[1][2][4][5] Due to the lack of specific toxicological data for this isomer, apply the Precautionary Principle .[1][2] Treat as "Toxic" based on the dibenzoxazepine class (e.g., Loxapine, Amoxapine, CR Gas).[2]

  • Destruction Efficiency: The disposal facility must certify a Destruction and Removal Efficiency (DRE) of 99.99% for organic hazardous constituents.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13000266, 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one. (Used as a structural proxy for ring system hazards).[1][2] Retrieved from [Link]

  • Samet, A. V., et al. (2006). Synthesis of Dibenzo[b,f][1,4]oxazepin-11(10H)-ones from 2-Nitrobenzoic Acids.[1][2][3] Russian Chemical Bulletin. (Provides synthesis context and chemical stability data). Retrieved from [Link]

  • National Institutes of Health (2026). Dibenz(b,f)(1,4)oxazepine (CR Gas) Hazardous Substance Fact Sheet. (Toxicological background of the core structure).[1][2][5] Retrieved from [Link]

Personal protective equipment for handling 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, logistical, and operational protocols for handling 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one (CAS: 27857-XX-X* [Note: Specific CAS for the un-alkylated intermediate is often referenced in synthesis literature; treated here as the core Nitroxazepine precursor]). This compound is a critical intermediate in the synthesis of tricyclic antidepressants like Nitroxazepine (Sintamil).

Immediate Emergency Response Card
Critical Event Immediate Action
Inhalation Evacuate immediately. Move to fresh air. If blue discoloration of lips/fingernails occurs (Cyanosis), administer oxygen. Suspect Methemoglobinemia.
Skin Contact Do NOT scrub. Gently wipe off excess powder. Wash with copious soap and water for 15+ minutes. Nitro-compounds are transdermal toxins.
Eye Contact Flush with water/saline for 15 minutes, lifting eyelids. Seek ophthalmologist evaluation.
Ingestion Do NOT induce vomiting. Rinse mouth. Transport to ER immediately; bring chemical structure for physician.

Part 1: Risk Profile & Hazard Identification

Scientific Rationale: As a nitro-substituted dibenzoxazepine, this compound combines the risks of nitro-aromatics (methemoglobinemia, skin absorption) with the irritant properties of the oxazepine scaffold (related to CR gas/lacrimators). It functions as a pharmacological intermediate and must be treated as a potent bioactive agent until proven otherwise.

Physicochemical & Toxicological Properties
PropertyDescription / ValueOperational Implication
Physical State Yellow to Pale Orange Crystalline SolidDust generation is the primary exposure vector.
Solubility Low in water; Soluble in DMSO, DMF, hot EthanolUse organic solvent-resistant gloves during dissolution.
Toxicology Class Nitro-Aromatic / Tricyclic Precursor High risk of skin absorption; potential mutagen; respiratory sensitizer.
Key Hazard Methemoglobinemia Oxidizes hemoglobin to methemoglobin, reducing oxygen transport.

Part 2: Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard latex gloves are insufficient for nitro-aromatics due to high permeation rates. You must create a "breakthrough barrier" using a layered approach.

PPE Decision Logic

The following diagram illustrates the decision process for selecting PPE based on the scale of operation.

PPE_Decision_Tree Start Task Assessment Scale Scale of Operation? Start->Scale Small Analytical (<100 mg) Scale->Small Low Dust Risk Large Preparative (>100 mg) Scale->Large High Dust Risk Resp_Small Fume Hood + N95 (Backup) Small->Resp_Small Glove_Small Double Nitrile (0.11mm) Small->Glove_Small Resp_Large Fume Hood + P100/PAPR Large->Resp_Large Glove_Large Silver Shield / Laminate Liner + Nitrile Outer Large->Glove_Large Body Tyvek Lab Coat + Sleeves Resp_Small->Body Resp_Large->Body Glove_Small->Body Glove_Large->Body

Figure 1: PPE Selection Workflow based on operational scale and dust potential.

Detailed PPE Specifications
  • Hand Protection :

    • Primary Layer : Silver Shield® (EVOH/PE laminate) or Butyl Rubber. Rationale: Nitro-compounds permeate nitrile rapidly.

    • Outer Layer : Disposable Nitrile (5 mil minimum) for dexterity and grip.

    • Protocol : Change outer gloves immediately upon splash; change inner gloves every 2 hours.

  • Respiratory Protection :

    • Primary : Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Cleaning) : Full-face respirator with Organic Vapor/P100 (OV/HEPA) cartridges.

  • Body Protection :

    • Tyvek® lab coat or sleeve covers to prevent dust accumulation on street clothes.

Part 3: Engineering Controls & Handling Protocols

Weighing & Transfer (Static Control)

Nitro-aromatic powders are often electrostatic. Static discharge can disperse hazardous dust.

  • Equipment : Use an ionizing blower or anti-static weighing brush.

  • Containment : Weigh inside the fume hood. If the balance is external, use a Powder Containment Enclosure (ST1 balance enclosure) .

  • Technique : Never pour from the stock bottle. Use a disposable spatula to transfer small amounts to a tared vial.

Synthesis & Reaction Monitoring

When using 2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one as an intermediate (e.g., alkylation to Nitroxazepine):

  • Solvent Choice : Dissolution in DMF or DMSO facilitates skin absorption. Treat the solution as more hazardous than the solid.

  • Temperature Control : Avoid heating dry solids. Nitro-compounds can be thermally unstable. Ensure reflux setups have redundant cooling to prevent "runaway" nitration byproducts if generating the compound in situ.

Decontamination Workflow

Decon_Workflow Spill Spill Detected Isolate Isolate Area (15ft radius) Spill->Isolate PPE_Up Don Full PPE (Double Glove + Resp) Isolate->PPE_Up Wet_Wipe Cover with Solvent-Dampened Pads PPE_Up->Wet_Wipe Prevent Dust Scoop Scoop to Waste Container Wet_Wipe->Scoop Wash Wash Surface (Soap + Water) Scoop->Wash

Figure 2: Step-by-step decontamination logic for solid spills.

Part 4: Waste Disposal & Management

Core Directive : Never dispose of nitro-aromatics in general trash or aqueous waste streams.[1]

  • Segregation :

    • Label waste stream as: "Toxic Organic - Nitro Compound" .

    • Do NOT mix with strong oxidizers (e.g., Nitric Acid) or strong reducers (e.g., Hydrazine), as this may trigger exothermic decomposition.

  • Containerization :

    • Use amber glass or high-density polyethylene (HDPE) containers.

    • Triple-rinse empty stock bottles with Acetone before disposal; collect rinsate as hazardous waste.

  • Destruction Method :

    • High-Temperature Incineration (typically >1000°C) with afterburner is the required method to break down the dibenzoxazepine core and nitro group safely.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 27857, Nitroxazepine. Retrieved from [Link]

  • International Labour Organization (ILO) . Encyclopedia of Occupational Health and Safety: Aromatic Nitro Compounds. Retrieved from [Link]

  • Johnson, O., et al. (1992) .[2] X-ray crystal structure analysis of nitroxazepine: 10-(3-dimethylaminopropyl)-2-nitro-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one. Journal of Chemical Crystallography, 22(5), 579–583.[2] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) . NIOSH Pocket Guide to Chemical Hazards: Nitrobenzene (Class Reference). Retrieved from [Link]

  • Nagarajan, K., et al. (1974). Synthesis of 10,11-dihydro-11-oxodibenzo[b,f][1,4]oxazepine derivatives. Indian Journal of Chemistry. (Foundational synthesis reference for the scaffold).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.